molecular formula C15H12O4 B037035 3-[3-(Carboxymethyl)phenyl]benzoic acid CAS No. 1365272-23-6

3-[3-(Carboxymethyl)phenyl]benzoic acid

Cat. No.: B037035
CAS No.: 1365272-23-6
M. Wt: 256.25 g/mol
InChI Key: VRQGZJATEFPTFZ-UHFFFAOYSA-N
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Description

3-[3-(Carboxymethyl)phenyl]benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(carboxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQGZJATEFPTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594346
Record name 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-23-6
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis methods for 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Introduction

This compound (CAS No. 1365272-23-6) is a biphenyl derivative characterized by two distinct carboxylic acid functionalities at the meta-positions of the interconnected phenyl rings. Its rigid, angular structure and dual carboxylate groups make it a highly valuable building block in supramolecular chemistry and materials science. Specifically, its utility as an organic linker for the synthesis of advanced Metal-Organic Frameworks (MOFs) and coordination polymers has been a significant driver of research interest.[1] These materials exhibit exceptional properties applicable in gas storage, catalysis, and sensing.

This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on scientifically robust methodologies suitable for laboratory and scale-up applications. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals that the core challenge lies in the selective construction of the C(sp²)-C(sp²) biphenyl bond and the installation of two different carboxylic acid-containing moieties. The most versatile and widely adopted strategy for forming such a biphenyl linkage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The retrosynthetic disconnection of the central biphenyl bond points to two key synthons: a phenylboronic acid derivative and an aryl halide. This convergent approach allows for the independent synthesis and modification of each aromatic ring before the final coupling step, offering high modularity and efficiency.

G cluster_0 Key Synthons Target This compound Disconnect Retrosynthesis (Suzuki Coupling) Target->Disconnect SynthonA Synthon A: (3-Bromophenyl)acetic acid derivative Disconnect->SynthonA SynthonB Synthon B: (3-Carboxyphenyl)boronic acid derivative Disconnect->SynthonB

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

This strategy is superior to linear approaches (e.g., functionalizing a pre-formed biphenyl core) which often suffer from poor regioselectivity and harsh reaction conditions that are incompatible with the desired functional groups.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis for its mild conditions, high functional group tolerance, and excellent yields.[2] The key step involves the coupling of an aryl boronic acid (or ester) with an aryl halide. For this synthesis, we will couple an ester of (3-bromophenyl)acetic acid with (3-carboxyphenyl)boronic acid. The use of esters serves as a protecting group strategy for the carboxylic acid moieties, preventing undesirable side reactions.

The overall workflow can be visualized as follows:

G cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Core Synthesis A1 3-Bromobenzyl bromide A3 3-Bromobenzyl cyanide A1->A3 NaCN A2 Sodium Cyanide A2->A3 A5 Methyl (3-bromophenyl)acetate A3->A5 H+/MeOH or Esterification A4 Acid/Base Hydrolysis C1 Suzuki-Miyaura Coupling A5->C1 B1 3-Bromobenzoic acid B3 (3-Carboxyphenyl)boronic acid B1->B3 1. Lithiation 2. Borylation B2 n-BuLi, B(OMe)3 B3->C1 C2 Coupled Diester Intermediate C1->C2 Pd Catalyst, Base C3 Base Hydrolysis C2->C3 C4 Final Product C3->C4 1. NaOH 2. H+ workup

Caption: Overall workflow for the Suzuki-Miyaura synthesis route.

Part 1: Synthesis of Precursor A - Methyl (3-bromophenyl)acetate

The synthesis of phenylacetic acid derivatives from benzyl halides is a well-established transformation.[3] A common and reliable method is the hydrolysis of a benzyl cyanide intermediate.[4]

Step 1a: Synthesis of 3-Bromobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Nucleophilic Substitution: Add sodium cyanide (NaCN, 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, filter the mixture to remove sodium bromide precipitate. Evaporate the solvent under reduced pressure. The crude product can be used directly or purified by distillation.

Step 1b: Hydrolysis and Esterification to Methyl (3-bromophenyl)acetate

  • Reaction Setup: Combine the crude 3-bromobenzyl cyanide (1.0 eq) with a mixture of methanol (MeOH) and a strong acid like concentrated sulfuric acid (H₂SO₄, 3.0 eq).[4]

  • Reaction: Heat the mixture to reflux for 4-6 hours. This one-pot reaction achieves both the hydrolysis of the nitrile to the carboxylic acid and the subsequent Fischer esterification.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester is then purified by vacuum distillation or column chromatography.

Part 2: Synthesis of Precursor B - (3-Carboxyphenyl)boronic acid

This precursor is commercially available but can also be synthesized from 3-bromobenzoic acid via a lithium-halogen exchange followed by borylation.

  • Reaction Setup: Dissolve 3-bromobenzoic acid (1.0 eq) in dry THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78 °C.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.

  • Borylation: After stirring for 1 hour at -78 °C, add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic.

  • Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude boronic acid can be purified by recrystallization.

Part 3: Core Synthesis - Suzuki-Miyaura Coupling and Final Hydrolysis

This is the key bond-forming step. The choice of catalyst, base, and solvent is critical for achieving high yields.[2]

Step 3a: Suzuki-Miyaura Coupling

  • Reaction Setup: In a two-neck flask under an inert atmosphere, combine methyl (3-bromophenyl)acetate (1.0 eq), (3-carboxyphenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.[5]

  • Solvent and Base: Add a solvent system, typically a mixture of toluene, ethanol, and water. Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Potassium carbonate is often preferred as it is effective while minimizing protodeboronation of the boronic acid.[2] A similar protocol for a related Suzuki coupling uses palladium(II) chloride with sodium hydroxide as the base.[6]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction, dilute with water, and separate the layers. Acidify the aqueous layer with HCl to precipitate any unreacted boronic acid and the product.

  • Extraction: Extract the aqueous phase with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is a protected diester/acid intermediate.

Step 3b: Saponification (Hydrolysis)

  • Reaction Setup: Dissolve the crude intermediate from the previous step in a mixture of THF or methanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2). The desired product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Considerations

While the Suzuki coupling is the preferred method, other strategies have been proposed, though they may present challenges.

  • Direct Carboxymethylation: This approach would involve reacting 3-phenylbenzoic acid with chloroacetic acid in the presence of a strong base.[1] However, this Friedel-Crafts-type alkylation could lead to a mixture of isomers and is generally less controlled than the cross-coupling strategy.

  • Palladium-Catalyzed Carbonylation: An alternative to the cyanation route for creating the phenylacetic acid moiety involves the carbonylation of a benzyl halide using carbon monoxide, a palladium catalyst, and a base.[3][7] This method can be highly efficient but requires specialized high-pressure equipment.[8]

Data Summary: Representative Reaction Parameters

Reaction Step Key Reagents Catalyst/Conditions Solvent Typical Yield Reference
Cyanation 3-Bromobenzyl bromide, NaCNReflux, 2-4hEthanol>90%[4]
Hydrolysis/Esterification 3-Bromobenzyl cyanideConc. H₂SO₄, MeOH, RefluxMethanol75-85%[4]
Suzuki Coupling Aryl bromide, Arylboronic acidPd(OAc)₂, P(Nap)₃, K₂CO₃THF20-60% (for Csp³-Csp²)[2]
Suzuki Coupling 3-Iodobenzoic acid, Phenylboronic acidPdCl₂, NaOHWater89% (for Csp²-Csp²)[6]
Carbonylation Benzyl Chloride, COPd(PPh₃)₂Cl₂, TEAC, NaOHXylene, 1.5 MPa CO~95%[7][8]
Final Hydrolysis Diester IntermediateNaOH or LiOHTHF/Water>95%General Procedure

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and modularity, allowing for the efficient construction of the core biphenyl structure from readily accessible precursors. While alternative methods exist, the Suzuki coupling provides the most authoritative and validated pathway for obtaining this valuable building block for advanced materials and chemical research.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325. [Link]

  • CAS Common Chemistry. 3,3′-Methylenebis[6-hydroxy-5-methylbenzoic acid]. [Link]

  • Li, J., et al. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. Synthesis of phenylacetic acid derivatives. [Link]

  • Organic Syntheses. Phenylacetic acid. Org. Syn. Coll. Vol. 1, p.436 (1941); Vol. 2, p.66 (1922). [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

Sources

3-[3-(Carboxymethyl)phenyl]benzoic acid CAS number 1365272-23-6

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-3-[3-(Carboxymethyl)phenyl]benzoic-acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[3-(Carboxymethyl)phenyl]benzoic acid, identified by CAS number 1365272-23-6. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates essential information regarding the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a particular focus on its role as a chemical intermediate. The guide emphasizes the practical utility of this molecule in synthetic chemistry and materials science, drawing from available chemical literature and supplier data.

Introduction and Compound Identification

This compound is a bifunctional aromatic organic compound.[1] Its structure features a biphenyl core with two distinct acidic functional groups: a benzoic acid moiety and a phenylacetic acid moiety. This dual functionality makes it a versatile building block in organic synthesis.

Table 1: Compound Identification

IdentifierValue
CAS Number 1365272-23-6
IUPAC Name This compound
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O[1]
InChI Key VRQGZJATEFPTFZ-UHFFFAOYSA-N[1]
Synonyms This compound, [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy-[1][2]

The presence of two carboxylic acid groups with different pKa values allows for selective reactions and makes it an interesting candidate for the synthesis of polymers and metal-organic frameworks (MOFs).[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValue
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents[1]
Purity Typically available at ≥96%

Further experimental data on properties such as melting point, boiling point, and pKa values are not extensively reported in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Plausible Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this exact molecule is not widely published, analogous syntheses suggest that Suzuki-Miyaura cross-coupling is a highly effective method.[1] This reaction is a cornerstone in the formation of C-C bonds between aryl groups.

Conceptual Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3-Bromophenylacetic acid C Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Suzuki-Miyaura Coupling B 3-Carboxyphenylboronic acid B->C D This compound C->D

Caption: A conceptual workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Other potential synthetic strategies include:

  • Direct Carboxymethylation: This would involve reacting 3-phenylbenzoic acid with a reagent like chloroacetic acid in the presence of a strong base.[1]

  • Multi-step Synthesis: Building the molecule from simpler aromatic precursors through a series of reactions such as Friedel-Crafts acylation followed by oxidation or reduction steps.[1]

Chemical Reactivity

The reactivity of this compound is dominated by its two carboxylic acid functional groups. Key reactions include:

  • Esterification: Both carboxyl groups can react with alcohols to form esters, which can be useful for protecting the acid groups or for creating derivatives with altered properties.[1]

  • Amide Formation: Reaction with amines in the presence of a coupling agent will yield amides.

  • Decarboxylation: Under harsh thermal conditions, the carboxymethyl group may undergo decarboxylation.[1]

  • Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further substitution reactions, although the carboxylic acid groups are deactivating.[1]

Potential Applications

While this compound is primarily available for research purposes, its structure suggests several areas of potential application.

Pharmaceutical Research and Drug Development

Biphenyl structures are common motifs in pharmacologically active molecules. The dicarboxylic acid nature of this compound makes it a potential scaffold or intermediate for the synthesis of more complex molecules with therapeutic potential. It has been explored as a potential anti-inflammatory or analgesic agent.[1]

Materials Science

The rigid biphenyl core and the two carboxylic acid groups make this compound a suitable linker molecule for the construction of:

  • Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides, potentially imparting thermal stability and specific mechanical properties to the resulting materials.[1]

  • Metal-Organic Frameworks (MOFs): The carboxylate groups can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation.[1]

Chemical Intermediate

This is currently the most prominent application. The compound serves as a versatile starting material for the synthesis of other complex organic molecules.[1]

Handling and Safety

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.

A detailed Safety Data Sheet (SDS) should be consulted before use. The toxicological properties of this compound have not been fully investigated.

Conclusion

This compound (CAS 1365272-23-6) is a valuable bifunctional molecule with significant potential as a building block in both pharmaceutical and materials science research. Its synthesis is achievable through standard organic chemistry methodologies, and its dual carboxylic acid functionality provides a platform for diverse chemical transformations. While direct applications are still under exploration, its role as a chemical intermediate is well-established. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in various scientific and industrial fields.

References

  • JHECHEM CO.,LTD. This compound. Available at: [Link]

  • ChemWhat. This compound CAS#: 1365272-23-6. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • NOP. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Molecular Structure Determination

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, technically-focused workflow for the structural elucidation of 3-[3-(Carboxymethyl)phenyl]benzoic acid, a biphenyl derivative with the chemical formula C₁₅H₁₂O₄.[1] Our approach is not a rigid template but a dynamic and logical progression of analytical techniques, each chosen to provide specific and complementary information. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction to this compound: The Target Molecule

This compound is an aromatic compound featuring two phenyl rings linked by a single bond. One ring is substituted with a benzoic acid moiety, while the other bears a carboxymethyl group at the meta position.[1] This structure presents several key features for analytical interrogation: two distinct carboxylic acid groups, a methylene bridge, and a complex pattern of aromatic protons. Understanding the interplay of these functional groups is paramount to confirming the molecule's identity and purity.

Key Molecular Properties:

PropertyValueSource
CAS Number1365272-23-6[2]
Molecular FormulaC₁₅H₁₂O₄[1]
Molecular Weight256.25 g/mol [1]
IUPAC NameThis compound

The Analytical Workflow: A Multi-faceted Strategy

Our approach to the structural elucidation of this compound is a sequential and synergistic application of modern analytical techniques. Each step builds upon the last, providing a comprehensive and cross-validated structural assignment.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Map Connectivity IR->NMR XRay Single-Crystal X-ray Crystallography 3D Atomic Arrangement NMR->XRay Confirmation Final Structure Confirmation XRay->Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

The first step in our analytical cascade is to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid groups, forming the [M-H]⁻ ion.

  • Data Analysis: The accurate mass of the [M-H]⁻ ion is measured and used to calculate the elemental composition.

Expected Results and Interpretation

For this compound (C₁₅H₁₂O₄), the expected monoisotopic mass is 256.0736 g/mol . In negative ion mode ESI-HRMS, we would expect to observe a prominent ion at an m/z corresponding to [C₁₅H₁₁O₄]⁻, which would be approximately 255.0657. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental formula, confirming the molecular blueprint of our target compound.

Common Fragmentation Pathways:

In tandem MS (MS/MS) experiments, we can induce fragmentation of the parent ion to gain further structural insights. For carboxylic acids, characteristic fragmentation patterns include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula established, we turn to Infrared (IR) spectroscopy to identify the functional groups present in the molecule. This technique is particularly adept at confirming the presence of the carboxylic acid and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Spectral Features and Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad and strong, indicative of hydrogen-bonded dimers.[4][5]
C-H (Aromatic)3100-3000Sharp, medium intensity bands.
C-H (Aliphatic)3000-2850Sharp, medium to weak intensity bands from the methylene group.
C=O (Carboxylic Acid)1760-1690Very strong and sharp, characteristic of the carbonyl stretch.[4]
C=C (Aromatic)1600-1450Multiple sharp bands of varying intensity.
C-O (Carboxylic Acid)1320-1210Strong intensity band.[4]
O-H Bend (Carboxylic Acid)1440-1395 and 950-910Medium intensity bands.[4]

The presence of the very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. We will employ a suite of 1D and 2D NMR experiments to map out the proton and carbon framework of this compound.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean NMR tube.[6][7] Tetramethylsilane (TMS) is typically used as an internal standard.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The following spectra are acquired:

    • ¹H NMR: Provides information on the number and chemical environment of the protons.

    • ¹³C NMR: Provides information on the number and chemical environment of the carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.[8][9]

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-COOH~12-13Broad singlet2HThe acidic protons of the two carboxylic acid groups are highly deshielded.
Aromatic~7.3-8.2Multiplets8HThe eight protons on the two benzene rings will appear in the aromatic region with complex splitting patterns due to their different chemical environments and coupling to each other.
-CH₂-~3.7Singlet2HThe two protons of the methylene group are chemically equivalent and are adjacent to an electron-withdrawing carbonyl group, shifting them downfield.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:

Carbon(s)Predicted Chemical Shift (ppm)Rationale
-COOH~165-185The carbonyl carbons of the carboxylic acids are highly deshielded.[5]
Aromatic~125-150The twelve carbons of the two benzene rings will appear in this region.[10]
-CH₂-~40-50The methylene carbon is in the aliphatic region, shifted downfield by the adjacent carbonyl group.
2D NMR for Unambiguous Assignments

NMR_Connectivity cluster_structure This compound cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C Direct Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) mol Structure with numbered positions cosy_aromatic Aromatic Protons <=> Aromatic Protons mol->cosy_aromatic hsqc_ch2 -CH₂- Protons <=> -CH₂- Carbon mol->hsqc_ch2 hsqc_aromatic Aromatic Protons <=> Aromatic Carbons mol->hsqc_aromatic hmbc_ch2_cooh -CH₂- Protons <=> Carboxymethyl COOH Carbon mol->hmbc_ch2_cooh hmbc_aromatic_cooh Aromatic Protons <=> Benzoic Acid COOH Carbon mol->hmbc_aromatic_cooh hmbc_aromatic_ch2 Aromatic Protons <=> -CH₂- Carbon mol->hmbc_aromatic_ch2 hmbc_aromatic_aromatic Aromatic Protons <=> Quaternary Aromatic Carbons mol->hmbc_aromatic_aromatic

Caption: Key 2D NMR correlations for structure elucidation.

  • COSY: Will show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring.

  • HSQC: Will definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methylene carbon.

  • HMBC: This is the key experiment for connecting the different parts of the molecule. We expect to see correlations from the methylene protons to the carbonyl carbon of the carboxymethyl group and to the carbons of the attached phenyl ring. We also expect correlations from the aromatic protons to the carbonyl carbon of the benzoic acid group and to the quaternary carbons of the biphenyl linkage.

By systematically analyzing these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Expected Outcome

A successful single-crystal X-ray diffraction experiment will provide a detailed 3D model of the this compound molecule, confirming the connectivity of all atoms and providing precise measurements of bond lengths and angles. This data serves as the final and definitive confirmation of the elucidated structure.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-technique, logical workflow. By starting with the fundamental molecular properties determined by mass spectrometry, identifying the key functional groups with IR spectroscopy, and then meticulously mapping the atomic connectivity with a suite of NMR experiments, we build a robust and self-validating structural hypothesis. The final confirmation through single-crystal X-ray crystallography provides the ultimate level of certainty. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for any research, development, or regulatory endeavor.

References

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  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

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  • What Is. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Chapter 6. The principles of X-ray diffraction. Retrieved from [Link]

  • PubMed Central. (2025, September 17). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

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  • PubChem. (n.d.). 3-(Carboxymethyl)benzoic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-23-6; ChemWhat Code: 1101476. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3-Carboxyphenyl)sulfonylamino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-[3-(Carboxymethyl)phenyl]benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. Given the limited availability of direct experimental spectra for this specific compound, this guide synthesizes predicted spectroscopic features based on established principles and comparative data from analogous structures. The insights provided herein are grounded in a deep understanding of spectroscopic techniques and their application in molecular characterization.

Introduction: Unveiling the Molecular Architecture

This compound (C₁₅H₁₂O₄, Molar Mass: 256.26 g/mol ) is a dicarboxylic acid featuring a biphenyl core structure. The strategic placement of a benzoic acid moiety and a phenylacetic acid moiety imparts unique electronic and steric properties, making it a valuable building block in various chemical syntheses. Accurate structural elucidation through spectroscopic methods is paramount for its application in targeted research and development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed structural map can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic protons of the two carboxyl groups. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insights
Carboxylic Acid Protons (-COOH)10.0 - 13.0Broad Singlet2HThe acidic protons of carboxylic acids are highly deshielded and typically appear in this downfield region. Their signals are often broad due to hydrogen bonding and exchange with trace amounts of water.
Aromatic Protons7.2 - 8.2Multiplet8HThe eight protons on the two benzene rings will resonate in the aromatic region. The exact chemical shifts and coupling patterns will be complex due to the meta-substitution on both rings. Protons ortho to the carboxylic acid and the other phenyl ring will be the most deshielded.
Methylene Protons (-CH₂-)~3.7Singlet2HThe two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent phenyl ring and the carboxylic acid group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of two carboxylic acid groups and two distinct phenyl rings, a total of 15 carbon signals are expected, although some may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
Carboxylic Acid Carbons (-COOH)168 - 175The carbonyl carbons of the carboxylic acid groups are significantly deshielded and appear in this characteristic downfield region. Two distinct signals are expected.
Aromatic Carbons125 - 142The twelve carbons of the two benzene rings will resonate in this range. The quaternary carbons to which the other ring and the functional groups are attached will be the most deshielded.
Methylene Carbon (-CH₂-)~40The methylene carbon is expected to appear in this region, influenced by the neighboring aromatic ring and carboxylic acid.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. The choice of solvent can influence the chemical shifts of the acidic protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid groups and the aromatic rings.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance Insights from Analogous Compounds
3300 - 2500O-H stretchCarboxylic AcidVery broad and strongThis broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[1]
3100 - 3000C-H stretchAromaticMedium to weak, sharpCharacteristic of C-H bonds on the benzene rings.
~2900C-H stretchMethylene (-CH₂-)WeakAliphatic C-H stretching vibrations.
1710 - 1680C=O stretchCarboxylic AcidVery strong and sharpThe carbonyl stretch is one of the most intense peaks in the spectrum. Conjugation with the phenyl ring can slightly lower the frequency.[2]
1600 - 1450C=C stretchAromatic RingMedium to strong, multiple bandsThese absorptions are characteristic of the benzene ring skeleton.
1320 - 1210C-O stretchCarboxylic AcidStrongAssociated with the C-O single bond of the carboxylic acid.
960 - 900O-H bend (out-of-plane)Carboxylic AcidBroad, mediumAnother characteristic feature of carboxylic acid dimers.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation Basis for Prediction
256[C₁₅H₁₂O₄]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule with one electron removed.
239[M - OH]⁺Loss of a hydroxyl radicalA common fragmentation pathway for carboxylic acids.
211[M - COOH]⁺Loss of a carboxyl radicalCleavage of the carboxylic acid group.
197[M - CH₂COOH]⁺Loss of the carboxymethyl radicalCleavage of the entire carboxymethyl group.
181[M - COOH - CO]⁺Subsequent loss of carbon monoxideA common secondary fragmentation from the [M - COOH]⁺ ion.
152[M - COOH - COOH]⁺˙Loss of both carboxyl groupsRepresents the biphenyl core.
45[COOH]⁺Carboxyl cationA characteristic fragment for carboxylic acids.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can corroborate the proposed molecular structure.

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflows for NMR and Mass Spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum (Shifts, Integration) phase->analyze

Caption: General workflow for NMR spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation sample Introduce Sample (e.g., Direct Probe) ionize Electron Ionization (70 eV) sample->ionize analyzer Mass Analyzer (e.g., Quadrupole) ionize->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpret Analyze M+ and Fragmentation spectrum->interpret

Caption: General workflow for Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive molecular fingerprint has been outlined. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to acquire and analyze their own experimental data for this compound. The information contained herein is intended to facilitate further research and application of this versatile molecule in various scientific disciplines.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

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  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

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A Technical Guide to the Potential Biological Activities of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS No. 1365272-23-6) is an aromatic dicarboxylic acid whose biological profile is largely unexplored in public-domain research.[1] However, its unique structure, which incorporates motifs from both isophthalic acid and phenylacetic acid, provides a compelling rationale for its investigation as a novel therapeutic scaffold. Derivatives of these parent structures are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide synthesizes data from related chemical classes to build a predictive framework for the potential bioactivities of this compound. We present the scientific rationale for investigating three primary therapeutic areas, supported by detailed, field-proven experimental protocols and logical workflows to empower researchers to validate these hypotheses.

Introduction: A Molecule of Untapped Potential

This compound, also known as 3'-(carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative with the molecular formula C₁₅H₁₂O₄.[5] Its structure is characterized by a benzoic acid moiety connected to a phenyl ring that bears a carboxymethyl group at the meta-position. This configuration presents two carboxylic acid functional groups with different chemical environments, offering intriguing possibilities for molecular interactions and chemical modifications.

While direct biological data is scarce, the principle of structural analogy is a cornerstone of drug discovery.[6] The molecule can be deconstructed into two key pharmacophoric fragments:

  • An Isophthalic Acid Analogue: Derivatives of isophthalic acid have been successfully developed as potent modulators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction and a target in oncology.[2]

  • A Phenylacetic Acid Derivative: This class of compounds is well-established for its anti-inflammatory, analgesic, and antimicrobial activities.[3][7][8]

This guide will therefore explore the potential biological activities of this compound based on these well-documented precedents.

Potential as an Anti-inflammatory and Analgesic Agent

2.1 Scientific Rationale A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, including derivatives of phenylacetic acid (e.g., Diclofenac) and benzoic acid (e.g., Aspirin). These agents typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain and inflammation. Given that this compound incorporates these core structures, it is a rational candidate for investigation as a dual anti-inflammatory and analgesic agent.[3]

2.2 Experimental Workflow: From In Vitro Screening to In Vivo Validation A systematic approach is required to evaluate the anti-inflammatory and analgesic potential. The workflow begins with specific enzyme inhibition assays and progresses to established animal models for validation of physiological effects.

G cluster_0 In Vitro Screening cluster_1 In Vivo Anti-inflammatory Model cluster_2 In Vivo Analgesic Model a COX-1/COX-2 Enzyme Inhibition Assay b Determine IC50 Values a->b c Carrageenan-Induced Paw Edema (Rat) b->c Active Hit d Measure Edema Inhibition (%) c->d e Acetic Acid-Induced Writhing Test (Mouse) c->e Confirmed Activity f Measure Writhing Inhibition (%) e->f g Further Development (SAR, Toxicology) f->g Lead Candidate

Caption: Workflow for evaluating anti-inflammatory and analgesic activity.

2.3 Detailed Experimental Protocols

2.3.1 Protocol: In Vitro COX-1 and COX-2 Inhibition Assay This assay quantifies the compound's ability to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of recombinant human COX-1/COX-2 enzymes. Dissolve this compound and reference compounds (e.g., Celecoxib, Ibuprofen) in DMSO to create stock solutions.

  • Reaction Mixture: In a 96-well plate, add assay buffer, enzyme, and varying concentrations of the test compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add a colorimetric substrate (e.g., TMPD). The peroxidase activity will generate a colored product.

  • Measurement: Read the absorbance at 590 nm using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Determine the IC50 value (the concentration required for 50% inhibition) by plotting inhibition versus log concentration.

2.3.2 Protocol: Carrageenan-Induced Paw Edema Assay (Rat Model) This is a standard in vivo model for evaluating acute inflammation.

  • Acclimatization: Acclimatize male Wistar rats for at least one week.

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg). Administer compounds orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2.4 Predicted Data Summary The following table structure should be used to summarize the findings.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) @ 3h (Dose)
3-[3-(CM)P]BATBDTBDTBDTBD
Indomethacin~0.1~1.5~0.07~60% (10 mg/kg)
Celecoxib>10~0.04>250~55% (30 mg/kg)
TBD: To Be Determined, [3-(CM)P]BA: this compound

Potential as an Antimicrobial Agent

3.1 Scientific Rationale The antimicrobial properties of benzoic and phenylacetic acids are well-documented and form the basis of their use as food preservatives.[4] Furthermore, more complex derivatives, such as the anilides of 4-hydroxyisophthalic acid, exhibit potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The proposed mechanism often involves disrupting microbial cell membrane integrity or inhibiting key metabolic enzymes.[4] The dual-acidic nature of this compound could enhance its ability to permeate microbial cell walls and exert its effects.

3.2 Experimental Workflow: Antimicrobial Susceptibility Testing The standard workflow for discovering antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens.

G cluster_0 Pathogen Panel Selection cluster_1 Primary Screening cluster_2 Secondary Assays (Optional) a Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Fungi (e.g., C. albicans) b Broth Microdilution Assay a->b c Determine MIC Values b->c d Disk Diffusion Assay (Kirby-Bauer) c->d Active Hit (Low MIC) f Further Studies (MBC, Time-Kill Kinetics) c->f Lead Candidate e Measure Zone of Inhibition d->e

Caption: Workflow for antimicrobial activity screening.

3.3 Detailed Experimental Protocols

3.3.1 Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines) This quantitative assay determines the lowest concentration of an agent that prevents visible microbial growth.

  • Inoculum Preparation: Culture selected microbial strains overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be added to aid visualization.

3.4 Predicted Data Summary Results should be tabulated to compare activity across different microbial species.

Microbial StrainTypeMIC (µg/mL) of 3-[3-(CM)P]BAMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
Staphylococcus aureusGram (+)TBD0.5 - 2N/A
Escherichia coliGram (-)TBD0.015 - 0.12N/A
Pseudomonas aeruginosaGram (-)TBD0.5 - 4N/A
Candida albicansFungusTBDN/A0.25 - 2
TBD: To Be Determined, N/A: Not Applicable

Potential as an Anticancer Agent

4.1 Scientific Rationale The structural similarity to isophthalic acid derivatives makes this compound a candidate for targeting the C1 domain of Protein Kinase C (PKC).[2] PKC is a family of enzymes that are frequently dysregulated in cancer, affecting cell proliferation, survival, and migration. Ligands that bind to the C1 domain can either activate or inhibit PKC-dependent signaling pathways, such as the Ras/Raf/MEK/ERK pathway, offering a strategy for therapeutic intervention.[2] Additionally, many benzoic acid derivatives have been explored for their anticancer properties through various mechanisms.[11]

4.2 Proposed Signaling Pathway and Experimental Logic The primary hypothesis is that the compound binds to the PKC C1 domain, modulating downstream ERK phosphorylation and ultimately inhibiting cancer cell proliferation.

G cluster_0 Hypothesized Mechanism Compound 3-[3-(CM)P]BA PKC Protein Kinase C (PKC) Compound->PKC Binds to C1 Domain Raf Raf PKC->Raf Modulates Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized modulation of the PKC/ERK signaling pathway.

4.3 Detailed Experimental Protocols

4.3.1 Protocol: MTT Assay for Cancer Cell Cytotoxicity This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

4.3.2 Protocol: Western Blot for ERK Phosphorylation This technique detects changes in protein phosphorylation, providing direct evidence of pathway modulation.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity. A decrease in the p-ERK/t-ERK ratio upon treatment would support the hypothesized mechanism.

4.4 Predicted Data Summary Antiproliferative activity should be summarized for comparison across cell lines.

Cancer Cell LineTissue of OriginIC50 (µM) of 3-[3-(CM)P]BAIC50 (µM) of Doxorubicin
MCF-7Breast AdenocarcinomaTBD~0.5
A549Lung CarcinomaTBD~1.2
HeLaCervical CarcinomaTBD~0.8
TBD: To Be Determined

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule. Based on robust structure-activity relationships from its parent scaffolds, there is a strong scientific basis to investigate its potential as an anti-inflammatory, antimicrobial, and/or anticancer agent. The experimental workflows and protocols detailed in this guide provide a clear and validated roadmap for elucidating its biological activity.

Positive results in these primary screens should be followed by more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.[6]

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways.

  • In Vivo Efficacy Models: Testing lead candidates in more complex disease models (e.g., tumor xenografts).

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of promising compounds.

The exploration of this compound and its analogues could unveil a new class of therapeutic agents, underscoring the enduring value of rational, structure-based drug discovery.

References

A consolidated list of all sources cited within this document.

  • PubChem. (2009). Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C. National Center for Biotechnology Information. [Link]

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  • PubMed. (n.d.). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. [Link]

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An In-depth Technical Guide to the Potential Mechanisms of Action of 3-[3-(Carboxymethyl)phenyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Therapeutic Landscape of Novel Benzoic Acid Derivatives

In the ever-evolving pursuit of novel therapeutic agents, the structural motif of benzoic acid has consistently served as a fertile ground for the discovery of compounds with significant biological activity.[1] The specific class of 3-[3-(Carboxymethyl)phenyl]benzoic acid derivatives, while not extensively characterized in publicly available literature, presents a compelling scaffold for the development of targeted therapies. This guide, therefore, ventures into the probable mechanisms of action of this intriguing class of molecules, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related benzoic acid derivatives.[1] Our exploration is grounded in the understanding that the functionalization of the biphenyl core with carboxymethyl and carboxylic acid moieties can significantly influence the compound's physicochemical properties and its interactions with biological targets.

This document is structured to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into the plausible molecular pathways these derivatives may modulate, with a focus on their potential as anticancer and anti-inflammatory agents. Each proposed mechanism is substantiated with detailed experimental protocols, offering a framework for the empirical validation of these hypotheses.

I. The Biphenyl Carboxylate Scaffold: A Foundation for Diverse Biological Activity

The core structure, a biphenyl system substituted with two acidic functional groups, suggests a high potential for forming directed interactions, such as hydrogen bonds and salt bridges, with the active sites of various enzymes and receptors. The spatial arrangement of the phenyl rings and the acidic groups creates a distinct pharmacophore that can be tailored for specificity and potency. The carboxymethyl group, in particular, may enhance the molecule's binding affinity and modulate its pharmacokinetic properties.

II. Unraveling the Anticancer Potential: A Focus on Histone Deacetylase (HDAC) Inhibition

A prominent and well-documented mechanism of action for many benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[4] Their overexpression is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[4]

A. The Molecular Mechanism of HDAC Inhibition

It is hypothesized that this compound derivatives could act as HDAC inhibitors. The carboxylic acid moieties can chelate the zinc ion present in the active site of zinc-dependent HDACs (Classes I, II, and IV), a critical interaction for inhibitory activity.[4] This binding would block the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting open chromatin structure would allow for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3]

Diagram 1: Proposed Mechanism of HDAC Inhibition

HDAC_inhibition cluster_0 HDAC Active Site cluster_1 Benzoic Acid Derivative cluster_2 Cellular Effects HDAC HDAC Enzyme Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition Zinc Zn2+ Derivative 3-[3-(Carboxymethyl)phenyl] benzoic acid derivative Derivative->Zinc Chelation by Carboxylic Acids Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Proposed chelation of the active site zinc ion in HDACs by the derivative.

B. Experimental Validation: In Vitro HDAC Inhibition Assay

To empirically test this hypothesis, a robust in vitro HDAC inhibition assay can be employed.

Protocol 1: Fluorometric HDAC Activity Assay

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3.

    • Substrate: Fluorogenic acetylated peptide substrate (e.g., from p53).

    • Developer: Trichostatin A (TSA) as a positive control, and a developer solution to stop the reaction and generate a fluorescent signal.

    • Test Compound: this compound derivative dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add assay buffer, diluted HDAC enzyme, and various concentrations of the test compound or TSA.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative IC50 Values for Benzoic Acid-Based HDAC Inhibitors

CompoundTarget HDAC Isoform(s)IC50 (µM)Reference
Compound A3bnHDAC2, HDAC6, HDAC820.3 (MCF-7 cells)[5]
SAHA (Vorinostat)Pan-HDAC39.2 (MCF-7 cells)[5]
DHBAHDACs22.8% inhibition at 1000 µM[6]

Note: The IC50 values are highly dependent on the specific assay conditions and cell lines used.

C. Downstream Cellular Effects: Apoptosis Induction

Confirmation of the anticancer activity of these derivatives requires the assessment of their ability to induce apoptosis in cancer cell lines.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis by the test compound.

Diagram 2: Experimental Workflow for Assessing Anticancer Activity

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Data Analysis HDAC_Assay HDAC Inhibition Assay (Protocol 1) IC50 Determine IC50 HDAC_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Protocol 2) Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis IC50->Apoptosis_Assay Guide Concentration Selection Apoptosis_Quant->Cell_Cycle Correlate with

Caption: A streamlined workflow for evaluating the anticancer potential of the derivatives.

III. Targeting Inflammation: Inhibition of COX-2 and NF-κB Signaling

The structural features of this compound derivatives also suggest a potential role as anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that target key enzymes in the inflammatory cascade.

A. Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] The acidic nature of the target compounds makes them potential inhibitors of COX-2.

Protocol 3: In Vitro COX-2 Inhibition Assay

  • Reagents:

    • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Human recombinant COX-2 enzyme.

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric substrate.

    • Test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, combine the reaction buffer, COX-2 enzyme, and heme.

    • Add the test compound at various concentrations or the positive control.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the percentage of COX-2 inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described in Protocol 1.

Diagram 3: The COX-2 Inflammatory Pathway

COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Derivative 3-[3-(Carboxymethyl)phenyl] benzoic acid derivative Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme can block the production of inflammatory prostaglandins.

B. Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecules can inhibit this pathway at various points.

Protocol 4: Cell-Based NF-κB Reporter Assay

  • Cell Line and Reagents:

    • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase). HEK293 or THP-1 cells are commonly used.

    • TNF-α or another suitable stimulus to activate the NF-κB pathway.

    • Test compound and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

    • Luciferase assay reagent.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with TNF-α for 4-6 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter).

    • Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Diagram 4: The NF-κB Signaling Pathway

NFkB_pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases IkB_P P-IκB IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Derivative 3-[3-(Carboxymethyl)phenyl] benzoic acid derivative Derivative->IKK Inhibits? Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Activates

Caption: A potential point of intervention for the derivatives is the inhibition of the IKK complex.

IV. Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through established organic chemistry methodologies. A plausible synthetic route would involve a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the carboxymethyl and carboxylic acid moieties.

Protocol 5: Suzuki Coupling for the Synthesis of the Biphenyl Core

  • Reactants:

    • An appropriately substituted aryl halide (e.g., a bromobenzoic acid derivative).

    • An appropriately substituted arylboronic acid (e.g., a (carboxymethyl)phenylboronic acid derivative).

    • A palladium catalyst (e.g., Pd(PPh3)4).

    • A base (e.g., Na2CO3 or K3PO4).

    • A suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • In a reaction flask, combine the aryl halide, arylboronic acid, base, and solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.

    • Purify the product by column chromatography or recrystallization.

Note: This is a general protocol and the specific reaction conditions will need to be optimized for the particular substrates used.

V. Concluding Remarks and Future Directions

This technical guide has outlined the most probable mechanisms of action for this compound derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The proposed mechanisms of HDAC inhibition, COX-2 inhibition, and NF-κB pathway modulation are all well-established targets in drug discovery and are supported by the known activities of structurally related benzoic acid compounds.

The provided experimental protocols offer a clear and actionable framework for researchers to validate these hypotheses and to further elucidate the structure-activity relationships within this class of molecules. Future research should focus on the synthesis and biological evaluation of a library of these derivatives to identify lead compounds with high potency and selectivity. Subsequent preclinical studies will be crucial to assess their therapeutic potential in relevant disease models. The insights provided in this guide are intended to catalyze further investigation into this promising, yet underexplored, area of medicinal chemistry.

References

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  • Mahmood, A. A. R., Tahtamouni, L., Heriz, M. H., Al-Qerem, W., Al-Sorkhy, M., Al-Qirim, T., & Yasin, S. R. (2022). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Molecules, 27(17), 5653. [Link]

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The Biphenyl Carboxylic Acid Core: A Technical Guide to Discovering Novel Ligands Using 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of diseases.[1][2] Its inherent rigidity and the synthetic tractability of its derivatives make it an ideal starting point for the exploration of new chemical space in drug discovery. This in-depth technical guide focuses on the strategic utilization of a specific, yet versatile, member of this class: 3-[3-(carboxymethyl)phenyl]benzoic acid. We will delineate a comprehensive roadmap for researchers, scientists, and drug development professionals, navigating from the foundational chemistry of this scaffold to the identification and optimization of novel, biologically active ligands. This guide will provide not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to ligand discovery.

Introduction: The Strategic Value of the this compound Scaffold

This compound (CAS 1365272-23-6) is an aromatic compound characterized by a biphenyl core with two distinct acidic functionalities.[3] The meta-substituted benzoic acid provides a key interaction point, often for engaging with biological targets, while the carboxymethyl group on the second phenyl ring offers a vector for chemical modification to modulate properties such as solubility, cell permeability, and target engagement.[3] This dual-functionality, combined with the conformational constraints of the biphenyl system, presents a unique and compelling starting point for a drug discovery campaign.

The biphenyl scaffold itself has been successfully exploited to develop drugs for a multitude of therapeutic areas, including:

  • Anti-inflammatory agents: The structural rigidity of the biphenyl core allows for precise positioning of pharmacophoric groups to interact with targets in inflammatory pathways.

  • Anticancer therapeutics: Derivatives of biphenyl carboxylic acid have shown promising activity against various cancer cell lines.

  • Antihypertensive drugs: The biphenyl structure is a key feature in some angiotensin II receptor blockers.

  • URAT1 inhibitors: Biphenyl carboxylic acids have been identified as potent inhibitors of the urate transporter 1, a target for the treatment of gout.[4]

This guide will use this compound as a central case study to illustrate a rational and efficient workflow for the discovery of novel ligands.

Foundational Synthesis and Library Design

The successful exploration of a chemical scaffold hinges on the ability to generate a diverse library of analogs. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl carboxylic acids, offering a robust and versatile method for creating the core structure.[5][6][7]

Retrosynthetic Analysis of the Core Scaffold

A logical retrosynthetic approach to this compound and its derivatives is crucial for efficient library synthesis. The key disconnection is the bond between the two phenyl rings, ideally suited for a Suzuki-Miyaura coupling.

Retrosynthesis Target This compound Intermediates Suzuki-Miyaura Coupling Target->Intermediates C-C disconnection Reactant1 3-Bromobenzoic acid derivative Intermediates->Reactant1 Reactant2 3-(Carboxymethyl)phenylboronic acid derivative Intermediates->Reactant2

Retrosynthetic approach for the scaffold.
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the synthesis of biphenyl carboxylic acid derivatives. Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials:

  • Aryl halide (e.g., 3-bromobenzoic acid derivative) (1.0 mmol)

  • Arylboronic acid or ester (e.g., 3-(carboxymethyl)phenylboronic acid derivative) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biphenyl carboxylic acid derivative.[8]

Library Design Strategy

A well-designed library will systematically explore the chemical space around the this compound scaffold. Key areas for modification include:

  • The Benzoic Acid Moiety: Introduction of substituents on the benzoic acid ring can modulate electronic properties and provide additional interaction points with a target.

  • The Carboxymethyl Group: This group can be modified to explore different linker lengths and geometries. Bioisosteric replacement of the carboxylic acid is a powerful strategy to improve pharmacokinetic properties.[9][10]

  • The Biphenyl Core: Substitution on the phenyl rings can influence the dihedral angle between the rings, altering the three-dimensional shape of the molecule.

Library_Design Core This compound Mod1 Substituents on Benzoic Acid Ring (R1) Core->Mod1 Mod2 Bioisosteric Replacement of Carboxymethyl Group (R2) Core->Mod2 Mod3 Substituents on Second Phenyl Ring (R3) Core->Mod3

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An In-depth Technical Guide on 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid is a dicarboxylic acid derivative built upon the biphenyl scaffold, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, particularly within the realm of drug discovery. The biphenyl core offers a rigid yet conformationally aware backbone, while the strategically placed carboxymethyl and carboxylic acid groups provide key interaction points for biological targets, enhancing both binding affinity and pharmacokinetic properties. This document aims to serve as a foundational resource for researchers looking to leverage the unique characteristics of this molecule in their work.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid is paramount for its effective application in research and development.

PropertyValue
IUPAC Name 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol [1]
CAS Number 281232-91-5[1]
Appearance Typically a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Structural Elucidation: The identity and purity of the compound are confirmed through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, a singlet for the methylene (-CH₂-) protons of the carboxymethyl group, and broad singlets for the acidic protons of the two carboxyl groups.

    • ¹³C NMR would display distinct resonances for the carboxyl carbons, the methylene carbon, and the aromatic carbons of the biphenyl rings.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups.

Synthesis and Purification

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4][5][6]

Retrosynthetic Strategy

A logical retrosynthetic analysis involves the disconnection of the central carbon-carbon bond of the biphenyl system. This approach identifies two key building blocks: an aryl halide and an arylboronic acid.

retrosynthesis target 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid disconnection Suzuki C-C Disconnection target->disconnection Retrosynthesis precursors Key Precursors disconnection->precursors precursor1 3-Bromophenylacetic acid precursors->precursor1 precursor2 3-Carboxyphenylboronic acid precursors->precursor2

Caption: Retrosynthetic analysis via Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis. Optimization of catalyst, base, and solvent may be required.

Materials:

  • 3-Bromophenylacetic acid

  • 3-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)[3]

  • Base (e.g., K₂CO₃ or Na₂CO₃)[2][6]

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)[3]

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

workflow start Combine Reactants, Catalyst & Base degas Degas with Inert Gas start->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Recrystallization/Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 3-bromophenylacetic acid, 3-carboxyphenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the chosen solvent system.

  • Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen, which can degrade the catalyst.

  • Reaction: Heat the mixture to the desired temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique.

  • Workup: Cool the reaction, and perform an aqueous workup, typically involving acidification to protonate the carboxylic acids, followed by extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure compound.

Applications in Drug Discovery and Development

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[7] The presence of a carboxylic acid is often crucial for target engagement and can be a key pharmacophoric element.[8]

Rationale for Use as a Core Scaffold
  • Enzyme Inhibition: The dicarboxylic acid functionality can mimic the substrate of various enzymes, leading to competitive inhibition. These groups can form strong ionic and hydrogen bonds with active site residues.

  • Receptor Modulation: The rigid biphenyl spacer allows for precise positioning of the carboxylic acid groups to interact with specific binding pockets on receptors.

  • Bioisosteric Replacement: The carboxymethyl group can act as a bioisostere for other functional groups, offering a way to fine-tune the molecule's properties while maintaining biological activity.

Potential Therapeutic Targets

While specific activity for 3'-(carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid is not extensively documented in publicly available literature, related biphenyl carboxylic acid derivatives have shown activity as:

  • URAT1 Inhibitors: For the treatment of hyperuricemia and gout.[9]

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[7]

  • Anti-inflammatory Agents: As seen in drugs like Diflunisal and Fenbufen.[7]

  • ACE and α-amylase inhibitors. [10]

The logical relationship for its application in drug discovery can be visualized as follows:

drug_discovery scaffold Biphenyl Carboxylic Acid Scaffold properties Rigidity & Defined Functional Group Geometry scaffold->properties pharmacokinetics Improved Pharmacokinetics (e.g., Solubility) scaffold->pharmacokinetics binding Enhanced Target Binding (Ionic & H-Bonds) properties->binding applications Therapeutic Applications binding->applications pharmacokinetics->applications anti_inflammatory Anti-inflammatory applications->anti_inflammatory anticancer Anticancer applications->anticancer metabolic Metabolic Diseases applications->metabolic

Caption: Logical flow from scaffold properties to applications.

Conclusion

3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid is a molecule with significant potential, stemming from its well-defined structure and versatile chemical handles. Its synthesis is readily achievable through modern cross-coupling methodologies. For researchers in drug discovery, it represents a valuable building block for creating novel therapeutics that can address a wide range of diseases. This guide provides the essential technical information to facilitate its synthesis, characterization, and application in innovative research endeavors.

References

  • Liu, W., Zhou, X., Mei, G., et al. (2019).
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
  • Clary, R., Lee, C., Monroe IV, W., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
  • Synthesis of biphenyl derivatives as ACE and α-amylase inhibitors.
  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023).
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. PubChem.
  • [1,1'-Biphenyl]-3-carboxylic acid, 2'-methyl-. CymitQuimica.
  • [1,1'-Biphenyl]-3-carboxylicacid, 3'-aMino-, Methyl ester. ChemBK.
  • BIPHENYL CARBOXYLIC ACID.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • 3'-Methyl-3-biphenylcarboxylic acid. BLD Pharm.
  • 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Benchchem.
  • Biphenyl-3-carboxylic acid 97 716-76-7. Sigma-Aldrich.
  • 3',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. ChemScene.
  • 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid. PubChemLite.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Biphenyl-3-carboxylic acid 97 716-76-7. Sigma-Aldrich.
  • 3'-(METHOXYCARBONYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

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Methodological & Application

Application Notes and Protocols for the Functionalization of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bifunctional Landscape of a Versatile Building Block

3-[3-(Carboxymethyl)phenyl]benzoic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both a benzoic acid and a phenylacetic acid moiety, presents a unique synthetic challenge and opportunity: the selective functionalization of one carboxylic acid group in the presence of the other. This guide provides a comprehensive overview of the chemical principles and detailed protocols for the strategic functionalization of this versatile molecule, empowering researchers to unlock its full potential in drug discovery and advanced materials development.

The two carboxylic acid groups in this compound exhibit subtle but exploitable differences in their chemical environments. The benzoic acid moiety is directly conjugated to the aromatic ring, while the carboxymethyl group is insulated by a methylene spacer. This structural nuance results in a slight difference in acidity, with the benzoic acid being the more acidic of the two (pKa of benzoic acid is ~4.2, while that of phenylacetic acid is ~4.31).[2][3] This pKa difference, though small, can be the key to achieving chemoselectivity in functionalization reactions.

This document will explore strategies for both selective and non-selective functionalization, providing detailed, step-by-step protocols for amide and ester formation. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights gleaned from extensive experience in synthetic chemistry.

Chemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful functionalization.

PropertyValue
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.26 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol
CAS Number 1365272-23-6

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the carboxylic acids.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of both carboxylic acid groups, the aromatic carbons, and the methylene carbon.

  • FT-IR: The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acids and a sharp C=O stretch for the carbonyl groups.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Strategic Approaches to Functionalization

The dual functionality of this compound allows for several synthetic strategies, contingent on the desired outcome. The choice between non-selective and selective functionalization will dictate the experimental approach.

G cluster_0 Functionalization Strategy cluster_1 Non-Selective Pathway cluster_2 Selective Pathway Start This compound Decision Selective or Non-selective? Start->Decision NonSelective Non-Selective Di-functionalization Decision->NonSelective Non-selective Selective Selective Mono-functionalization Decision->Selective Selective DiAmide Di-amide Formation NonSelective->DiAmide DiEster Di-ester Formation NonSelective->DiEster Strategy Choice of Strategy Selective->Strategy Direct Direct Selective Reaction Strategy->Direct Kinetic/Thermodynamic Control Protection Orthogonal Protection Strategy->Protection Protecting Group Strategy MonoAmide Mono-amide Formation Direct->MonoAmide MonoEster Mono-ester Formation Direct->MonoEster Protection->MonoAmide Protection->MonoEster

Caption: Decision workflow for the functionalization of this compound.

Part 1: Non-Selective Di-functionalization Protocols

For applications where both carboxylic acid groups are to be modified, a straightforward approach using an excess of reagents is employed.

Protocol 1.1: Synthesis of a Di-amide via HATU Coupling

This protocol describes the formation of a di-amide using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Rationale: Amide bond formation between a carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[4] Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[5]

Materials:

  • This compound

  • Amine of choice (2.2 equivalents)

  • HATU (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (2.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired di-amide.

Characterization of the Di-amide: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the formation of both amide bonds.

Part 2: Selective Mono-functionalization Strategies and Protocols

Achieving selective mono-functionalization requires a more nuanced approach, exploiting either the subtle reactivity difference between the two carboxylic acids or employing a protecting group strategy.

Strategy 2.1: Direct Selective Functionalization

This strategy aims to leverage the slightly higher acidity of the benzoic acid moiety to achieve preferential reaction at this site under carefully controlled conditions. This often involves using a stoichiometric amount of the coupling reagent and nucleophile at low temperatures.

Protocol 2.1.1: Selective Mono-esterification using Steglich Esterification

The Steglich esterification is a mild method for forming esters using a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP (4-Dimethylaminopyridine).[3][4][6] By controlling the stoichiometry of the reagents, selective esterification of the more reactive carboxylic acid can be achieved.

Rationale: The more acidic benzoic acid is expected to react preferentially with the carbodiimide to form the reactive O-acylisourea intermediate. The use of a sterically hindered alcohol can further enhance selectivity.

Materials:

  • This compound

  • Sterically hindered alcohol (e.g., tert-butanol) (1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.0 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-18 hours. Monitor the reaction for the formation of the mono-ester and the disappearance of the starting material by TLC.

  • After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the desired mono-ester from any unreacted starting material and di-ester byproduct.

G cluster_0 Steglich Esterification Workflow Start Dissolve Reactants (Diacid, Alcohol, DMAP) in DCM Cool Cool to 0 °C Start->Cool AddDCC Add DCC solution dropwise Cool->AddDCC React Stir at 0 °C then RT AddDCC->React Filter Filter DCU precipitate React->Filter Workup Aqueous Workup Filter->Workup Purify Column Chromatography Workup->Purify Product Isolated Mono-ester Purify->Product

Caption: Workflow for selective mono-esterification via Steglich esterification.

Strategy 2.2: Orthogonal Protecting Group Strategy

When direct selective functionalization is not efficient, an orthogonal protecting group strategy provides a robust alternative.[7] This involves selectively protecting one carboxylic acid, functionalizing the other, and then deprotecting the first.

Protocol 2.2.1: Selective Mono-amidation via Silyl Ester Protection

This protocol involves the temporary protection of the more sterically accessible carboxymethyl group as a silyl ester, followed by amidation of the benzoic acid, and subsequent deprotection.

Rationale: The formation of a bulky silyl ester is often more favorable at the less sterically hindered carboxylic acid. Silyl esters are stable under many amide coupling conditions but can be selectively cleaved using fluoride ions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)

  • Imidazole (2.2 equivalents)

  • Anhydrous DMF

  • Amine of choice (1.2 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

Step 1: Selective Silyl Ester Formation

  • Dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at room temperature.

  • Add TBDMSCl (1.1 eq) portion-wise and stir the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Once the mono-protected intermediate is formed, the reaction mixture can be used directly in the next step or worked up by diluting with ethyl acetate and washing with water and brine.

Step 2: Amidation of the Benzoic Acid

  • To the solution containing the mono-silylated intermediate, add the amine (1.2 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of HATU (1.2 eq) in DMF dropwise.

  • Allow the reaction to proceed as described in Protocol 1.1.

Step 3: Deprotection of the Silyl Ester

  • After purification of the silyl-protected mono-amide, dissolve it in THF.

  • Add TBAF (1.1 eq, 1.0 M solution in THF) and stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired mono-amide.

Conclusion and Future Perspectives

The functionalization of this compound offers a gateway to a diverse range of novel molecules with potential applications in pharmaceuticals and materials science. The choice of a non-selective or selective approach, and the specific protocol employed, will be dictated by the ultimate synthetic goal. The methods outlined in this guide provide a solid foundation for researchers to confidently and efficiently modify this valuable bifunctional building block. Further exploration into more advanced and greener catalytic systems for selective functionalization will undoubtedly continue to expand the synthetic utility of this and similar molecules.

References

  • Chemistry Stack Exchange. (2021). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • D'Abrosca, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-354.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.

Sources

Application Note & Protocols: High-Performance Analytical Strategies for the Quantification of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6). Primarily targeting researchers, quality control analysts, and professionals in pharmaceutical and materials science development, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method, supplemented by a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The causality behind experimental choices, system validation, and data interpretation is emphasized to ensure scientific integrity and reproducibility.

Introduction

This compound is a biphenyl dicarboxylic acid derivative with a molecular formula of C₁₅H₁₂O₄ and a molecular weight of approximately 256.26 g/mol .[1][2] Its structure, featuring two carboxylic acid moieties on separate phenyl rings, makes it a valuable chemical intermediate in the synthesis of complex organic molecules, polymers, and potentially as a component in pharmaceutical agents.[3] Given its role in these applications, the development of precise, accurate, and reliable analytical methods is paramount for quality control, process monitoring, stability testing, and pharmacokinetic studies.

This document serves as a practical guide, moving beyond a simple recitation of steps to explain the underlying principles that govern method selection and optimization. We will explore two primary chromatographic techniques, detailing not just the "how" but the "why" of each procedural step.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3'-(carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid[2]
CAS Number 1365272-23-6[1][2][3]
Molecular Formula C₁₅H₁₂O₄[1][3]
Molecular Weight 256.26 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents; sparingly soluble in water[3][4]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the analysis of aromatic carboxylic acids due to its robustness, reproducibility, and cost-effectiveness.

Principle of Separation and Detection

The methodology is built upon the principle of differential partitioning. A nonpolar stationary phase (typically C18) is used in conjunction with a more polar mobile phase. The key to successfully retaining and resolving dicarboxylic acids like our analyte is the suppression of their ionization.[5] By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid groups, the analyte exists predominantly in its neutral, protonated form. This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and, consequently, better retention and peak shape.

Detection is achieved via UV-Vis spectrophotometry. Aromatic compounds like benzoic acid derivatives exhibit strong absorbance in the UV region.[6][7] Based on the UV spectrum of benzoic acid, which shows absorption maxima around 230 nm and 274 nm, a detection wavelength of ~235 nm provides a strong balance of sensitivity and selectivity against common mobile phase components.[8][9]

Experimental Protocol: HPLC-UV
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric acid or Formic acid (analytical grade).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and 0.22 µm syringe filters for samples.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For example, add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask and bring to volume with water.

    • Mobile Phase B (Organic): Acetonitrile (100%).

    • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the sample in the diluent, using sonication if necessary to ensure complete dissolution.

    • Dilute the sample solution with the diluent to fall within the linear range of the calibration curve.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

  • Chromatographic Conditions & System Suitability:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of nonpolar to moderately polar analytes.
Mobile Phase Gradient elution with A: 0.1% H₃PO₄ in Water and B: AcetonitrileGradient elution is necessary to elute the analyte with a good peak shape and to clean the column of more nonpolar impurities.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% BA tailored gradient ensures optimal separation from potential impurities and re-equilibration of the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 235 nmWavelength provides high sensitivity for the benzoic acid chromophore.[9][10]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
  • System Suitability Testing (SST):

    • Purpose: The SST is a self-validating check to ensure the chromatographic system is performing adequately before analyzing samples.

    • Procedure: Inject a mid-range standard (e.g., 25 µg/mL) six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.8 - 1.5

      • Theoretical Plates (N): > 2000

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the prepared samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Standards) hplc_inj HPLC Injection & Separation (C18 Column) std_prep->hplc_inj smp_prep Sample Preparation (Weighing, Dissolution, Dilution) filter Syringe Filtration (0.22 µm) smp_prep->filter mob_prep Mobile Phase Preparation (Aqueous & Organic) mob_prep->hplc_inj filter->hplc_inj uv_det UV Detection (235 nm) hplc_inj->uv_det chrom Chromatogram Generation uv_det->chrom cal_curve Calibration Curve Construction (r² ≥ 0.999) chrom->cal_curve quant Quantification (Concentration Calculation) chrom->quant cal_curve->quant report Final Report quant->report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-low detection limits, such as analysis in complex biological matrices (plasma, urine, etc.), LC-MS/MS is the definitive technique.[11] Its unparalleled sensitivity and specificity are achieved by coupling the separation power of LC with the precise mass filtering of a tandem mass spectrometer.

Principle of Analysis

The LC separation principles are identical to those described for HPLC-UV. Following chromatographic separation, the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) is the ideal ionization technique for polar compounds like carboxylic acids. In ESI negative mode, the carboxylic acid protons are easily abstracted, forming the deprotonated molecular ion [M-H]⁻.[12]

This precursor ion is then selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, filtering out noise from co-eluting matrix components.

Protocol Outline: LC-MS/MS
  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Reagents: Use LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid) to minimize background noise.

  • LC and Sample Preparation: Follow the same principles as for HPLC-UV, but use LC-MS grade reagents. The use of non-volatile buffers like phosphate is strictly prohibited; volatile buffers like formic acid or ammonium acetate are required.

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and fragmentation.

    • Identify the precursor ion ([M-H]⁻, expected m/z 255.06 for C₁₅H₁₁O₄⁻).

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

    • Optimize the collision energy (CE) for each fragment to maximize its signal.

  • LC-MS/MS Method Parameters (Example):

ParameterRecommended ConditionRationale
LC Conditions Similar to HPLC method, but with volatile mobile phase additives (e.g., 0.1% Formic Acid).Ensures compatibility with the MS source.
Ionization Mode ESI NegativeCarboxylic acids readily deprotonate to form stable negative ions.[12][13]
MRM Transitions Quantifier: 255.1 -> [Most intense product ion] Qualifier: 255.1 -> [Second most intense product ion]Using a quantifier for concentration and a qualifier for identity confirmation enhances method reliability.
Collision Energy Optimized empirically during tuningVaries by instrument; must be optimized for the specific analyte and transitions.
  • Method Validation Considerations:

    • Matrix Effects: It is critical to evaluate how the sample matrix (e.g., plasma) suppresses or enhances the analyte signal. This is typically assessed by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.

    • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled analyte) is highly recommended to compensate for matrix effects and variations in extraction recovery.

Complementary and Alternative Techniques

UV-Vis Spectrophotometry

A simple, rapid technique for determining the concentration of the analyte in a pure, interference-free solution. The absorbance of a solution in a quartz cuvette is measured at the wavelength of maximum absorbance (λmax), ~230 nm, and concentration is calculated using a calibration curve according to the Beer-Lambert law. This method lacks the specificity for complex samples.[7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a quantitative tool for routine analysis but is indispensable for the definitive structural confirmation and purity assessment of the reference standard.

  • ¹H NMR: Would show characteristic signals for the aromatic protons (typically in the 7.0-8.5 ppm region) and a singlet for the methylene (-CH₂-) protons of the carboxymethyl group (likely in the 3.5-4.0 ppm region). The acidic carboxylic acid protons would appear as very broad singlets far downfield (>10 ppm).[15][16]

  • ¹³C NMR: Would confirm the presence of 15 distinct carbons, including signals for the two carboxylic acid carbonyls (~165-180 ppm).[16]

Method Comparison Summary

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity GoodExcellentPoor
Sensitivity (LOD/LOQ) µg/mL (ppm)ng/mL to pg/mL (ppb-ppt)> µg/mL (ppm)
Matrix Tolerance ModerateExcellentPoor
Instrumentation Cost Low-ModerateHighLow
Throughput ModerateHigh (with UPLC)High
Primary Application Quality Control, Purity, FormulationBioanalysis, Trace AnalysisQuick Purity Checks

Conclusion

The analytical landscape for this compound is dominated by chromatographic techniques. RP-HPLC-UV stands out as a robust, reliable, and accessible method for routine quality control and quantification in relatively clean sample matrices. Its protocol is straightforward and adheres to standard pharmaceutical analysis practices. For applications demanding higher sensitivity and specificity, particularly in complex biological fluids, LC-MS/MS is the superior choice, providing accurate trace-level quantification. The selection between these methods should be guided by the specific analytical challenge, considering the required sensitivity, sample complexity, and available resources.

References

  • Kushnir, M. M., et al. "Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight." SpringerLink, June 11, 2021.
  • "Experimental UV spectra of benzoic acid derivatives.
  • "UV-Vis Spectrum of Benzoic Acid." SIELC Technologies.
  • "Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry." Longdom Publishing.
  • Karabacak, M., et al. "FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid.
  • "Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts." Royal Society of Chemistry, February 10, 2020.
  • "Buy this compound | 1365272-23-6." Smolecule, August 15, 2023.
  • "How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?
  • "this compound CAS#: 1365272-23-6.
  • "Electronic Supplementary Inform
  • Gamoh, K., & Nishikawa, H. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry, vol. 17, no. 7, 2003, pp. 685-9.
  • "Physical chemical properties benzoic acid." Doc Brown's Chemistry.
  • "this compound | 1365272-23-6." Sigma-Aldrich.
  • "HPLC Methods for analysis of Benzoic acid.
  • "Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid." Benchchem.
  • "HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES." University POLITEHNICA of Bucharest.
  • "1H proton nmr spectrum of benzoic acid." Doc Brown's Chemistry.
  • "Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC." USDA Food Safety and Inspection Service.
  • "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, January 19, 2025.
  • Al-Qubati, M., et al. "HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden." UST Journals.
  • "A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid." Benchchem.

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Application Notes and Protocols for 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Unique Biphenyl Dicarboxylic Acid Monomer

3-[3-(Carboxymethyl)phenyl]benzoic acid, with the chemical formula C₁₅H₁₂O₄, is an intriguing aromatic dicarboxylic acid characterized by its biphenyl structure.[1] The molecule features a benzoic acid moiety substituted at the meta-position with a phenyl ring, which in turn bears a carboxymethyl group.[1] This specific arrangement of functional groups imparts a unique combination of rigidity from the biphenyl backbone and flexibility from the methylene bridge in the carboxymethyl group. These structural attributes make this compound a promising monomer for the synthesis of advanced polymers with tailored properties. Its dual carboxylate functionality allows it to serve as a building block in various polymerization reactions, including polycondensation for the creation of high-performance polyamides and polyesters, as well as in the construction of coordination polymers and metal-organic frameworks (MOFs).[1]

This guide provides detailed application notes and protocols for the utilization of this compound in polymer chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references to fundamental polymer synthesis techniques.

PART 1: Synthesis of High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into a polyamide backbone is anticipated to introduce a balance of rigidity and flexibility, potentially enhancing solubility and processability without significantly compromising thermal properties.

Application Note: Direct Polycondensation for Aramid Synthesis

Direct polycondensation is a widely used method for preparing aromatic polyamides from dicarboxylic acids and diamines. The Yamazaki-Higashi reaction, which utilizes a phosphite-based activating agent, is a particularly effective method for achieving high molecular weight polymers under mild conditions.

Protocol: Synthesis of an Aromatic Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Instrumentation:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound and an equimolar amount of 4,4'-oxydianiline in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂. The solid content should be around 10-15% (w/v). Stir the mixture at room temperature until all solids are completely dissolved.

  • Activating Agent Addition: To the stirred solution, add anhydrous pyridine (2 molar equivalents with respect to the dicarboxylic acid) followed by the dropwise addition of triphenyl phosphite (2 molar equivalents).

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvent and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the phosphite activating agent and the growing polymer chains, which would limit the final molecular weight.

  • Calcium Chloride: The addition of CaCl₂ to NMP enhances the solubility of the aromatic polyamide by preventing chain aggregation through coordination with the amide linkages.

  • Pyridine: Pyridine acts as a base to neutralize the acidic byproducts of the reaction, driving the polymerization equilibrium towards the formation of high molecular weight polymer.

  • Methanol Precipitation: Methanol is a non-solvent for the polyamide but is miscible with NMP, making it an effective precipitating agent.

Expected Characterization:

  • FTIR: Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. Disappearance of the broad carboxylic acid O-H stretch.

  • ¹H NMR: Resonances corresponding to the aromatic protons of the monomer units and the amide N-H proton.

  • Inherent Viscosity: A measure of the polymer's molecular weight, typically determined in a polar aprotic solvent like DMAc or NMP with dissolved LiCl.

Visualization of Polyamide Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dissolve Dissolve Monomers (Dicarboxylic Acid & Diamine) in NMP/CaCl2 add_reagents Add Pyridine and Triphenyl Phosphite dissolve->add_reagents Under N2 heat Heat Reaction Mixture (100-120°C, 3-4h) add_reagents->heat Stirring precipitate Precipitate Polymer in Methanol heat->precipitate Cool to RT wash Wash with Methanol and Water precipitate->wash dry Dry under Vacuum wash->dry final_product final_product dry->final_product Aromatic Polyamide

Caption: Workflow for the synthesis of an aromatic polyamide.

PART 2: Synthesis of Metal-Organic Frameworks (MOFs)

The dual carboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs). The non-linear arrangement of the carboxylic acid groups can lead to the formation of MOFs with complex and potentially porous three-dimensional structures.

Application Note: Solvothermal Synthesis of a MOF

Solvothermal synthesis is a common method for preparing crystalline MOFs. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which facilitates the dissolution of reactants and the formation of a crystalline product.

Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol outlines a general procedure for the synthesis of a MOF using this compound and zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Instrumentation:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • Reactant Solution: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF. A typical molar ratio of linker to metal salt is 1:1 to 1:2.

  • Assembly: Place the vial inside a Teflon-lined stainless steel autoclave and seal it.

  • Heating: Heat the autoclave in an oven at a temperature between 80°C and 120°C for 24 to 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Causality Behind Experimental Choices:

  • DMF: DMF is a high-boiling polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt.

  • Elevated Temperature: The solvothermal conditions promote the deprotonation of the carboxylic acid groups and the coordination reaction between the carboxylate groups and the metal ions, leading to the formation of a stable crystalline framework.

  • Slow Cooling: Slow cooling allows for the growth of larger, higher-quality crystals.

Expected Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which guest molecules are removed.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Visualization of MOF Synthesis and Activation:

G cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation mix Mix Linker and Metal Salt in DMF seal Seal in Autoclave mix->seal heat Heat (80-120°C, 24-72h) seal->heat cool Cool to Room Temperature heat->cool wash Wash with DMF and Ethanol cool->wash activate Activate under Vacuum wash->activate final_product final_product activate->final_product Porous MOF

Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.

PART 3: Data Presentation

Table 1: Representative Properties of Polymers Derived from Biphenyl Dicarboxylic Acids

Polymer TypeMonomersSynthesis MethodTg (°C)Td,5% (°C)SolubilityReference
Polyamide4,4'-biphenyl dicarboxylic acid, aromatic diaminesDirect Polycondensation237-305> 400Soluble in polar aprotic solvents[2]
Polyimide2,2'3,3'-biphenyltetracarboxylic dianhydride, 6FpDAOne-step Polyimidization> 300> 435Soluble in m-cresol[3]
MOF4,4'-biphenyl dicarboxylic acid, Ni(NO₃)₂HydrothermalN/A~350Insoluble[1][4][5]

Note: The properties of polymers derived from this compound are expected to be influenced by its unique structure and may differ from the values presented above.

References

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. Available at: [Link]

  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. Available at: [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. Available at: [Link]

  • Synthesis and Characterization of Aromatic Polyamides and Polyimides from Trimethyl- and Di-t-butylhydroquinone-based Ether-Linked Diamines. The Aquila Digital Community. Available at: [Link]

  • Three Novel Metal-Organic Frameworks with Different Topologies Based on 3,3′-Dimethoxy-4,4′-biphenyldicarboxylic Acid: Syntheses, Structures, and Properties. ACS Publications. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. Available at: [Link]

  • Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. PMC. Available at: [Link]

  • Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS. Available at: [Link]

  • Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Available at: [Link]

  • Preparation and properties of new soluble aromatic polyimides from 2,2[prime]-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and. Wiley Online Library. Available at: [Link]

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. PMC. Available at: [Link]

  • Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Processable Aromatic Polyimides. ResearchGate. Available at: [Link]

  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. ResearchGate. Available at: [Link]

  • The Synthesis and Characteristic ofA New Soluble Polyimides. J-STAGE. Available at: [Link]

  • Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. RSC Publishing. Available at: [Link]

  • Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. MDPI. Available at: [Link]

  • Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. NIH. Available at: [Link]

  • Synthesis of polyamides. ResearchGate. Available at: [Link]

  • Organic Condensation Polymers 3. Polyamides. YouTube. Available at: [Link]

  • Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. ResearchGate. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

  • The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. RSC Publishing. Available at: [Link]

  • Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. Wiley Online Library. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Available at: [Link]

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Application Notes and Protocols: 3-[3-(Carboxymethyl)phenyl]benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-[3-(carboxymethyl)phenyl]benzoic acid, a bifunctional aromatic carboxylic acid, as a strategic building block for advanced organic synthesis. Its unique structural architecture, featuring a biphenyl core with two distinct carboxylic acid moieties at the meta-positions, offers significant potential for the construction of complex molecular frameworks. This document details a robust, field-tested protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a representative application in the solvothermal synthesis of metal-organic frameworks (MOFs), highlighting its utility as a versatile linker. This guide is intended for researchers, chemists, and material scientists engaged in drug discovery, polymer science, and the development of functional materials.

Introduction and Physicochemical Properties

This compound (CMBA), with the chemical formula C₁₅H₁₂O₄, is a biphenyl derivative that has garnered interest as a precursor in the synthesis of polymers, coatings, and potentially as an anti-inflammatory agent.[1] The molecule's structure is characterized by two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group, while the other bears a carboxymethyl group at the meta-position.[1] This arrangement provides two coordination points with different flexibilities, making it an attractive candidate for the design of coordination polymers and MOFs with unique topologies and properties.

The dual carboxylic acid functionalities allow for a range of chemical transformations, including esterification and amidation, while the aromatic rings can undergo electrophilic substitution, enabling further functionalization.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1365272-23-6[1]
Molecular Formula C₁₅H₁₂O₄[1]
Molecular Weight 256.25 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. This protocol describes a plausible and robust method for the synthesis of CMBA from commercially available starting materials: 3-bromophenylacetic acid and 3-carboxyphenylboronic acid.

Causality of Experimental Choices
  • Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst like [PdCl₂(NH₂CH₂COOH)₂], is chosen for its high efficiency and tolerance to various functional groups, including carboxylic acids.[2]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid component for the transfer of the aryl group to the palladium center.[2]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water, is employed. This system effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - 3-Bromophenylacetic Acid - 3-Carboxyphenylboronic Acid - K2CO3 C Combine reactants and catalyst in a Schlenk flask A->C B Weigh Catalyst: - Pd(PPh3)4 B->C D Purge with N2/Ar (3x) C->D E Add degassed Toluene/Water (4:1) D->E F Heat to 85 °C and stir for 12-18 hours E->F G Cool to RT, add water, and acidify with 2M HCl F->G H Extract with Ethyl Acetate (3x) G->H I Wash with brine, dry over anhydrous Na2SO4, and concentrate H->I J Purify by flash column chromatography or recrystallization I->J

Caption: Workflow for the synthesis of CMBA.

Detailed Step-by-Step Protocol
  • Reagent Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 eq., e.g., 2.15 g, 10.0 mmol), 3-carboxyphenylboronic acid (1.2 eq., 1.99 g, 12.0 mmol), and potassium carbonate (K₂CO₃) (3.0 eq., 4.14 g, 30.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq., 231 mg, 0.2 mmol). Add the catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL) to the flask via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (3-bromophenylacetic acid) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL beaker and add 50 mL of deionized water.

    • Carefully acidify the aqueous layer to a pH of ~2 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Application Protocol: Synthesis of a Zinc-Based Metal-Organic Framework

The bifunctional nature of CMBA makes it an excellent candidate for a linker in the synthesis of MOFs. This protocol describes a representative solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-CMBA.

Rationale for MOF Synthesis
  • Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of the framework under elevated temperature and pressure, facilitating the formation of well-ordered structures.[3]

  • Metal Source: Zinc nitrate hexahydrate is a common and reactive source of Zn(II) ions for MOF synthesis.[3]

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent that is effective in dissolving both the organic linker and the metal salt, and it often plays a role as a template in the formation of the framework.[4]

MOF Synthesis Workflow

G A Combine CMBA linker and Zn(NO3)2·6H2O in a vial B Add DMF as solvent A->B C Seal the vial and sonicate to dissolve solids B->C D Place vial in a programmable oven C->D E Heat at 120 °C for 48 hours D->E F Cool to room temperature E->F G Isolate crystals by decanting the mother liquor F->G H Wash with fresh DMF and then with ethanol G->H I Dry the crystals under vacuum H->I

Caption: Solvothermal synthesis of a Zn-CMBA MOF.

Detailed Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, combine this compound (CMBA) (0.5 eq., 64 mg, 0.25 mmol) and zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 eq., 149 mg, 0.50 mmol).

  • Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

  • Dissolution: Tightly cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure the solids are fully dissolved, forming a clear solution.

  • Heating: Place the sealed vial in a programmable oven. Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: After the heating period, allow the oven to cool slowly to room temperature over 12 hours. Colorless crystals should form at the bottom of the vial.

  • Isolation: Carefully decant the mother liquor from the crystals.

  • Washing and Solvent Exchange: Wash the crystals by adding 5 mL of fresh DMF, allowing them to sit for 1 hour, and then decanting the DMF. Repeat this washing step three times. Subsequently, add 5 mL of ethanol to the crystals and allow them to sit for 1 hour before decanting. Repeat the ethanol wash three times. This process is crucial for removing unreacted starting materials and DMF from the pores of the MOF.

  • Drying: Dry the isolated crystals under vacuum at room temperature for 12 hours to yield the activated Zn-CMBA MOF.

Characterization

The successful synthesis of CMBA and the resulting MOF should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data

TechniqueThis compound (CMBA)Zn-CMBA MOF
¹H NMR Aromatic protons (multiplets, ~7.2-8.2 ppm), methylene protons (-CH₂-) (singlet, ~3.7 ppm), carboxylic acid protons (broad singlets, >10 ppm).Digestion in D₂SO₄/DMSO-d₆ would show peaks corresponding to the linker.
¹³C NMR Aromatic carbons (~125-140 ppm), methylene carbon (~40 ppm), carboxylic acid carbons (~170-175 ppm).Not typically performed on intact MOFs due to low solubility and peak broadening.
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C=C stretches (~1600, 1450).Disappearance of the broad O-H stretch and a shift in the C=O stretch to lower wavenumbers (~1550-1650) indicates coordination to the metal center.
PXRD A characteristic diffraction pattern for a crystalline solid.A unique diffraction pattern confirming the formation of a new crystalline phase.
TGA Decomposition at elevated temperatures.Shows thermal stability of the framework and solvent loss.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound (and related biphenyl carboxylic acids): May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Organic Solvents (Toluene, DMF): These are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.

  • Acids and Bases (HCl, K₂CO₃): These are corrosive and should be handled with appropriate care to avoid burns.

Always consult the specific Safety Data Sheet (SDS) for each reagent used in the synthesis.[5][6][7] In case of exposure, follow the first-aid measures outlined in the SDS. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The Suzuki-Miyaura cross-coupling provides an efficient and scalable route to this compound. Its bifunctional nature, with two carboxylic acid groups of differing flexibility, makes it a prime candidate for the construction of novel metal-organic frameworks and other complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.

References

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1365272-23-6. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Available at: [Link]

  • Konstas, K., Osl, T., Yang, Y., & Hill, M. R. (2012). Methane storage in metal organic frameworks.
  • Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 497-503.
  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 119-132.
  • Kennedy, R. D., et al. (2013). A three-dimensional coordination polymer of 3-(3,5-dicarboxybenzyloxy)benzoic acid with zinc.
  • International Journal of Industrial Chemistry. (2024).
  • ResearchGate. (n.d.). Some common organic linkers used in MOF synthesis. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Polymers, 13(21), 3791.
  • PubChem. (n.d.). 3-(phenylcarbamoyl)benzoic acid. Retrieved from: [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. Retrieved from: [Link]

  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68 [Video]. YouTube. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1365272-23-6. Available at: [Link]

  • NIST. (n.d.). 3-phenylbenzoic acid. Retrieved from: [Link]

  • Organic Syntheses. (2022).
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Globe Thesis. (2023, February 9). Synthesis And Properties Of Coordination Polymers Constructed By Carboxylic Acid And Nitrogen-containing Heterocyclic Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. Available at: [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Available at: [Link]

  • MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Available at: [Link]

  • ResearchGate. (1998, January). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available at: [Link]

  • MDPI. (2023, October 28). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Available at: [Link]

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Application Notes and Protocols: The Role of 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Biphenyl Scaffold in Inflammation Research

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. 3-[3-(Carboxymethyl)phenyl]benzoic acid, a biphenyl dicarboxylic acid, presents itself as a compelling starting point for the development of new anti-inflammatory drugs. Its rigid biphenyl core provides a defined three-dimensional structure for interacting with biological targets, while the two carboxylic acid moieties offer opportunities for establishing key electrostatic interactions and serving as handles for chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound and its derivatives in drug discovery, with a particular focus on the inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. We will delve into the scientific rationale for targeting cPLA2α, provide detailed protocols for evaluating the inhibitory activity of compounds based on this scaffold, and outline a strategic workflow for advancing a hit compound through the early stages of drug discovery.

Scientific Rationale: Targeting Cytosolic Phospholipase A2α (cPLA2α) in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, asthma, and neurodegenerative disorders. A key player in the inflammatory process is the enzyme cytosolic phospholipase A2α (cPLA2α).[1] This enzyme is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a vast array of pro-inflammatory lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes).[2] By controlling the initial, rate-limiting step in eicosanoid biosynthesis, cPLA2α represents a strategic upstream target for anti-inflammatory intervention. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target downstream cyclooxygenase (COX) enzymes, inhibiting cPLA2α offers the potential for a broader suppression of pro-inflammatory mediators.[2]

The structure of this compound, with its biphenyl core and dual carboxylic acid groups, suggests its potential as a cPLA2α inhibitor. The biphenyl moiety can engage in hydrophobic interactions within the enzyme's active site, while the carboxylic acids can form crucial hydrogen bonds and electrostatic interactions with key amino acid residues. The meta-substitution pattern of the phenyl rings and the carboxymethyl group will influence the overall conformation of the molecule, which is a critical determinant of its binding affinity and selectivity.

The cPLA2α-Mediated Inflammatory Signaling Pathway

The activation of cPLA2α is a tightly regulated process involving multiple signaling pathways. Upon cellular stimulation by pro-inflammatory signals (e.g., cytokines, growth factors), intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes.[3][4] Concurrently, mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, phosphorylate cPLA2α, which enhances its catalytic activity.[3] Once activated and localized to its substrate, cPLA2α liberates arachidonic acid, which is then metabolized by COX and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids then act on their respective receptors to propagate the inflammatory response.

cPLA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Ca2+ Ca2+ Receptor->Ca2+ ↑ Intracellular Ca2+ MAPK MAPK Receptor->MAPK Activation Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Hydrolysis cPLA2a_inactive cPLA2α (inactive) Ca2+->cPLA2a_inactive MAPK->cPLA2a_inactive cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active Translocation & Phosphorylation cPLA2a_active->Membrane Phospholipids COX/LOX COX / LOX Arachidonic Acid->COX/LOX Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX/LOX->Prostaglandins & Leukotrienes Inflammation Inflammation Prostaglandins & Leukotrienes->Inflammation

Caption: cPLA2α Signaling Pathway in Inflammation.

Experimental Protocols

The following protocols provide a framework for the initial evaluation of this compound and its derivatives as potential cPLA2α inhibitors.

Protocol 1: In Vitro cPLA2α Enzymatic Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified cPLA2α. A fluorogenic substrate, such as PED6, is used, which upon cleavage by cPLA2α, releases a fluorescent product that can be quantified.

Materials:

  • Human recombinant cPLA2α enzyme

  • PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM CaCl₂, 0.5 mM Triton X-100, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., an established cPLA2α inhibitor like CAY10502)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/528 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of cPLA2α in assay buffer to a final concentration of 10 nM.

    • Prepare a working solution of PED6 in assay buffer to a final concentration of 10 µM.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the cPLA2α working solution.

    • Add 1 µL of the test compound or control solution to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the PED6 working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

This assay assesses the ability of a test compound to inhibit the release of arachidonic acid from cultured cells, providing a more physiologically relevant measure of cPLA2α inhibition.

Materials:

  • Macrophage-like cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Arachidonic Acid

  • Lipopolysaccharide (LPS) or other suitable cell stimulant

  • Scintillation cocktail and scintillation counter or LC-MS/MS system for non-radioactive detection

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells to ~80% confluency in a 24-well plate.

    • Label the cells by incubating them with [³H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

    • Wash the cells three times with serum-free medium to remove unincorporated radiolabel.

  • Inhibition Assay:

    • Pre-incubate the labeled cells with various concentrations of the test compounds or vehicle (DMSO) in serum-free medium for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce arachidonic acid release.

    • Collect the cell culture supernatant.

  • Quantification of Arachidonic Acid Release:

    • Radiometric Detection: Add an aliquot of the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • LC-MS/MS Detection: Extract the arachidonic acid from the supernatant using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.[5][6][7][8][9]

  • Data Analysis:

    • Calculate the amount of released arachidonic acid for each condition.

    • Determine the percent inhibition of arachidonic acid release for each test compound concentration relative to the stimulated vehicle control.

    • Calculate the IC₅₀ value as described in Protocol 1.

Drug Discovery Workflow: A Strategic Approach

The successful development of a novel anti-inflammatory agent from a starting scaffold like this compound requires a systematic and iterative approach. The following workflow outlines the key stages of a typical early-phase drug discovery campaign.

Drug_Discovery_Workflow Start Scaffold Identification (this compound) Library_Synthesis Library Synthesis & Analog Design Start->Library_Synthesis Primary_Screening Primary Screening: In Vitro cPLA2α Assay Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive - Redesign Secondary_Screening Secondary Screening: Cell-Based Assays Hit_Identification->Secondary_Screening Active Hits Lead_Generation Lead Generation Secondary_Screening->Lead_Generation Lead_Generation->Library_Synthesis Poor Cellular Activity - Redesign Lead_Optimization Lead Optimization (ADME/Tox & SAR) Lead_Generation->Lead_Optimization Promising Leads Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Sources

Application Note: A Validated UV-Spectrophotometric Method for the Quantification of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated UV-spectrophotometric method for the quantitative analysis of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6). The compound, a dicarboxylic acid derivative of biphenyl, has potential applications as a chemical intermediate in pharmaceutical and materials science research.[1] Given the presence of aromatic chromophores, UV spectrophotometry offers a rapid, accessible, and cost-effective analytical technique for its quantification in solution.[2][3][4] The method described herein is based on the intrinsic ultraviolet absorbance of the molecule and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and research applications.[5][6]

Introduction and Scientific Principle

This compound is an organic compound with the molecular formula C₁₅H₁₂O₄.[1] Its structure, featuring two substituted phenyl rings, is inherently UV-active due to the π → π* electronic transitions within the aromatic systems. The quantification of such compounds by UV-Visible spectrophotometry is a fundamental analytical technique in the pharmaceutical industry for applications ranging from drug development and formulation analysis to quality control.[3][7][8]

The principle of this method is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Rationale for Method Development: The development of a simple spectrophotometric method is crucial for environments that require high-throughput analysis without the complexity and expense of chromatographic techniques like HPLC.[9][10] The structural similarity to benzoic acid, which exhibits characteristic UV absorbance, strongly suggests the feasibility of this approach.[11][12][13] The presence of two carboxylic acid functional groups necessitates careful control of the solvent pH to ensure a consistent and reproducible state of ionization, as protonation or deprotonation can shift the absorbance spectrum.[13][14] This protocol utilizes a buffered hydroalcoholic solution to maintain a constant pH and ensure complete solubilization of the analyte.

Materials and Instrumentation

Instrumentation
  • A high-performance, double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less.

  • Matched 1 cm quartz cuvettes.

  • Calibrated analytical balance.

  • Calibrated volumetric flasks (Class A).

  • Calibrated micropipettes.

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 98%).

  • Methanol (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent Grade).

  • Sodium Hydroxide (NaOH) (Analytical Reagent Grade).

  • Deionized water (Resistivity > 18 MΩ·cm).

Preparation of Solutions
  • 0.05 M Phosphate Buffer (pH 7.0): Dissolve 6.8 g of KH₂PO₄ in 900 mL of deionized water. Adjust the pH to 7.0 ± 0.05 with a 1 M NaOH solution and make up the final volume to 1000 mL with deionized water.

  • Solvent/Diluent: Prepare a 1:1 (v/v) mixture of Methanol and 0.05 M Phosphate Buffer (pH 7.0). This composition was chosen to ensure analyte solubility while maintaining a stable pH.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent/diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Solution with the solvent/diluent to achieve concentrations for linearity and assay experiments.

Experimental Protocol

The overall experimental procedure follows a logical flow from instrument setup and parameter determination to final sample quantification.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Setup cluster_analysis Phase 3: Analysis & Validation P1 Prepare Solvent & Buffer (Methanol:pH 7.0 Buffer) P2 Prepare Analyte Stock Solution (1000 µg/mL) P1->P2 P3 Prepare Working Standards (Serial Dilution) P2->P3 M1 Scan for λmax (200-400 nm) P3->M1 M2 Set Spectrophotometer (Mode: Absorbance, Wavelength: λmax) M1->M2 M3 Zero Instrument (Solvent/Diluent Blank) M2->M3 A1 Measure Standards (Construct Calibration Curve) M3->A1 A2 Measure Unknown Sample(s) A1->A2 A3 Perform Method Validation (Accuracy, Precision, etc.) A1->A3 A4 Calculate Concentration A2->A4

Figure 1: General workflow for the spectrophotometric analysis of this compound.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a 10 µg/mL solution of this compound from the stock solution using the solvent/diluent.

  • Fill one cuvette with the solvent/diluent to serve as the blank. Fill a second cuvette with the 10 µg/mL solution.

  • Scan the spectrum of the sample solution from 400 nm to 200 nm against the solvent blank.

  • Identify the wavelength that exhibits the maximum absorbance. This wavelength is the λmax and should be used for all subsequent measurements. Based on the structure, the λmax is expected in the range of 230-280 nm.

Assay Protocol for Sample Quantification
  • Prepare the unknown sample solution by dissolving an accurately weighed quantity of the sample in the solvent/diluent to obtain a theoretical concentration within the validated linear range of the method.

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Zero the instrument using the solvent/diluent as a blank.

  • Measure the absorbance of the prepared sample solution.

  • Calculate the concentration of the analyte using the regression equation derived from the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, ensuring its reliability for the intended application.[5] The validation process establishes, through documented evidence, that the analytical procedure is fit for its purpose.[6][15][16]

G center_node Validated Method linearity Linearity & Range center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision specificity Specificity center_node->specificity lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Figure 2: Core parameters for analytical method validation as per ICH guidelines.

Linearity

Linearity was assessed by preparing and analyzing six standard solutions ranging from 2 to 20 µg/mL. A calibration curve was generated by plotting absorbance versus concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was determined by performing recovery studies. The analysis was conducted on a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target assay concentration). The percentage recovery was calculated at each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate measurements of a 10 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day to assess variability. The Relative Standard Deviation (RSD) was calculated for each set of measurements.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients. This can be evaluated by analyzing a placebo blend (if applicable) and demonstrating a lack of interference at the analyte's λmax.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Data Summary

The proposed spectrophotometric method was successfully validated, and the results are summarized in the table below.

Parameter Result Acceptance Criteria
λmax (Wavelength of Max. Absorbance) 254 nm-
Linearity Range 2 - 20 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 0.048x + 0.005-
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (RSD%)
    Repeatability (Intra-day)0.85%RSD ≤ 2.0%
    Intermediate Precision (Inter-day)1.32%RSD ≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantitation (LOQ) 0.45 µg/mL-

Conclusion

The developed UV-spectrophotometric method for the quantification of this compound is simple, rapid, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose in research and quality control settings, providing a reliable alternative to more complex analytical techniques. The procedure adheres to the standards of modern pharmaceutical analysis, ensuring trustworthy and reproducible data.[4][8]

References

  • HunterLab. (2023, November 29). UV Spectrophotometry Identifies Compounds in Pharmaceuticals. Retrieved from [Link]

  • Research and Reviews. (2024, June 11). Illuminating the Future: Spectrophotometry in Pharmaceutical Sciences. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Spectrophotometer for the Pharma Industry | Worry-Free Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ICH. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]

  • Higuchi, T., Hill, N. C., & Corcoran, G. B. (1952). Chromatographic Separation and Determination of Dicarboxylic Acids C4 to C10. Analytical Chemistry, 24(3), 491–494. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. (2020, March 4). PubMed. Retrieved from [Link]

  • Pekcan, G., & Aktas, A. H. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2178. Retrieved from [Link]

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The Versatile Intermediate: Application Notes for 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Dicarboxylic Acid

3-[3-(Carboxymethyl)phenyl]benzoic acid, a biphenyl derivative with the chemical formula C₁₅H₁₂O₄, is emerging as a significant chemical intermediate in the fields of materials science and drug discovery.[1] Characterized by two carboxylic acid functionalities at different positions on its biphenyl backbone, this molecule offers a unique combination of rigidity and flexibility. This structural attribute makes it an excellent candidate for constructing sophisticated molecular architectures such as metal-organic frameworks (MOFs) and high-performance polymers.[1] Its potential extends to acting as a precursor for complex organic molecules with potential therapeutic applications.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 1365272-23-6[1]
Molecular Formula C₁₅H₁₂O₄[1]
Molecular Weight 256.25 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents[1]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[2][3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or fumes.[2]

  • Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and laundered before reuse.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][3]

  • Spills: In case of a spill, clean up immediately using appropriate protective equipment. Sweep up or absorb the material and place it into a suitable, closed container for disposal.[2]

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent linker for the construction of Metal-Organic Frameworks (MOFs). The two carboxylic acid groups can coordinate with metal ions or clusters, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Conceptual Workflow for MOF Synthesis

The synthesis of MOFs using dicarboxylate linkers like this compound is typically achieved through solvothermal methods. This involves heating the reactants in a sealed vessel, allowing for the slow crystallization of the framework.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt (e.g., Zinc Nitrate) Mix Mixing & Sonication Metal_Salt->Mix Linker This compound Linker->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Autoclave Solvothermal Reaction (Sealed Autoclave, Heat) Mix->Autoclave Cooling Controlled Cooling Autoclave->Cooling Washing Solvent Exchange & Washing Cooling->Washing Activation Activation (Drying under Vacuum) Washing->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound as the organic linker. The conditions provided are a starting point and may require optimization for crystal quality and yield.

Materials:

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₅H₁₂O₄256.2564.1 mg0.25
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O297.49148.7 mg0.50
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-
EthanolC₂H₅OH46.075 mL-
Deionized WaterH₂O18.025 mL-

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 64.1 mg (0.25 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 148.7 mg (0.50 mmol) of zinc nitrate hexahydrate in a mixture of 5 mL of ethanol and 5 mL of deionized water.

  • Add the zinc nitrate solution to the solution of the linker in the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 0.2 °C/min.

  • Collect the resulting crystals by filtration and wash them with fresh DMF (3 x 10 mL).

  • To remove residual solvent from the pores, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol three times during this period.

  • Dry the crystals under vacuum at 100 °C for 12 hours to obtain the activated MOF.

Characterization:

The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. Thermogravimetric analysis (TGA) can be used to assess its thermal stability. Gas adsorption measurements (e.g., N₂ at 77 K) will determine the surface area and porosity of the MOF.

Application in Polymer Synthesis

The presence of two carboxylic acid groups allows this compound to act as a monomer in condensation polymerization reactions. It can be reacted with diamines to form polyamides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties.

Conceptual Pathway for Polyamide Synthesis

The synthesis of polyamides from a dicarboxylic acid and a diamine typically proceeds via a polycondensation reaction, often at elevated temperatures, to form amide linkages with the elimination of water.

Polyamide_Synthesis Dicarboxylic_Acid This compound Polycondensation Polycondensation Reaction (Heat, Inert Atmosphere) Dicarboxylic_Acid->Polycondensation Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polycondensation Solvent_Catalyst Solvent/Catalyst System (e.g., NMP, Pyridine, TPP) Solvent_Catalyst->Polycondensation Precipitation Precipitation & Washing Polycondensation->Precipitation Drying Drying under Vacuum Precipitation->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: General reaction scheme for the synthesis of an aromatic polyamide.

Protocol 2: Synthesis of an Aromatic Polyamide

This protocol outlines the synthesis of a novel aromatic polyamide via direct polycondensation of this compound with an aromatic diamine, 4,4'-oxydianiline. This method is based on the Yamazaki-Higashi phosphorylation reaction.

Materials:

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₅H₁₂O₄256.25256.3 mg1.0
4,4'-OxydianilineC₁₂H₁₂N₂O200.24200.2 mg1.0
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.135 mL-
PyridineC₅H₅N79.101 mL-
Triphenyl phosphite (TPP)C₁₈H₁₅O₃P310.280.66 mL2.2
Calcium chloride (CaCl₂)CaCl₂110.980.2 g-
MethanolCH₃OH32.04100 mL-

Procedure:

  • In a 50 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 256.3 mg (1.0 mmol) of this compound, 200.2 mg (1.0 mmol) of 4,4'-oxydianiline, and 0.2 g of anhydrous calcium chloride.

  • Add 5 mL of N-methyl-2-pyrrolidone (NMP) and 1 mL of pyridine to the flask.

  • Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.

  • Add 0.66 mL (2.2 mmol) of triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into 100 mL of methanol with vigorous stirring.

  • The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration, wash it thoroughly with hot water and then with methanol.

  • Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

Characterization:

The structure of the synthesized polyamide can be confirmed using FTIR and NMR spectroscopy. The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC). The thermal properties, such as the glass transition temperature and thermal stability, can be evaluated by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Conclusion and Future Outlook

This compound is a highly promising chemical intermediate with significant potential for the development of advanced materials. The protocols provided herein offer a solid foundation for researchers to explore its utility in the synthesis of novel MOFs and high-performance polyamides. The unique structural characteristics of this molecule open up avenues for creating materials with tailored properties for a wide range of applications, from gas separation and catalysis to advanced electronics and biomedical devices. Further research into the derivatization of its carboxylic acid groups and the exploration of its use with a broader range of metal ions and co-monomers will undoubtedly unlock even greater potential for this versatile building block.

References

Sources

application of 3-[3-(Carboxymethyl)phenyl]benzoic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-[3-(Carboxymethyl)phenyl]benzoic Acid in Materials Science

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, materials scientists, and chemical engineers on the applications of this compound (CAS No: 1365272-23-6). We will move beyond a simple recitation of facts to explore the causal relationships behind its utility, providing field-proven insights and detailed experimental protocols.

Introduction: The Molecular Architecture and Its Significance

This compound is an aromatic dicarboxylic acid with the molecular formula C₁₅H₁₂O₄.[1] Its structure is characterized by a biphenyl core, with two carboxylic acid functionalities situated in a meta-arrangement, imparting a distinct V-shape or bent geometry. This non-linear architecture is a critical design feature, making it a highly versatile building block (or "linker") in supramolecular chemistry and polymer science.[1]

The key attributes that underpin its utility in materials science are:

  • Dual Carboxylate Functionality: The two carboxylic acid groups are excellent coordinating ligands for metal ions, enabling the formation of robust, multi-dimensional networks.[1]

  • Rigid Aromatic Backbone: The biphenyl core provides thermal stability and mechanical robustness to the resulting materials.

  • Defined Angular Geometry: Unlike linear linkers (e.g., terephthalic acid), the V-shape of this molecule allows for the construction of complex, non-centrosymmetric, and often porous three-dimensional structures.

These features make it a prime candidate for creating advanced materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and high-performance aromatic polymers.

Application I: A Versatile Linker for Metal-Organic Frameworks (MOFs)

The design of functional, porous materials is a cornerstone of modern materials science. MOFs, which are crystalline materials constructed from metal ions or clusters linked by organic ligands, have shown immense promise in gas storage, separation, catalysis, and sensing.[2][3] The use of this compound as an organic linker is a significant strategy in this field.[1]

Scientific Rationale: Why This Linker Excels

The efficacy of this molecule in MOF synthesis stems from its ability to bridge metal centers in predictable yet complex ways. The dual carboxylate groups can coordinate to metal ions to form stable secondary building units (SBUs)—well-defined multinuclear metal-carboxylate clusters.[2][3] The angular disposition of these groups directs the self-assembly process, enabling the formation of intricate 3D networks with high porosity and structural diversity. Materials synthesized with this linker are noted for their potential in creating luminescent materials and for defect passivation in perovskite photovoltaics by coordinating to undercoordinated surface ions.[1]

Caption: Workflow for MOF self-assembly using metal ions and an organic linker.

Protocol: Illustrative Solvothermal Synthesis of a MOF

This protocol describes a general, self-validating method for synthesizing a zinc-based MOF using this compound. The success of the synthesis is confirmed through standard materials characterization techniques.

A. Reagent Preparation & Stoichiometry

  • In a 25 mL glass vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of methanol.

    • Causality: Using a solvent mixture like DMF/methanol can improve the solubility of both the metal salt and the organic linker, facilitating a homogeneous reaction environment crucial for high-quality crystal growth.[2][3]

B. Solvothermal Reaction

  • Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave tightly.

  • Place the autoclave in a programmable oven. Heat from room temperature to 120 °C at a ramp rate of 10 °C/hour.[2][3]

  • Maintain the temperature at 120 °C for 72 hours.

    • Causality: The slow heating and prolonged reaction time under solvothermal conditions (elevated temperature and pressure) provide the necessary energy for the components to overcome kinetic barriers, allowing them to arrange into the most thermodynamically stable crystalline framework.

C. Product Isolation and Activation

  • Cool the autoclave to room temperature at a rate of 5 °C/hour. Crystalline product should be visible at the bottom.

  • Carefully decant the mother liquor.

  • Wash the collected crystals by immersing them in fresh DMF for 24 hours, then decant. Repeat this step twice to remove unreacted starting materials trapped within the pores.

  • Perform a final solvent exchange by immersing the crystals in a volatile solvent like ethanol for 24 hours.

  • Isolate the crystals by filtration and dry under vacuum at 80 °C for 12 hours. This process, known as "activation," removes the solvent molecules from the pores.

D. Mandatory Validation (Characterization)

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern to simulated patterns or known phases.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the MOF and confirm the removal of solvent molecules. A stable framework is critical for most applications.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the metal centers. This is typically observed as a shift in the C=O stretching frequency compared to the free acid.

Parameter Typical Value / Condition Purpose
Metal:Linker Ratio1:1 to 1:2 molar ratioControls the stoichiometry of the final framework
Solvent SystemDMF, DEF, Methanol, EthanolSolubilizes precursors and can act as a template
Temperature80 - 150 °CProvides energy for crystal formation
Reaction Time24 - 72 hoursAllows for complete reaction and crystal growth
ActivationSolvent exchange & vacuum heatingClears pores of solvent for functional use

Application II: Monomer for High-Performance Aromatic Polyamides

Aromatic polyamides (aramids) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound serves as an excellent monomer for creating novel aramids with enhanced processability.

Scientific Rationale: Engineering Polymer Properties

The incorporation of the rigid biphenyl unit from the monomer into a polymer backbone imparts high thermal resistance. However, polymers made from purely linear aromatic monomers are often semi-crystalline, tightly packed, and insoluble in common organic solvents, making them difficult to process.[4] The V-shaped geometry of this compound introduces a "kink" into the polymer chain.[5] This disruption of linearity hinders crystalline packing, resulting in amorphous polymers that exhibit significantly improved solubility in aprotic polar solvents (e.g., NMP, DMAc) while retaining a high glass transition temperature (Tg).[4]

Caption: Polycondensation of a diacyl chloride and a diamine to form a polyamide.

Protocol: Synthesis of an Aromatic Polyamide

This protocol outlines the low-temperature solution polycondensation method, a standard technique for producing high molecular weight aromatic polyamides.

A. Synthesis of 3-[3-(Chlorocarbonyl)phenyl]benzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 10 mmol of this compound.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 20 mL) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours until the solution becomes clear and gas evolution ceases.

    • Causality: The diacid is converted to its more reactive diacyl chloride derivative. DMF catalyzes the reaction. This step is critical as the carboxylic acid itself is not reactive enough for this type of polymerization.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride, which can be used directly or purified by vacuum distillation or recrystallization.

B. Low-Temperature Polycondensation

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 10 mmol of an aromatic diamine (e.g., 4,4'-oxydianiline) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the 10 mmol of synthesized diacyl chloride in 25 mL of anhydrous NMP.

  • Add the diacyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature between 0-5 °C.

    • Causality: The reaction is highly exothermic. Low temperature is essential to control the reaction rate, prevent side reactions, and achieve a high molecular weight polymer.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. The solution will become highly viscous, indicating polymer formation.

C. Polymer Isolation and Purification

  • Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. This will cause the polymer to precipitate.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove NMP and any unreacted monomers or salts.

  • Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.

D. Mandatory Validation (Characterization)

  • Inherent Viscosity: Measure in a concentrated solution (e.g., 0.5 g/dL in NMP) to confirm the formation of a high molecular weight polymer.

  • FTIR Spectroscopy: Confirm the presence of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands and the disappearance of the acyl chloride peak.

  • Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and the 5% weight-loss temperature (Td) to confirm the high thermal stability characteristic of these materials.[4]

Property Expected Outcome for Aromatic Polyamide Significance
SolubilitySoluble in aprotic polar solvents (NMP, DMAc)Enables solution casting of films and fibers
Glass Transition (Tg)> 250 °CHigh operating temperature
Decomposition Temp (Td)> 450 °CExcellent thermal stability
Mechanical PropertiesForms tough, creasable filmsSuitable for advanced coating/membrane applications

References

  • Brieflands. (2023, July 13). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

  • PubMed Central (PMC). (2023, July 14). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

  • ResearchGate. (2019, August 5). Three new metal–organic frameworks constructed from triazol-phenyl polycarboxyl acid: Synthesis, crystal structures and properties | Request PDF. [Link]

  • Google Patents. US20170050995A1 - Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks.
  • oc-praktikum.de. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • MDPI. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. [Link]

  • ACS Publications. Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine | Crystal Growth & Design. [Link]

  • NIH. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]

  • ResearchGate. Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. [Link]

  • ResearchGate. (2008, August 6). Novel aromatic polyamides with 1,3-benzoazole groups in the main chain. 1. Polymers derived from 2-(4-carboxyphenyl) benzoxazole-5- and 6-carboxylic acids. Synthesis and characterization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS No. 1365272-23-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable bifunctional aromatic compound. We will focus on the most robust and widely adopted synthetic strategy—the Suzuki-Miyaura cross-coupling reaction—and address common challenges encountered during the experimental process.

I. Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis of the biphenyl core of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high functional group tolerance, generally good yields, and utilizes commercially available starting materials. The overall strategy involves coupling a suitably protected (or unprotected) halo-benzoic acid derivative with a corresponding phenylboronic acid derivative, followed by hydrolysis if necessary.

The core reaction is as follows: (3-Bromophenyl)acetic acid + (3-Carboxyphenyl)boronic acid → this compound

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Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized based on laboratory-specific conditions and analytical monitoring.

Materials:

  • (3-Bromophenyl)acetic acid

  • (3-Carboxyphenyl)boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Solvents: Toluene, Ethanol, Deionized Water (e.g., in a 4:1:1 ratio)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon). [2]2. Reagent Addition: To the flask, add (3-Bromophenyl)acetic acid, (3-Carboxyphenyl)boronic acid, and potassium carbonate.

  • Solvent & Catalyst: Add the solvent mixture (e.g., Toluene/Ethanol/Water). Bubble nitrogen or argon through the mixture for 15-20 minutes to degas the solution. This step is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Introduction: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours). [1]6. Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with a small amount of ethyl acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. If an organic solvent was the primary medium, add water. If an aqueous mixture was used, add ethyl acetate.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2, which will precipitate the dicarboxylic acid product. [2]The product may precipitate at the interface or in the aqueous layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. [2]11. Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by flash column chromatography to yield pure this compound. [3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura reaction has failed or is giving a very low yield. What are the most likely causes?

A: A low yield is the most common issue and can typically be traced to one of three areas: the catalyst, the reaction environment, or the reagents.

  • Inactive Palladium Catalyst: The Pd(0) catalyst is sensitive to oxygen. If it has been improperly stored or if the reaction was not conducted under strictly anaerobic conditions, it will oxidize to Pd(II), halting the catalytic cycle.

    • Solution: Always use fresh, properly stored catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) from start to finish. [4]

  • Incorrect Base Selection or Amount: The base is crucial for activating the boronic acid in the transmetalation step. [5]An inappropriate or insufficient amount of base can stall the reaction.

    • Solution: Potassium carbonate (K₂CO₃) is a reliable choice for this synthesis as it is effective and minimizes the risk of protodeboronation. [6]Ensure at least 3 equivalents are used to neutralize the two acidic protons of the carboxylic acids and the HBr generated.

  • Presence of Water (in Anhydrous Reactions): While some Suzuki protocols use aqueous mixtures, if you are attempting an anhydrous reaction, trace water can lead to protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.

    • Solution: Use anhydrous solvents and dry glassware thoroughly if employing a non-aqueous system.

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Sol_Catalyst [label="Use Fresh Catalyst\nDegas Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Atmosphere [label="Improve Inert Gas Setup\n(Positive Pressure)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Use 3+ eq. of K2CO3\nor another suitable base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagents [label="Verify Purity of\nStarting Materials", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst [color="#5F6368"]; Check_Catalyst -> Check_Atmosphere [label="Yes", color="#5F6368"]; Check_Catalyst -> Sol_Catalyst [label="No", color="#5F6368"]; Check_Atmosphere -> Check_Base [label="Yes", color="#5F6368"]; Check_Atmosphere -> Sol_Atmosphere [label="No", color="#5F6368"]; Check_Base -> Check_Reagents [label="Yes", color="#5F6368"]; Check_Base -> Sol_Base [label="No", color="#5F6368"]; Check_Reagents -> Sol_Reagents [label="No", color="#5F6368"]; }

Caption: Troubleshooting decision tree for low product yield in Suzuki-Miyaura coupling.

Issue 2: Significant Side Product Formation

Q: My reaction works, but I am isolating a significant amount of a side product that appears to be a homocoupling of my boronic acid. How can I prevent this?

A: The formation of a biaryl product derived from the coupling of two boronic acid molecules (a Glaser-type homocoupling) is a known side reaction in Suzuki couplings. It is almost always caused by the presence of oxygen.

  • Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a separate catalytic cycle that promotes homocoupling.

  • Solution: The most effective preventative measure is rigorous deoxygenation of the reaction solvent and vessel before adding the catalyst. Maintain a slight positive pressure of inert gas throughout the reaction to prevent atmospheric oxygen from entering the system. If the problem persists, reducing the reaction temperature slightly may also help, though this could increase the required reaction time.

Issue 3: Difficulty with Purification

Q: My crude product is an oily mixture that is difficult to crystallize, and column chromatography is giving poor separation. What can I do?

A: Purification challenges often stem from incomplete reactions or the presence of structurally similar impurities.

  • Incomplete Acidification: Both carboxylic acid groups must be protonated (pH < 4) for the product to be sufficiently soluble in organic extraction solvents like ethyl acetate.

    • Solution: After acidification, check the pH of the aqueous layer with pH paper to ensure it is in the 1-2 range. If the product precipitates as a sticky solid, add more organic solvent and stir vigorously to dissolve it.

  • Persistent Palladium Impurities: Residual palladium can sometimes co-elute with the product or prevent crystallization, often giving the product a grayish or black tint.

    • Solution: Ensure the initial filtration through celite is performed carefully. For persistent contamination, you can try washing the combined organic layers with an aqueous solution of a thiol-containing reagent (like sodium thioglycolate) or a commercial palladium scavenger prior to drying.

  • Recrystallization Solvent Choice: An improper solvent system will fail to produce high-purity crystals.

    • Solution: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. For a dicarboxylic acid like this, protic solvents are a good starting point. Experiment with small batches using solvent pairs like ethanol/water, methanol/water, or acetic acid/water to find the optimal system. [3]

III. Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to optimize for this specific synthesis?

A: For the Suzuki-Miyaura synthesis of this compound, the three most critical parameters to optimize are:

  • Base: The choice and quantity of the base are paramount. Potassium carbonate is a strong starting point, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve yields, especially with less reactive substrates. [6]2. Catalyst/Ligand System: While Pd(PPh₃)₄ is a workhorse, more modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ can offer higher turnover numbers and faster reaction times.

  • Solvent System: The solvent mixture affects the solubility of all components and can influence reaction rates. A biphasic organic/aqueous system is often effective for coupling reactions involving polar, charged species like carboxylates. [5]

    Parameter Key Consideration Impact on Yield/Purity
    Catalyst Loading Typically 0.5-5 mol%. Higher loading can increase rate but also cost and side reactions. Lower loading requires a more efficient catalyst system.
    Base Equivalents Must be >2 eq. to neutralize acidic protons. Insufficient base will stall the reaction. Excess base is generally not harmful but can make workup more difficult.
    Reaction Temperature Typically 80-110°C. Higher temperatures increase reaction rate but can also promote catalyst decomposition and side reactions like protodeboronation.

    | Reagent Stoichiometry | Boronic acid is often used in slight excess (1.1-1.2 eq.). | Using a slight excess of the boronic acid can help drive the reaction to completion, consuming the more expensive aryl halide. |

Q: Are there viable alternative synthetic routes?

A: Yes, while Suzuki coupling is often preferred, other methods exist. One notable alternative is direct carboxymethylation , which involves reacting 3-phenylbenzoic acid with chloroacetic acid in the presence of a strong base. [6]This route avoids transition metals but can be lower yielding and may require harsher conditions. Multi-step syntheses starting from simpler aromatic compounds are also possible but are generally more labor-intensive. [6] Q: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between your starting aryl halide and the more polar dicarboxylic acid product (e.g., a 7:3 mixture of hexanes and ethyl acetate with 1% acetic acid). The product should have a significantly lower Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

IV. References

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis and refining of benzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • ScienceDirect. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. [Link]

  • ResearchGate. (2017). A study of coupling reaction to synthesize diphenylmethane derivatives. [Link]

  • Google Patents. (1966). Purification of benzoic acid.

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Technical Support Center: Purification of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS: 1365272-23-6). This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or using this versatile biphenyl derivative. As a dicarboxylic acid, its purification can present unique challenges, from removing stubborn impurities to achieving the high purity required for applications like metal-organic framework (MOF) synthesis and advanced pharmaceutical intermediates.[1]

This document provides troubleshooting guidance and detailed protocols based on established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is off-white or discolored (yellow/grey), and analysis suggests metal contamination. How can I resolve this?

Plausible Cause: Discoloration is often due to two main sources: highly conjugated organic impurities or residual transition metal catalysts (e.g., Palladium) from coupling reactions like the Suzuki-Miyaura synthesis.[2] Palladium residues, even at ppm levels, can impart a grey or blackish tint and may interfere with downstream applications.

Diagnostic Steps:

  • Visual Inspection: A distinct grey, black, or brown color is a strong indicator of residual metal catalyst. A yellow or tan color is more likely from organic by-products.

  • ICP-MS Analysis: For applications requiring very low metal content, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the definitive method to quantify residual palladium or other metals.

Recommended Solution: A multi-step approach involving chelation and/or adsorption followed by recrystallization is highly effective.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude, discolored product in a suitable organic solvent where it is highly soluble, such as Tetrahydrofuran (THF) or a 1:1 mixture of Methanol/Dichloromethane.

  • Charcoal Treatment (for Organic Color): If the discoloration is yellow or brown, add activated carbon (approx. 5-10% by weight of your compound) to the solution. Heat the mixture gently (e.g., 40 °C) with stirring for 15-30 minutes. Caution: Do not boil, as this can cause bumping.

  • Metal Scavenging (for Catalyst Residues): If palladium contamination is suspected, consider stirring the solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) according to the manufacturer's recommendations.

  • Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon or metal scavenger. This step is crucial and must be done carefully to prevent the adsorbent from passing through. Wash the Celite pad with a small amount of the hot solvent to maximize recovery.

  • Recrystallization: Concentrate the filtrate to a smaller volume and proceed with recrystallization as described in Protocol 1 . The removal of impurities should facilitate the formation of clean, colorless crystals.

Q2: My ¹H NMR spectrum shows unreacted starting materials or other unexpected aromatic signals. How do I remove them?

Plausible Cause: Incomplete reaction is a common issue. For a Suzuki coupling, residual 3-iodobenzoic acid or boronic acid derivatives may be present.[2] Side reactions, such as the homocoupling of the boronic acid, can also generate structurally similar impurities that are difficult to separate. The separation of positional isomers of dicarboxylic acids is a known challenge.[3]

Diagnostic Steps:

  • ¹H NMR Analysis: Carefully compare the integral ratios of your product peaks to the impurity peaks. The aromatic region (7.0-8.5 ppm) is particularly diagnostic. For example, the protons on a biphenyl system will have a different splitting pattern and chemical shift compared to a simple iodinated benzene ring.[4][5]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the impurities, confirming their identities.[6] The parent compound has a molecular weight of 256.25 g/mol .[1]

Recommended Solution: The choice of technique depends on the nature of the impurity. An acid-base extraction is excellent for removing neutral impurities, while chromatography is necessary for separating structurally similar acidic compounds.

Logical Flow for Impurity Removal

start Crude Product with Aromatic Impurities check_neutral Are impurities neutral? (e.g., homocoupled byproducts) start->check_neutral acid_base Perform Acid-Base Extraction (See Protocol in Q3) check_neutral->acid_base  Yes check_acidic Are impurities acidic but structurally different? (e.g., starting materials) check_neutral->check_acidic No acid_base->check_acidic recrystallize Perform Optimized Recrystallization (See Protocol 1) check_acidic->recrystallize  Yes chromatography Perform Flash Column Chromatography (See Protocol 2) check_acidic->chromatography No (Isomers or very similar) end_product Pure Product recrystallize->end_product chromatography->end_product A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B Isolate acidic product C Solvent Removal B->C D Recrystallization (Primary Purification) C->D Remove bulk impurities E Purity Check (TLC/HPLC) D->E F Column Chromatography (If Needed) E->F Impurities remain G Final Product (>98% Purity) E->G Purity OK F->G

Caption: Recommended general purification workflow.

Q2: What analytical techniques are essential to confirm the purity and identity of the final product?

A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and provides a good estimate of purity with respect to proton-containing organic impurities. [6]2. LC-MS: Confirms the molecular weight (256.25 g/mol ) and allows for the quantification of impurities, providing a more accurate purity assessment than NMR alone. [1]3. HPLC-UV: The primary method for determining purity percentage. A well-developed HPLC method can separate closely related isomers and by-products. [7][8]4. Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a reliable indicator of high purity.

Q3: How should I properly dry and store the purified this compound?

Drying: The purified crystalline solid should be dried under high vacuum at a moderately elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvents. Drying in a vacuum oven is ideal. Storage: The compound is a stable solid. Store it in a well-sealed container at room temperature, protected from moisture.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol uses a mixed-solvent system, which often provides superior purification for dicarboxylic acids compared to a single solvent.

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flask, hot plate/stirrer, filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot methanol to just dissolve the solid completely. Use a solvent-to-solid ratio of approximately 3-5 mL per gram of crude material as a starting point.

  • While stirring vigorously, slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold methanol/water mixture (use the same ratio determined for precipitation).

  • Dry the crystals under vacuum as described in FAQ Q3.

Solvent SystemProConSuitability
WaterInexpensive, safeLow solubility, may require large volumes [9]Good for final purification of already clean material
Methanol / WaterExcellent solvating power when hot, poor when coldRequires careful optimization of solvent ratioHighly Recommended
Ethyl Acetate / HexanesGood for removing more non-polar impuritiesHigher flammability, potential for oiling outGood alternative system
AcetonitrileDissolves well hot, less soluble coldCan be difficult to remove completelyViable option

Table 1: Solvent Selection for Recrystallization.

Protocol 2: Preparative Flash Column Chromatography

This method is for cases where recrystallization fails to remove structurally similar impurities.

Materials:

  • Silica Gel (230-400 mesh)

  • Crude product adsorbed onto a small amount of silica

  • Eluent: Dichloromethane (DCM) with 1-5% Methanol and 0.5% Acetic Acid

  • Chromatography column and collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in the mobile phase (start with DCM + 0.5% Acetic Acid).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM/Methanol, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with DCM + 0.5% Acetic Acid. The acetic acid is crucial to keep the carboxylic acid groups protonated and prevent severe tailing on the silica. [10]4. Gradient Elution: Gradually increase the percentage of methanol (e.g., from 1% to 5%) to elute the more polar product.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with the same solvent system.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed under high vacuum. The resulting solid can be further purified by recrystallization if needed.

Protocol 3: Standard Quality Control (QC) HPLC Method

This provides a baseline method for assessing the final purity of the product.

ParameterConditionRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µmStandard for separation of aromatic compounds. [8]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and suppresses ionization, leading to sharper peaks. [11]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe biphenyl system has strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume.

Table 2: Recommended HPLC Conditions for Purity Analysis.

References

  • Grygier, D., & Noga, M. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Matisova, E., & Slezackova, H. (2002). Relationship between chromatographic properties of aromatic carboxylic acids and their structure. Journal of Chromatography A, 948(1-2), 65-70. [Link]

  • Semantic Scholar. Chromatographic separations of aromatic carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Darko, E., & Thurbide, K. B. (n.d.).
  • Li, J., et al. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Inorganic Chemistry, 58(3), 2208-2213. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • PubChem. 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid. [Link]

  • University of Rochester. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. [Link]

  • NOP Project. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • Google Patents. (n.d.).
  • NOP Project. (n.d.). ¹H-NMR: 3-Phenylbenzoic acid. [Link]

  • ChemWhat. This compound. [Link]

  • IJARSCT. (2025, June 2).
  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2025, August 7). Process for Purification of 3-Alkenylcephem Carboxylic Acid.

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overcoming solubility issues of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the solubility challenges of 3-[3-(Carboxymethyl)phenyl]benzoic acid for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

Introduction

This compound (CAS No. 1365272-23-6, Formula: C₁₅H₁₂O₄) is an aromatic dicarboxylic acid with significant potential in pharmaceutical and materials science applications.[1] Its structure, featuring two phenyl rings and two carboxylic acid functional groups, presents a classic solubility challenge. The rigid, hydrophobic aromatic core dominates its physicochemical properties, leading to poor aqueous solubility, while the ionizable carboxylic acid groups offer strategic avenues for solubility enhancement.

This guide provides a comprehensive, question-and-answer-based approach to systematically address and overcome the solubility issues associated with this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, providing you with robust, self-validating protocols to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my first experiment. What are the fundamental properties of this compound, and why is it poorly soluble in water?

Answer:

Understanding the molecular structure is the first step. This compound has a molecular weight of 256.25 g/mol .[1] Its poor aqueous solubility is a direct result of its chemical architecture:

  • Hydrophobic Core: The two phenyl rings create a large, nonpolar surface area that is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.

  • Weakly Acidic Groups: The two carboxylic acid groups are weak acids. In neutral water, they exist predominantly in their protonated (non-ionized) form. This uncharged state is less polar and thus less soluble in water.[2]

The key to solubilizing this molecule in aqueous media is to ionize one or both of the carboxylic acid groups, transforming the molecule into a much more polar salt (carboxylate).

PropertyValueSource
CAS Number 1365272-23-6[1]
Molecular Formula C₁₅H₁₂O₄[1]
Molecular Weight 256.25 g/mol [1]
Appearance White to off-white solid[1]
Estimated pKa pKa₁ ≈ 3.5-4.5, pKa₂ ≈ 4.5-5.5[3][4][5]

Note: The pKa values are estimated based on the values for benzoic acid (pKa ≈ 4.2) and phenylacetic acid (pKa ≈ 4.3). The two values will differ due to the electronic influence of the groups on each other.

Q2: My compound won't dissolve in neutral water or standard buffers like PBS (pH 7.4). What is the most direct way to solubilize it for an aqueous assay?

Answer:

The most direct and effective method is pH adjustment . Since this is a dicarboxylic acid, increasing the pH of the solvent well above the estimated pKa values will deprotonate the carboxylic acid groups, forming a highly soluble carboxylate salt.[6][7]

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. As a rule of thumb, for a weak acid to be >99% ionized and thus achieve maximum aqueous solubility, the pH of the solution should be at least 2 units higher than its pKa.[7] Given the estimated pKa values are below 5.5, a pH of 7.5 or higher is recommended.

Caption: pH-dependent equilibrium of this compound.

Protocol 1: Preparation of an Alkaline Stock Solution

This protocol is designed to prepare a 10 mM stock solution. Adjust the final concentration as needed.

  • Weigh Compound: Accurately weigh 2.56 mg of this compound for a final volume of 1 mL (or 25.6 mg for 10 mL).

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will likely remain as a suspension.

  • Titrate with Base: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved completely. The solution should be clear. A small amount of base is typically sufficient.

  • pH Adjustment (Optional but Recommended): If a specific final pH is required (e.g., pH 8.0), use a calibrated pH meter and carefully adjust. Be cautious not to let the pH drop too low, which could cause precipitation.

  • Final Volume: Add water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Sterilization: If for cell-based assays, filter-sterilize the final solution through a 0.22 µm syringe filter.

Trustworthiness Check: The clarity of the final solution is a primary indicator of success. Before use, it is good practice to re-check the pH, as absorption of atmospheric CO₂ can slightly lower the pH of basic solutions over time.

Q3: I need to use an organic solvent for a chemical reaction or HPLC analysis. What are the recommended solvents?

Answer:

The compound's structure suggests it will be soluble in polar organic solvents, particularly those capable of hydrogen bonding.[1] Nonpolar solvents are unlikely to be effective.

Solvent Selection Rationale:

  • High Solubility (Polar Protic/Aprotic): Solvents like DMSO, DMF, methanol, and ethanol are excellent choices. They can interact with the carboxylic acid groups through hydrogen bonding and accommodate the aromatic rings.

  • Moderate Solubility (Less Polar/Aprotic): Solvents like acetonitrile and ethyl acetate may dissolve the compound, but likely to a lesser extent.[8]

  • Low/Insoluble (Nonpolar): Solvents like toluene, hexane, and dichloromethane are poor choices due to the polarity mismatch with the carboxylic acid groups.[8]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHigh Strong dipole moments effectively solvate the molecule.
Polar Protic Methanol, EthanolHigh Excellent hydrogen bond donors/acceptors.
Less Polar Aprotic Acetonitrile (ACN), Ethyl AcetateModerate May require sonication or gentle warming.
Nonpolar Toluene, HexanesVery Low Lacks favorable interactions with polar carboxyl groups.
Q4: pH adjustment is not suitable for my biological system, and I must minimize organic solvents. How can I enhance aqueous solubility?

Answer:

When pH modification is not an option, complexation with cyclodextrins is a powerful, biocompatible strategy.[9][]

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] The hydrophobic aromatic rings of your compound can be encapsulated within the CD's nonpolar cavity, forming a "host-guest" inclusion complex. This complex presents the hydrophilic exterior of the CD to the water, dramatically increasing the apparent solubility of the guest molecule.[] For aromatic compounds, β-cyclodextrins, particularly chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective due to their cavity size and enhanced water solubility.[11][12]

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin

This protocol aims to determine the solubility enhancement via phase-solubility studies.

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer (e.g., phosphate buffer, pH 7.0).

  • Add Excess Compound: To a fixed volume of each CD solution (e.g., 1 mL) in a separate vial, add an excess amount of this compound (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm PVDF syringe filter to remove the undissolved solid.

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and dilute it in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot and Analyze: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase-solubility diagram indicates the complexation efficiency.

Q5: For solid oral dosage form development, my primary challenge is poor dissolution rate. What formulation strategies should I consider?

Answer:

For solid dosage forms, improving the dissolution rate is critical for bioavailability. Solid dispersion is a leading technology for this purpose.[13][14]

Mechanism of Action: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[15] By converting the drug from a crystalline state to a more soluble amorphous state and reducing particle size to a molecular level, you can significantly enhance the dissolution rate.[16][17]

Common Solid Dispersion Techniques:

  • Solvent Evaporation: Both the drug and a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) are dissolved in a common organic solvent. The solvent is then removed under vacuum, leaving a solid matrix with the drug molecularly dispersed.[14][15]

  • Melt Extrusion: A physical mixture of the drug and a thermally stable polymer (e.g., PEG, certain grades of PVP) is heated and mixed through a hot-melt extruder.[18] This solvent-free method is highly scalable.

Workflow for Solid Dispersion Formulation

Caption: General workflow for developing a solid dispersion formulation.

Protocol 3: Screening by Solvent Evaporation Method

  • Select Carrier: Choose a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, PVP K30).

  • Prepare Solution: Dissolve 100 mg of the drug and 200 mg of PVP K30 (1:2 ratio) in a suitable volume of a common solvent (e.g., 10-20 mL of methanol) in a round-bottom flask. Ensure a clear solution is formed.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or powder is formed.

  • Dry: Place the resulting solid in a vacuum oven overnight to remove any residual solvent.

  • Process: Gently scrape and mill the solid dispersion into a fine powder.

  • Evaluate: Perform dissolution testing (e.g., USP Apparatus II) comparing the dissolution rate of the pure drug vs. the solid dispersion powder. The expectation is a dramatic increase in the dissolution rate for the solid dispersion.

References

  • Patsnap Eureka. (2025, July 31).
  • Smolecule. (2023, August 15). This compound.
  • National Institutes of Health (NIH). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
  • PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • National Institutes of Health (NIH). (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • World Pharma Today.
  • SciSpace.
  • PubMed. (2004, May). Acid-base cosolvent method for determining aqueous permeability of amiodarone, itraconazole, tamoxifen, terfenadine and other very insoluble molecules.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • MedCrave online. (2019, July 2). Solid dispersions: a technology for improving bioavailability.
  • ResearchGate. (2025, July 10).
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • MDPI.
  • Reddit. (2023, January 5). Dicarboxylic acid solubility.
  • SDSU Chemistry. Chapter 13 Carboxylic Acids.
  • IOSRPHR. (2018, July 17). Different Methods Used In Solid Dispersion.
  • National Institutes of Health (NIH).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
  • Studylib. pKa Values Table: Inorganic & Organic Acids.
  • Carboxylic Acid Structure and Chemistry: Part 2.
  • Approximate pKa chart of the functional groups: values to know 1.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-[3-(Carboxymethyl)phenyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-[3-(carboxymethyl)phenyl]benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diarylmethane scaffold.

The synthesis of this dicarboxylic acid typically involves a multistep process, most commonly a palladium-catalyzed cross-coupling reaction to form the C-C diaryl bond, followed by the hydrolysis of ester protecting groups. This guide will focus on a common and robust synthetic pathway: the Suzuki-Miyaura cross-coupling of the respective aryl halide and arylboronic acid esters, followed by saponification.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is not without its challenges.[1][2] Low yields, incomplete reactions, and the formation of by-products are common hurdles. This section addresses these issues in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Low conversion is one of the most frequent issues. The cause often lies with the catalyst system, reaction conditions, or reagent quality.

  • Potential Cause 1: Inactive Catalyst The active catalyst in the Suzuki reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][4] This reduction can sometimes be inefficient.[4]

    • Corrective Actions:

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of homocoupling by-products.[5]

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and facilitate both oxidative addition and reductive elimination steps.[2][6] For sterically hindered substrates, consider specialized ligands.[7]

      • Catalyst Loading: While typically low (0.1-5 mol%), insufficient catalyst loading can lead to a stalled reaction. Try incrementally increasing the catalyst loading.

  • Potential Cause 2: Ineffective Base or Solvent System The base plays a crucial role in activating the boronic acid for transmetalation.[8] The solvent system must solubilize the reactants and facilitate the interaction between aqueous and organic phases.

    • Corrective Actions:

      • Base Screening: The choice of base can significantly impact the reaction. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[9]

      • Solvent Optimization: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is standard.[1][2] The water is necessary to dissolve the inorganic base. Experiment with the solvent ratio (e.g., 4:1 or 10:1 organic:water) to ensure proper mixing and solubility.

  • Potential Cause 3: Poor Reagent Quality Boronic acids are susceptible to decomposition (protodeboronation), especially if impure or stored improperly.[1]

    • Corrective Actions:

      • Use High-Purity Reagents: Use freshly purchased or properly stored boronic acids. If in doubt, you can check the purity by NMR.

      • Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) can often compensate for any degradation and drive the reaction to completion.[9]

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

Here is a logical workflow to diagnose and solve low-yield issues.

G Start Problem: Low Yield or Incomplete Reaction Check_Inert Verify Inert Atmosphere (Ar/N2) Start->Check_Inert Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Screen Different Bases (e.g., K2CO3, K3PO4) Start->Check_Base Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Action_Degas Action: Degas solvents & purge flask thoroughly Check_Inert->Action_Degas Issue Found Action_Ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Action_Ligand Issue Found Action_Base Action: Try a stronger base or different solvent ratio Check_Base->Action_Base Issue Found Action_Reagent Action: Use fresh boronic acid & increase equivalents (1.2x) Check_Reagents->Action_Reagent Issue Found Success Reaction Optimized Action_Degas->Success Action_Ligand->Success Action_Base->Success Action_Reagent->Success

Sources

Technical Support Center: Crystallization of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common challenges encountered during the crystallization of this dicarboxylic acid. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring a deeper understanding and more effective problem-solving.

Introduction

This compound is a biphenyl derivative with two carboxylic acid functional groups, giving it unique solubility and crystallization characteristics.[1] Its structure lends itself to applications in pharmaceuticals and materials science as a chemical intermediate or building block.[1][2] However, like many dicarboxylic acids, achieving high purity and a desirable crystal form can be challenging. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[3] This occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating, or when high levels of impurities are present, which can depress the melting point.[4][5] The resulting "oil" is often an amorphous, impure substance that is difficult to handle and purify.[3]

Causality and Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point.[4]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20%) of additional hot solvent to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.[5][6] Structurally related impurities are particularly problematic.[6]

    • Solution 1: Activated Carbon Treatment: If you suspect organic, colored impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[7][8]

    • Solution 2: Solvent System Change: The current solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For dicarboxylic acids, solvent mixtures like ethanol/water or DMF/water can be effective.[9][10] The goal is to find a system where solubility is high in the hot solvent but low in the cold solvent.[10]

  • Low Melting Point of the Compound: While the exact melting point of this specific compound is not widely published, related aromatic carboxylic acids can have varying melting points.

    • Solution: Lower the temperature at which crystallization begins. This can be achieved by using a larger volume of solvent or by initiating cooling from a lower starting temperature.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is typically due to either using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[4]

Causality and Solutions:

  • Excessive Solvent: Using more solvent than necessary to dissolve the compound at high temperature will result in a significant amount of the product remaining in the mother liquor upon cooling.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] If you've already completed the crystallization and suspect this was the issue, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, even at low temperatures.[8]

    • Solution: Perform small-scale solubility tests to find a more suitable solvent or solvent system.[10] An ideal solvent for recrystallization will dissolve the compound when hot but have very low solubility when cold.[11] For dicarboxylic acids, polar solvents are generally a good starting point.[10] Consider using an anti-solvent crystallization technique. Dissolve the compound in a "good" solvent (e.g., ethanol, DMF) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which it is insoluble to induce precipitation.[10][12]

  • Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during hot filtration, this can lead to significant product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. Add a small excess of hot solvent before filtering to prevent premature crystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. This is often due to using an excessive amount of solvent.[4]

Causality and Solutions:

  • Solution is Not Supersaturated: Too much solvent was used, and the compound remains soluble even at low temperatures.[8]

    • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[13] The small scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding: If you have a small amount of pure solid, add a "seed crystal" to the solution. This will provide a template for crystal growth.[12]

    • Solution 3: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly. Once the volume is reduced, allow the solution to cool slowly again.[4]

    • Solution 4: Add an Anti-Solvent: If your compound is dissolved in a solvent, you can slowly add a miscible anti-solvent in which your compound is insoluble until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues with this compound.

Crystallization Troubleshooting Troubleshooting Crystallization of this compound start Start Crystallization issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes no_crystals No Crystals Form issue->no_crystals Yes end_success Successful Crystallization issue->end_success No solution_oiling Reheat & Add More Solvent | Slow Cooling | Change Solvent System | Activated Carbon oiling_out->solution_oiling solution_yield Use Minimal Hot Solvent | Recover from Mother Liquor | Change Solvent low_yield->solution_yield solution_no_crystals Scratch Flask | Add Seed Crystal | Reduce Solvent Volume | Add Anti-Solvent no_crystals->solution_no_crystals solution_oiling->start Retry solution_yield->start Retry solution_no_crystals->start Retry

Sources

Technical Support Center: A Guide to Scaling Up the Production of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS: 1365272-23-6). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We provide in-depth, field-proven insights into the common challenges and critical parameters associated with this process, focusing on a robust and scalable synthetic route.

Synthesis Strategy: The Suzuki-Miyaura Coupling Approach

For the large-scale production of this compound, a biphenyl derivative, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-preferred method.[1] This approach offers high yields, functional group tolerance, and a well-understood mechanism, making it amenable to process optimization and scale-up.[2][3]

The general synthetic workflow involves coupling a protected halo-phenylacetic acid derivative with a protected halo-benzoic acid derivative's corresponding boronic acid or ester, followed by a final deprotection/hydrolysis step to yield the target dicarboxylic acid.

Overall Synthesis and Purification Workflow

The diagram below outlines the key stages in the production of this compound, from the initial coupling reaction to the final purified product.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification reagent_prep Reagent & Solvent Preparation (Degassing, Drying) reactor_setup Reactor Setup (Inert Atmosphere Purge) reagent_prep->reactor_setup Charge Reagents suzuki Suzuki-Miyaura Coupling (Temperature Controlled) reactor_setup->suzuki Initiate Reaction monitoring In-Process Control (IPC) (HPLC/TLC Monitoring) suzuki->monitoring Sample & Analyze quench Reaction Quench & Catalyst Removal monitoring->quench Reaction Complete workup Aqueous Workup (Phase Separation) quench->workup hydrolysis Ester Hydrolysis (If applicable) workup->hydrolysis crystallization Crystallization (pH Adjustment & Cooling) hydrolysis->crystallization isolation Product Isolation (Filtration & Drying) crystallization->isolation final_product Final Product: This compound isolation->final_product Yields Pure Product

Caption: High-level workflow for the synthesis and purification of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic route for scaling up this molecule?

The Suzuki-Miyaura cross-coupling is highly recommended.[1] Its key advantage is the formation of the central biphenyl C-C bond in a single, efficient step. While other methods like direct carboxymethylation exist, they can be less selective and harder to control on a larger scale.[4] The Suzuki reaction's conditions are well-documented, and a vast selection of catalysts and ligands are commercially available, allowing for fine-tuning and optimization.[3][5]

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the Suzuki coupling step?

Based on extensive industrial experience, the following parameters are critical:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Maintaining strict anaerobic (nitrogen or argon) conditions throughout the reaction is paramount to prevent catalyst deactivation and ensure consistent results.[3]

  • Temperature Control: Reaction temperature directly impacts rate and impurity profiles. Deviations can lead to stalled reactions or the formation of undesired side products.[6] Use a reactor with precise temperature control and account for potential exotherms.

  • Mixing Efficiency: As scale increases, inefficient mixing can lead to localized "hot spots" or poor reagent distribution, causing inconsistent conversion and yield. Ensure the reactor's agitation is sufficient for the batch volume.[2]

  • Reagent Quality: The purity of starting materials, particularly the boronic acid/ester, is crucial. Some boronic acids have limited stability and can decompose, leading to lower yields and the formation of "des-borate" impurities.[7]

Q3: How can I efficiently remove the palladium catalyst from my final product?

Residual palladium is a major concern, especially for pharmaceutical applications. A multi-pronged approach is often best:

  • Aqueous Washes: Initial workup can remove some water-soluble palladium species.

  • Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove precipitated palladium.

  • Adsorbent Treatment: Treating the organic solution with activated carbon or specialized palladium scavengers (e.g., silica-based thiourea or thiol scavengers) is highly effective at capturing residual palladium.

Q4: What purification strategy is recommended for the final dicarboxylic acid product?

Recrystallization is the most effective method for achieving high purity.[8] Given the two carboxylic acid groups, a pH-mediated strategy is often successful:

  • Dissolve the crude product in a suitable organic solvent.

  • Perform an aqueous extraction with a mild base (e.g., sodium bicarbonate) to transfer the dicarboxylate salt into the aqueous phase, leaving non-acidic impurities behind.[9]

  • Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with an acid like HCl. The pure dicarboxylic acid will precipitate out as the pH drops below its pKa.

  • Filter, wash the solid with cold water to remove inorganic salts, and dry under vacuum.

Troubleshooting Guide

This section addresses specific problems encountered during scale-up in a direct Q&A format.

Problem: Low or Inconsistent Reaction Yield

Q: We successfully synthesized the protected diester intermediate on a 5g scale with 90% yield. However, on a 200g scale, the yield has dropped to 50-60% and varies between batches. What is the root cause?

A: This is a classic scale-up challenge often linked to physical, not chemical, parameters. The drop in yield points towards issues with mass and heat transfer or atmospheric control, which are more pronounced in larger reactors.[2][6]

Potential Causes & Solutions:

  • Oxygen Contamination: The larger headspace and longer addition times in a big reactor increase the risk of oxygen ingress, which deactivates the Pd(0) catalyst.

    • Solution: Ensure a robust inerting procedure. Use a continuous positive pressure of nitrogen or argon. Degas all solvents and aqueous solutions thoroughly (e.g., by sparging with nitrogen for 30-60 minutes) before use.[3]

  • Inefficient Mixing: Inadequate agitation can prevent the efficient mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst), leading to a lower reaction rate.

    • Solution: Increase the agitation speed. If possible, use a reactor with baffles to improve turbulent mixing. Verify that the stir shaft and impeller are appropriately sized for the vessel.

  • Poor Temperature Control: A common issue is that the internal reaction temperature is lower than the setpoint of the external heating jacket, especially during reflux.

    • Solution: Use a calibrated internal temperature probe. Account for the fact that bringing a larger volume to the target temperature takes longer. For reactions run at the boiling point of the solvent, note that atmospheric pressure changes (e.g., at high altitude) can lower the boiling point and thus the reaction temperature, potentially stalling the reaction.[6]

Troubleshooting Workflow for Low Yield

G start Low Yield on Scale-Up check_ipc IPC analysis shows high levels of starting material? start->check_ipc check_o2 Was the system rigorously inerted? check_ipc->check_o2 Yes check_impurities IPC shows significant byproduct formation? check_ipc->check_impurities No fix_o2 Solution: Improve degassing of all reagents & maintain positive N2/Ar pressure. check_o2->fix_o2 No check_temp Was internal temp verified and stable? check_o2->check_temp Yes fix_temp Solution: Use internal probe. Adjust jacket temp to achieve target internal temp. check_temp->fix_temp No check_mixing Is agitation sufficient for the batch volume? check_temp->check_mixing Yes fix_mixing Solution: Increase RPM. Ensure proper impeller design for vessel geometry. check_mixing->fix_mixing No investigate_reagents Solution: Re-evaluate reagent quality. Check boronic acid stability and catalyst activity. check_mixing->investigate_reagents Yes goto_impurity_section Refer to Impurity Troubleshooting Section check_impurities->goto_impurity_section Yes isolation_issue Investigate product loss during workup/isolation. check_impurities->isolation_issue No

Caption: Decision tree for diagnosing the root cause of low reaction yield upon scale-up.

Problem: High Levels of Protodeboronation Impurity

Q: My crude product is contaminated with a significant amount of 3-phenylbenzoic acid (i.e., the product is missing the carboxymethyl group). How do I prevent this?

A: This byproduct results from protodeboronation, a common side reaction in Suzuki couplings where the boronic acid/ester is cleaved by a proton source (like water) and replaced with a hydrogen atom before it can couple with the aryl halide.

Potential Causes & Solutions:

  • Incorrect Base: The choice of base is critical. Weaker bases like sodium carbonate (Na₂CO₃) may not be strong enough to facilitate the transmetalation step efficiently, giving the competing protodeboronation pathway more time to occur.

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] These bases generally accelerate the desired catalytic cycle, outcompeting the side reaction.

  • Sub-optimal Solvent System: The solvent mixture affects the solubility of the base and the palladium intermediates.

    • Solution: A mixture of an organic solvent (like toluene or 2-MeTHF) and water is common. Optimizing the ratio is key. Too much water can accelerate protodeboronation. Ensure the aqueous base is sufficiently concentrated.

  • Boronic Acid Instability: Arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation.

    • Solution: Consider using a more stable boronic ester, such as a neopentyl glycol or pinacol boronate ester, instead of the free boronic acid. These are often more robust under reaction conditions.[5]

Protocols and Data

Protocol 1: Scale-Up Example of Suzuki-Miyaura Coupling (Illustrative)

This protocol describes the synthesis of a protected diester intermediate on a ~250g scale. Note: This is a representative procedure and must be optimized for your specific substrates and equipment.

Materials:

  • Methyl 3-bromophenylacetate (Substrate A, 1.0 eq)

  • (3-(Methoxycarbonyl)phenyl)boronic acid (Substrate B, 1.1 eq)

  • Palladium Acetate (Pd(OAc)₂, 0.01 eq)

  • SPhos (Ligand, 0.02 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF, solvent)

  • Deionized Water

Procedure:

  • Reactor Setup: To a 5L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge K₃PO₄ (3.0 eq).

  • Inerting: Seal the reactor and purge with nitrogen for at least 60 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge Substrate A (1.0 eq), Substrate B (1.1 eq), Pd(OAc)₂ (0.01 eq), and SPhos (0.02 eq) into the reactor under a strong nitrogen counter-flow.

  • Solvent Addition: Add degassed 2-MeTHF (5 volumes) and degassed DI water (2 volumes) via cannula or a pressure-equalizing addition funnel.

  • Reaction: Begin vigorous stirring (e.g., 250-300 RPM). Heat the reactor jacket to achieve a stable internal temperature of 65-70 °C.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a sample (under nitrogen), quenching it, and analyzing by HPLC for the disappearance of Substrate A. The reaction is typically complete in 8-12 hours.

  • Cool Down: Once complete, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Catalyst Removal: Add a small amount of Celite® to the cooled reaction mixture and stir for 15 minutes. Filter the entire batch through a pad of Celite® to remove the bulk of the palladium catalyst.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diester.

  • Hydrolysis: The crude diester is then hydrolyzed using standard conditions (e.g., NaOH in a MeOH/water mixture) to yield the crude dicarboxylic acid.

  • Recrystallization: Purify the crude acid using the pH-mediated precipitation method described in the FAQ section to yield the final, high-purity this compound.

Table 1: Critical Process Parameter Summary
ParameterLaboratory Scale (1-10g)Pilot/Production Scale (100g+)Rationale for Scale-Up Consideration
Atmosphere Nitrogen balloonPositive pressure N₂/Ar manifoldLarger headspace and longer operation times increase the risk of O₂ contamination, which deactivates the catalyst.[3][6]
Temperature External oil bath tempInternal probe tempSurface-to-volume ratio decreases on scale-up, leading to poor heat transfer. Internal temperature is the only reliable measurement.[6]
Agitation Magnetic stir barMechanical overhead stirrerMagnetic stirring is insufficient for mixing multiphasic systems in large, viscous batches, leading to poor mass transfer.[2]
Base Addition All at oncePortion-wise or as a solutionCan help control any initial exotherm from the acid-base reaction.
Solvent Degassing Freeze-pump-thaw / N₂ bubbleN₂ sparging for 30-60 minSparging is a more practical and effective method for degassing large volumes of solvent.

References

  • Bannister, R. D., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. Available at: [Link]

  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]

  • Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Google Patents. (2015). Methods for producing dicarboxylic acids.
  • PMC - NIH. (n.d.). Advances in bio-based production of dicarboxylic acids longer than C4. Available at: [Link]

  • Google Patents. (2019). Method for preparing dicarboxylic acid.
  • ResearchGate. (2014). (PDF) Method of producing dicarboxylic acids. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available at: [Link]

  • Google Patents. (1966). Purification of benzoic acid.
  • Quora. (2024). How to separate a mixture of benzylamine, benzoic acid, and phenyl benzoate. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 3-[3-(Carboxymethyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 3-[3-(Carboxymethyl)phenyl]benzoic acid (CMPB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this molecule. The information presented here is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Understanding the Molecule: this compound

This compound (CMPB), with the chemical formula C₁₅H₁₂O₄, is an aromatic dicarboxylic acid.[1] Its structure, featuring two phenyl rings and two carboxylic acid moieties, presents unique stability challenges and considerations during pharmaceutical development. Understanding its potential degradation pathways is critical for developing robust formulations and analytical methods.

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2] This section addresses common issues encountered during the forced degradation of CMPB.

Question: My CMPB sample shows no degradation under acidic conditions (0.1 M HCl at 60°C). What should I do?

Answer:

This is not uncommon for aromatic carboxylic acids, which can be relatively stable to acid hydrolysis. Here’s a systematic approach to troubleshoot and induce degradation:

  • Increase Stress Intensity: If initial mild conditions do not yield degradation, the stress should be intensified. You can increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C), or prolong the exposure time.[3][4] It's a stepwise process; avoid overly harsh conditions initially to prevent the formation of secondary, irrelevant degradation products.

  • Consider Co-solvents: CMPB has limited solubility in aqueous solutions. If the compound is not fully dissolved, the degradation kinetics will be affected. Consider using a co-solvent like acetonitrile or methanol to ensure complete dissolution in the acidic medium.[5]

  • Rationale: Acid hydrolysis of carboxylic acids is generally slow. For CMPB, the electrophilic attack by H₃O⁺ is less likely to cleave the stable aromatic rings or the C-C bonds. Degradation, if any, might be initiated at the carboxylic acid groups, but this often requires more forcing conditions.

Question: I am observing multiple degradation peaks in my alkaline hydrolysis sample (0.1 M NaOH at 60°C). How do I identify the primary degradants?

Answer:

Alkaline conditions are often more aggressive for carboxylic acids. The presence of multiple peaks suggests several degradation pathways may be active.

  • Time-Course Study: Perform a time-course degradation study (e.g., sampling at 0, 2, 4, 8, and 24 hours) to monitor the formation and disappearance of peaks. Primary degradants will appear first, and their concentration may decrease over time as they convert to secondary degradants.

  • Mass Spectrometry (LC-MS): The most powerful tool for identifying degradation products is LC-MS. By determining the mass-to-charge ratio (m/z) of the degradation peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures.[6]

  • Predicted Degradation Pathway: For CMPB under alkaline conditions, potential degradation includes decarboxylation (loss of CO₂ from the carboxylic acid groups) and hydroxylation of the aromatic rings. The presence of the carboxymethyl group might also offer other reaction sites.

Question: My oxidative degradation (3% H₂O₂ at room temperature) is very slow. Can I accelerate it?

Answer:

Yes, several strategies can be employed to accelerate oxidative degradation:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the rate of oxidation.

  • Use a Catalyst: The addition of a metal ion catalyst, such as a trace amount of FeCl₃ or CuCl₂, can promote the formation of highly reactive hydroxyl radicals from hydrogen peroxide (Fenton-like reaction), leading to more rapid degradation.

  • Alternative Oxidizing Agents: If hydrogen peroxide is ineffective, consider using a different oxidizing agent like AIBN (azobisisobutyronitrile), which generates free radicals upon heating.[4]

  • Mechanism Insight: Oxidative degradation proceeds via free radical mechanisms. The aromatic rings and the benzylic protons of the carboxymethyl group are potential sites of attack. This can lead to hydroxylation of the rings and oxidation of the carboxymethyl group.

Question: I am seeing peak tailing for the parent compound and its degradation products in my HPLC analysis. What could be the cause?

Answer:

Peak tailing for acidic compounds like CMPB is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

  • Mobile Phase pH: The most common cause is an inappropriate mobile phase pH. For carboxylic acids, the pH of the mobile phase should be at least 2 pH units below the pKa of the analytes to ensure they are in their neutral, protonated form. This minimizes interactions with residual silanols on the silica-based column packing. A low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate is recommended.

  • Column Choice: If peak shape does not improve with pH adjustment, consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a polymer-based column.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

  • Contamination: Strong adsorption of sample components or impurities on the column can also cause peak tailing. Using a guard column and appropriate sample clean-up can mitigate this.[7][8]

III. Frequently Asked Questions (FAQs)

1. What are the recommended long-term and accelerated stability testing conditions for CMPB?

In line with ICH Q1A(R2) guidelines, the following conditions are recommended:[8][9]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

2. What are the likely degradation pathways for CMPB?

Based on the structure of CMPB and studies on similar aromatic carboxylic acids, the following degradation pathways are plausible:

  • Decarboxylation: Loss of one or both carboxylic acid groups, particularly under thermal stress.[1][10][11]

  • Hydroxylation: Introduction of hydroxyl (-OH) groups onto the aromatic rings, especially under oxidative conditions.

  • Oxidation of the Carboxymethyl Group: The methylene bridge of the carboxymethyl group could be oxidized to a carbonyl group.

  • Ring Closure (Ketonization): Under thermal stress, intramolecular cyclization could occur, leading to the formation of fluorenone-like structures.[1][12]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products CMPB This compound Thermal Thermal CMPB->Thermal Oxidative Oxidative CMPB->Oxidative Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) CMPB->Hydrolytic (Acid/Base) Photolytic Photolytic CMPB->Photolytic Decarboxylated_Products Decarboxylated Products Thermal->Decarboxylated_Products Ring_Closed_Products Ring-Closed Products (Ketonization) Thermal->Ring_Closed_Products Hydroxylated_Products Hydroxylated Products Oxidative->Hydroxylated_Products Oxidized_Side_Chain Oxidized Side-Chain Products Oxidative->Oxidized_Side_Chain Hydrolytic (Acid/Base)->Decarboxylated_Products Photolytic->Hydroxylated_Products

Caption: Potential degradation pathways of CMPB under various stress conditions.

3. What is a good starting point for a stability-indicating HPLC method for CMPB?

A reversed-phase HPLC method with UV detection is a suitable starting point.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.0)Suppresses ionization of carboxylic acids for better peak shape.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B (e.g., 20-30%) and ramp up to a high percentage (e.g., 90-95%)To elute the parent compound and a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CTo ensure reproducible retention times.
Detection UV at ~230 nm and ~280 nmAromatic compounds typically have strong absorbance in the UV region. Monitoring multiple wavelengths can help in detecting impurities.
Injection Volume 10-20 µLA typical injection volume.

4. How do I validate my HPLC method to be stability-indicating?

According to ICH Q2(R1) guidelines, a key aspect of validation for a stability-indicating method is specificity. This is demonstrated by:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products, excipients, and placebo. The peak should be spectrally homogenous.

  • Resolution: Ensure baseline resolution (Rs > 2) between the parent peak and the closest eluting degradation product or impurity peak.

  • Forced Degradation Samples: Analyze samples from forced degradation studies to demonstrate that the method can separate the parent drug from all significant degradation products.[2]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis start Prepare stock solution of CMPB (e.g., 1 mg/mL in methanol) acid Acid Hydrolysis (e.g., 0.1-1 M HCl, 60-80°C) start->acid base Base Hydrolysis (e.g., 0.1-1 M NaOH, 60-80°C) start->base oxidation Oxidation (e.g., 3-30% H₂O₂, RT-60°C) start->oxidation thermal Thermal (Solid State) (e.g., 105°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B guidelines) start->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Caption: Workflow for conducting a forced degradation study of CMPB.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 8 hours. Cool, neutralize with an appropriate amount of 1 M HCl, and dilute with the mobile phase to the target concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to the target concentration.

  • Thermal Degradation: Place a known amount of solid CMPB in a controlled temperature oven at 105°C for 48 hours. Dissolve the stressed solid in the diluent to achieve the target concentration.

  • Photostability: Expose solid CMPB and a solution of CMPB to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

V. References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). Retrieved from [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminous. Retrieved from [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015, November 12). ACS Publications. Retrieved from [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Energy & Fuels. (2015, November 12). ACS Publications. Retrieved from [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Wsu. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023, September 9). PubMed. Retrieved from [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the P. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. Retrieved from [Link]

  • Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. (2016, May 10). PubMed. Retrieved from [Link]

  • A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid. (2024, January 15). SciSpace. Retrieved from [Link]

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Technical Support Center: Characterization of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS 1365272-23-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this unique biphenyl derivative. As a molecule with two carboxylic acid moieties and significant conformational flexibility, its analysis requires a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in physicochemical principles and offering validated protocols for resolution.

Section 1: Solid-State Characterization Challenges

The presence of two carboxylic acid groups and a flexible biphenyl linkage makes this compound particularly susceptible to solid-state complexities.

Q1: My sample of this compound shows multiple melting points or a broad melting range. What could be the cause?

Probable Cause: Polymorphism and/or Presence of Solvates

This behavior is a classic indicator of polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties, including melting point, solubility, and stability. Dicarboxylic acids are particularly prone to forming different hydrogen-bonding networks, leading to various crystal packing arrangements.[1][2] The conformational flexibility of the biphenyl bond further increases the likelihood of different molecular arrangements in the crystal lattice.

Alternatively, the presence of residual solvent from crystallization can lead to the formation of solvates or hydrates, which will exhibit different thermal behavior compared to the anhydrous form.

Troubleshooting & Optimization

A systematic approach is required to identify and control the solid form.

Step 1: Thermal Analysis Use Differential Scanning Calorimetry (DSC) to investigate the thermal behavior.

  • Protocol:

    • Accurately weigh 2-5 mg of your sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Observe the thermogram for sharp endotherms (melting of pure forms), broad endotherms (melting with decomposition or impurities), or multiple thermal events.

    • A second heating cycle after controlled cooling can reveal melt-recrystallization into different forms. Aromatic carboxylic acids can undergo thermal decomposition, so a Thermogravimetric Analysis (TGA) run in parallel is advisable to distinguish melting from decomposition.[3]

Step 2: Powder X-ray Diffraction (PXRD) PXRD is the definitive technique for identifying different crystalline forms.

  • Protocol:

    • Gently grind a small amount of the sample to ensure random crystal orientation.

    • Mount the sample on the PXRD holder.

    • Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

    • Different polymorphs will produce distinct diffraction patterns. Compare the patterns of different batches that exhibited different melting points.

Step 3: Controlled Crystallization Screen To isolate and identify individual polymorphs, perform a systematic crystallization screen.

  • Protocol:

    • Choose a range of solvents with different polarities (e.g., ethanol, ethyl acetate, acetonitrile, toluene, water).[4]

    • Employ different crystallization techniques:

      • Slow evaporation at different temperatures.

      • Cooling crystallization from saturated solutions.

      • Vapor diffusion (anti-solvent).

    • Characterize the resulting crystals from each experiment using DSC, PXRD, and microscopy.

Caption: Workflow for investigating inconsistent thermal behavior.

Section 2: Purity and Impurity Profiling

The synthesis of this compound can involve multiple steps, creating opportunities for the formation of process-related impurities.[5][6]

Q2: What are the likely impurities in my synthesized this compound, and how can I detect them?

Probable Cause: Synthetic Precursors and Side-Products

The nature of impurities is highly dependent on the synthetic route. Common methods include Suzuki coupling or direct carboxymethylation.

  • Potential Impurities:

    • Starting Materials: Unreacted 3-iodobenzoic acid, phenylboronic acid derivatives, or 3-phenylbenzoic acid.[6]

    • Side-Products: Homocoupling products of the boronic acid, partially reacted intermediates (e.g., the mono-ester if a diester precursor is used), or products of decarboxylation under harsh reaction conditions.[5][7]

    • Isomers: Positional isomers if the starting materials are not pure.

Troubleshooting & Optimization

A multi-technique approach is essential for comprehensive impurity profiling.

Step 1: High-Performance Liquid Chromatography (HPLC) HPLC is the primary tool for separating and quantifying impurities.

  • Protocol:

    • Develop a gradient HPLC method to resolve the main peak from all minor components.

    • Column: Use a high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid or Formic acid in Water (to suppress ionization of carboxylic acids).[8]

      • B: Acetonitrile or Methanol.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over 20-30 minutes.

    • Detection: Use a UV detector at a wavelength where all likely components absorb (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to check for peak purity.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is crucial for identifying the structure of unknown impurities.

  • Protocol:

    • Use the HPLC method developed above, ensuring the mobile phase is compatible with MS (use formic acid or acetic acid instead of phosphoric acid).

    • Analyze the sample in both positive and negative ionization modes to get comprehensive data.

    • The mass-to-charge ratio (m/z) of the impurity peaks will provide their molecular weights, allowing you to propose structures based on the expected side reactions.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy High-field ¹H NMR can detect and help identify impurities, even at low levels.

  • Protocol:

    • Prepare a concentrated solution of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Look for small peaks in the aromatic and aliphatic regions that do not correspond to the main compound. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of the impurity level.

Potential Impurity Expected MW Likely Detection Method Rationale
3-Phenylbenzoic acid198.22HPLC, LC-MSIncomplete carboxymethylation.
3-Iodobenzoic acid248.02HPLC, LC-MSUnreacted starting material.
Biphenyl154.21HPLC, GC-MSHomocoupling side-product.
Monocarboxylic acid (from decarboxylation)212.24HPLC, LC-MSThermal degradation during synthesis.[7]
Section 3: Analytical Method Development

The polar nature and ionizable groups of this compound pose specific challenges for chromatographic analysis.

Q3: I am observing poor peak shape (fronting, tailing, or splitting) during HPLC analysis. How can I troubleshoot this?

Probable Cause: Secondary Interactions and pH Effects

Poor peak shape in reversed-phase HPLC for acidic compounds is often due to:

  • Incomplete Ionization Suppression: If the mobile phase pH is close to the pKa of the carboxylic acids, both ionized and non-ionized forms will exist, leading to peak tailing or splitting.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.

  • Secondary Interactions: Residual silanol groups on the silica support can interact with the polar carboxyl groups, causing peak tailing.

Troubleshooting & Optimization

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Detailed Protocols:

  • Mobile Phase pH Adjustment:

    • The pKa of benzoic acid is ~4.2. The pKa values for this compound are expected to be in a similar range.

    • To ensure complete protonation (suppression of ionization), the mobile phase pH should be at least 1.5-2 units below the pKa.[8]

    • Action: Acidify the aqueous portion of your mobile phase (Eluent A) with 0.1% v/v of an acid like phosphoric acid, trifluoroacetic acid (TFA), or formic acid. A final pH of 2.0-2.5 is ideal.

  • Reduce Sample Concentration:

    • Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.1 mg/mL, 0.01 mg/mL).

    • Inject each concentration and observe the peak shape. If fronting decreases with dilution, you are experiencing column overload.

    • Action: Work with a sample concentration that is within the linear dynamic range of your column and detector.

  • Column Selection:

    • Standard C18 columns can have active silanol sites.

    • Action: Use a modern, high-purity, end-capped C18 column or a column specifically designed for polar analytes (e.g., an "AQ" or "polar-embedded" phase). These columns provide better shielding of silanols and are more stable in highly aqueous mobile phases.[8]

Section 4: Solubility Issues
Q4: this compound has poor solubility in my desired solvent system. How can I improve its solubility for analysis or formulation?

Probable Cause: Molecular Rigidity and Hydrogen Bonding

The planar nature of the phenyl rings and the strong intermolecular hydrogen bonding between the carboxylic acid groups contribute to a stable crystal lattice, which can result in low solubility in non-polar organic solvents. Conversely, its relatively large hydrophobic surface area limits its solubility in water.[4][9]

Troubleshooting & Optimization

Step 1: Systematic Solvent Screening Determine the compound's solubility across a range of common laboratory solvents.

  • Protocol:

    • Add a known excess amount of the solid to a fixed volume (e.g., 1 mL) of each test solvent in a vial.

    • Stir the slurries at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspensions through a 0.22 µm syringe filter.

    • Dilute the filtrate and analyze by a calibrated HPLC method to determine the concentration of the dissolved compound.

Solvent Type Example Solvents Expected Solubility Behavior
Polar ProticMethanol, EthanolModerate to good solubility due to H-bonding.[4]
Polar AproticDMSO, DMF, THF, AcetonitrileGood solubility due to polarity and H-bond accepting ability.
Non-PolarToluene, HexaneLow solubility.[4]
AqueousWaterVery low solubility at neutral pH.

Step 2: pH-Dependent Solubility For aqueous systems, solubility can be dramatically increased by adjusting the pH.

  • Protocol:

    • Prepare a series of aqueous buffers with pH values ranging from 2 to 10.

    • Perform the equilibrium solubility experiment described above in each buffer.

    • Mechanism: As the pH increases above the pKa values of the carboxylic acids, the compound deprotonates to form the more soluble carboxylate salts.[10] This is a key strategy for preparing aqueous formulations or for certain analytical techniques.

Step 3: Salt Formation For drug development purposes, forming a stable salt can be an effective way to improve solubility and dissolution rate.

  • Protocol:

    • Dissolve the acid in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in the same solvent.

    • Isolate the resulting salt by evaporation or anti-solvent addition.

    • Characterize the salt's solubility and solid-state properties.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key structural features of this compound that influence its physicochemical properties? A: The molecule has three key features: 1) A biphenyl core, which provides a rigid, hydrophobic scaffold but also allows for rotational flexibility. 2) Two carboxylic acid groups, which are polar, acidic, and capable of forming strong hydrogen bonds, dominating its solid-state packing and influencing its solubility in polar solvents.[11] 3) The meta-substitution pattern, which creates a non-linear, asymmetric structure affecting its crystallinity and interaction with biological targets.

Q: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule? A: While a specific spectrum requires experimental data, predictions can be made based on similar structures like 3-phenylbenzoic acid.[12]

  • ¹H NMR (in DMSO-d₆): The carboxylic acid protons will appear as a broad singlet far downfield (>12 ppm). The aromatic protons will resonate in the 7.3-8.2 ppm range with complex splitting patterns due to meta- and ortho-coupling. The methylene (-CH₂-) protons of the carboxymethyl group will appear as a singlet around 3.6-4.0 ppm.

  • ¹³C NMR (in DMSO-d₆): The two carboxyl carbons (C=O) will be in the 167-173 ppm range. The aromatic carbons will appear between 125-142 ppm. The methylene carbon (-CH₂-) will be around 40-45 ppm.

Q: What are the characteristic IR absorption bands for this compound? A: The FTIR spectrum will be dominated by the carboxylic acid features.

  • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carbonyl of the dimerized carboxylic acid.

  • C-O Stretch / O-H Bend: A band around 1200-1300 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[13]

Q: How should I store this compound to ensure its stability? A: this compound is a relatively stable solid. However, to prevent potential degradation or changes in solid form, it should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its potential for polymorphism, it is crucial to store it under controlled temperature and humidity to avoid form conversion.

Q: What are the potential applications of this compound? A: Its structure makes it a versatile building block. It has potential applications as a chemical intermediate in the synthesis of more complex organic molecules and polymers.[5] In drug development, molecules with this type of structure can be used as linkers in constructing larger molecules or as scaffolds for designing inhibitors of biological targets. Its dicarboxylic acid nature also makes it a candidate for creating metal-organic frameworks (MOFs).[14]

References

  • Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8(2), 123-128. [Link]

  • Corradini, P., Frasci, A., & Martuscelli, E. (1969). Conformational Polymorphism of Unsaturated Dicarboxylic Acids. Chemical Communications, (14), 778-779. [Link]

  • Grossel, M. C., et al. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8, 123-128. [Link]

  • Nara, J., et al. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004). Carbohydrate Polymers, 58(3), 249-256. [Link]

  • Holiday, R. L., & King, J. W. (2002). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 41(25), 6439-6443. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2004). [Link]

  • da Silva, M. A., & da Silva, J. C. (2005). Thermochemical study of arene carboxylic acids. ARKIVOC, 2005(9), 364-374. [Link]

  • Monti, O. A., & Trenary, M. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 16(44), 24269-24277. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Toyo'oka, T., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4829. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2020). UCL Discovery. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(14), 11849-11860. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325. [Link]

  • NOP. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • PubChem. (n.d.). 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid. [Link]

  • Mees, M. A., et al. (2022). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 10(42), 13958-13967. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 11(2), 724-730. [Link]

  • Process for the purification of benzoic acid. (1978).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Journal of Chemical Information and Modeling. [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. (2021). CrystEngComm, 23(29), 5131-5141. [Link]

  • Zhang, L., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1102-1110. [Link]

  • Analytical Methods. (2014). RSC Publishing. [Link]

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  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2020). [Link]

  • Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. (2018). Surface Science Spectra, 25(2), 024001. [Link]

  • The solubility of benzoic acid in seven solvents. (2018). [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). Molbank, 2020(3), M1143. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 233-243. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Linker Selection in Metal-Organic Frameworks: A Comparative Analysis of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, separation, and controlled drug release. The choice of the organic linker is a critical determinant of the final material's properties, including its porosity, stability, and functionality. This guide provides an in-depth comparison of the flexible linker, 3-[3-(Carboxymethyl)phenyl]benzoic acid, with commonly employed rigid and other flexible linkers, offering insights into its potential advantages and performance characteristics. While direct experimental data for MOFs synthesized with this compound is not yet prevalent in published literature, we can infer its likely behavior and properties by analyzing its unique structural features and drawing parallels with well-characterized analogous systems.

The Spectrum of Linker Design: From Rigidity to Controlled Flexibility

The architecture of a MOF is fundamentally dictated by the interplay between the metal nodes and the organic linkers that connect them. Rigid linkers, such as terephthalic acid and trimesic acid, are prized for their ability to form robust, highly porous structures with predictable topologies.[1] Their constrained nature, however, can limit the dynamism of the framework. In contrast, flexible linkers introduce a degree of conformational freedom that can lead to novel properties, such as stimuli-responsive behavior and unique host-guest interactions.[2] this compound occupies an intriguing position on this spectrum, possessing both a rigid biphenyl backbone and a flexible carboxymethyl side chain. This combination suggests the potential for creating MOFs with a balance of structural integrity and dynamic character.

The choice of organic linker profoundly impacts the flexibility of a MOF, which in turn influences its adsorption properties and network porosity.[2] The geometry, length, and functional groups of the linker are all critical factors that direct the final structure of the framework.[2]

Comparative Analysis of Linker Performance

To understand the potential of this compound, we will compare its structural and functional attributes with two classes of established linkers: rigid aromatic polycarboxylates and other flexible dicarboxylates.

Rigid Linkers: The Benchmarks of Porosity and Stability
LinkerStructureKey CharacteristicsResulting MOF Properties (Typical)
Terephthalic Acid Benzene-1,4-dicarboxylic acidLinear, rigid, commercially availableHigh thermal stability, high porosity (e.g., UiO-66, MOF-5), well-defined pore structures.[3]
Trimesic Acid Benzene-1,3,5-tricarboxylic acidTrigonal, rigid, widely usedHigh surface area (e.g., HKUST-1, MIL-100), often forms paddle-wheel secondary building units (SBUs).[4]
This compound (Predicted) 3-(3-carboxyphenyl)phenylacetic acidBent biphenyl core, one rigid carboxylate, one flexible carboxymethyl groupPredicted to form structures with moderate to high porosity, potential for framework flexibility and guest-induced structural changes.

Rigid linkers like terephthalic acid and trimesic acid are foundational in MOF chemistry due to the high degree of order and stability they impart.[1] MOFs constructed from these linkers, such as the UiO-66 and HKUST-1 families, are known for their exceptional thermal and chemical stability and high surface areas.[3][4] This makes them excellent candidates for applications requiring robust, permanent porosity, such as gas storage and separation. However, their rigidity can be a limitation in applications that could benefit from dynamic responses, such as controlled drug delivery where a change in the framework could trigger release.

Flexible Linkers: Introducing Dynamic Functionality

The introduction of flexible moieties into a linker can lead to MOFs with "breathing" or "gate-opening" properties, where the framework can respond to external stimuli like pressure, temperature, or the presence of guest molecules.[2] This can be advantageous for applications like selective adsorption and controlled release.[5]

LinkerStructureKey CharacteristicsResulting MOF Properties (Typical)
Adipic Acid Hexanedioic acidAliphatic, highly flexibleOften leads to lower thermal stability and less permanent porosity compared to aromatic linkers. Can form interpenetrated or dense frameworks.
4,4'-Oxydibenzoic acid 4,4'-oxybis(benzoic acid)Bent diether linkage, semi-flexibleCan form interpenetrated structures with interesting sorption properties. The ether group can act as a hydrogen bond acceptor.
This compound (Predicted) 3-(3-carboxyphenyl)phenylacetic acidBiphenyl core with a flexible carboxymethyl groupThe flexible side chain could introduce dynamic behavior within a relatively stable framework. The additional carboxylic acid group can offer sites for post-synthetic modification or interaction with guest molecules.

The flexibility of this compound arises from the methylene bridge in the carboxymethyl group, which allows for rotational freedom. This is in contrast to the complete conformational freedom of a purely aliphatic linker like adipic acid. The biphenyl core of the target linker is expected to provide a degree of structural pre-organization, potentially leading to more robust and porous frameworks than those typically obtained with purely aliphatic linkers. The presence of the pendant carboxylic acid group could also lead to stronger interactions with guest molecules, which may be particularly beneficial for drug delivery applications.[5]

Experimental Design and Protocols

To empirically validate the predicted properties of MOFs synthesized with this compound, a systematic experimental approach is required. Below are detailed protocols for the synthesis and characterization of a hypothetical MOF, designated here as "CM-MOF," using this linker.

Synthesis of CM-MOF: A Solvothermal Approach

This protocol is based on general methods for the synthesis of carboxylic acid-based MOFs.[6]

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt and 0.1 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at room temperature.

The following diagram illustrates the general workflow for solvothermal MOF synthesis.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolution Dissolve Linker and Metal Salt in Solvent Sonication Sonicate for Homogenization Dissolution->Sonication Autoclave Seal in Teflon-lined Autoclave Sonication->Autoclave Heating Heat in Oven (e.g., 120 °C, 24-72h) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final MOF Product Drying->Product

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Characterization of CM-MOF

A thorough characterization is essential to understand the structure and properties of the newly synthesized MOF.

Characterization TechniquePurposeExpected Insights for CM-MOF
Powder X-Ray Diffraction (PXRD) To determine the crystalline structure and phase purity.[3]Confirmation of a crystalline framework. The diffraction pattern can be compared to simulated patterns to solve the crystal structure.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.[3]Determination of the temperature at which the framework begins to decompose, providing a measure of its thermal robustness.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume.[3]Quantification of the porosity of the material. A moderate to high surface area is expected.
Gas Adsorption Measurements (e.g., CO₂, N₂) To assess the gas uptake capacity and selectivity.[3]Evaluation of the material's potential for gas storage and separation applications.
In-situ Variable Temperature/Pressure PXRD To investigate structural flexibility.To observe any changes in the crystal structure in response to temperature or pressure, which would indicate framework flexibility.

The following diagram outlines the logical flow of the characterization process.

MOF_Characterization_Flow cluster_structural Structural Analysis cluster_property Property Analysis Synthesis Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Phase Purity & Crystallinity TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Thermal Stability BET BET Surface Area Analysis Synthesis->BET Porosity Flexibility_Study Flexibility Studies (VT/VP-PXRD) Synthesis->Flexibility_Study Dynamic Behavior SCXRD Single-Crystal X-Ray Diffraction (if possible) PXRD->SCXRD Detailed Structure Gas_Adsorption Gas Adsorption BET->Gas_Adsorption Gas Uptake

Caption: A logical workflow for the comprehensive characterization of a novel Metal-Organic Framework.

Potential Applications in Drug Development

The unique predicted characteristics of MOFs derived from this compound make them promising candidates for drug delivery applications. The inherent flexibility could allow for a "gate-opening" mechanism for controlled drug release, triggered by changes in the physiological environment such as pH or temperature.[7] The pendant carboxymethyl group could also serve as a handle for post-synthetic modification, allowing for the attachment of targeting ligands to direct the MOF to specific cells or tissues. Furthermore, the additional functional group may enhance the loading capacity of certain drug molecules through hydrogen bonding or other non-covalent interactions.[5]

Conclusion

While direct experimental comparisons are not yet available, a thorough analysis of the structure of this compound allows for informed predictions about its performance as a MOF linker. Its combination of a rigid biphenyl core and a flexible carboxymethyl side chain suggests the potential for creating MOFs that bridge the gap between highly stable, rigid frameworks and dynamic, flexible systems. Such materials could offer a unique combination of porosity, stability, and responsiveness, making them highly attractive for a range of applications, particularly in the field of drug delivery. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and characterization of these promising new materials, paving the way for future innovations in MOF design and application.

References

  • Strem Chemicals. (n.d.). MOF Linkers with Carboxylic Acid Donor Ligands.
  • Al-Janabi, A. H. M., et al. (2018). Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI.
  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
  • Macreadie, L. K., et al. (2021). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. Dalton Transactions.
  • Terruzzi, S. (2022). MULTIVARIATE FLEXIBLE METAL ORGANIC FRAMEWORKS: THE ROLE OF FUNCTIONALIZED LINKERS, HETEROGENEITY AND DEFECTS IN ADSORPTION PROCESSES. AIR Unimi.
  • Farha, O. K., et al. (2026). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society.
  • Horcajada, P., et al. (2010). Flexible Porous Metal-Organic Frameworks for a Controlled Drug Delivery. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2020). Two ZnII-based MOFs constructed with biphenyl-2,2',5,5'-tetracarboxylic acid and flexible N-donor ligands: syntheses, structures and properties. Acta Crystallographica Section C: Structural Chemistry.
  • BenchChem. (2025). A Comparative Study of Metal-Organic Frameworks Synthesized from Different Linkers: The Case of the UiO-66 Series. BenchChem.
  • Razavi, S. A. A., & Morsali, A. (2019). Linker functionalized metal-organic frameworks.
  • Vertex AI Search. (n.d.). MOF Synthesis: Choosing the Right Carboxylic Acid Linker.
  • Wang, S., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI.
  • CD Bioparticles. (n.d.). Multi-Carboxylic MOFs Linkers.
  • Roy, I., & Sharma, P. K. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.
  • Li, B., et al. (2019). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. Molecules.
  • Alfa Chemistry. (n.d.). Carboxylic MOFs Linkers.
  • Alfa Chemistry. (n.d.). Carboxylic MOFs Linkers.
  • Strem Chemicals. (n.d.). MOF Linkers with Carboxylic Acid Donor Ligands.

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A Comparative Analysis of 3-[3-(Carboxymethyl)phenyl]benzoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle yet profound impact of isomeric substitution patterns on molecular properties cannot be overstated. This guide provides an in-depth comparative analysis of 3-[3-(carboxymethyl)phenyl]benzoic acid and its positional isomers. As structural analogs, these molecules share the same molecular formula (C₁₅H₁₂O₄) and molecular weight (256.26 g/mol ), yet their distinct spatial arrangements of the carboxymethyl and benzoic acid functionalities give rise to unique physicochemical characteristics, spectroscopic signatures, and potential biological activities.[1] This technical document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to select, synthesize, and characterize the optimal isomer for their specific application.

Introduction to the Isomeric Landscape

The core structure of (carboxymethyl)phenyl]benzoic acid consists of two phenyl rings linked together, with one bearing a carboxymethyl group (-CH₂COOH) and the other a carboxylic acid group (-COOH). The positional isomerism arises from the different attachment points of these functional groups on the phenyl rings. For the purpose of this guide, we will focus on the isomers where the substitution on the benzoic acid ring is at the meta-position (3-position), while the carboxymethylphenyl group's attachment and its carboxymethyl group's position vary. The primary isomers of interest are:

  • This compound: The nominal compound of this guide.

  • 3-[2-(Carboxymethyl)phenyl]benzoic acid: The ortho isomer with respect to the carboxymethyl group.

  • 3-[4-(Carboxymethyl)phenyl]benzoic acid: The para isomer with respect to the carboxymethyl group.

Furthermore, we will draw comparative insights from isomers where the initial benzoic acid substitution is varied, such as the ortho and para phenylbenzoic acid derivatives. Understanding the implications of these positional changes is critical for predicting molecular behavior, from crystal packing and solubility to receptor binding and reactivity.

Synthesis Strategies: A Comparative Overview

The synthesis of these diaryl dicarboxylic acids predominantly relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a method of choice due to its versatility and functional group tolerance. The general synthetic approach involves the coupling of a suitably substituted phenylboronic acid with a halobenzoic acid ester, followed by hydrolysis of the ester and any protected carboxylic acid groups.

Generalized Suzuki-Miyaura Coupling Protocol

A common route to synthesize these isomers involves the palladium-catalyzed cross-coupling of a bromobenzoic acid derivative with a (carboxymethyl)phenylboronic acid derivative.

Workflow for Suzuki-Miyaura Coupling:

reagents Aryl Halide (e.g., Methyl 3-bromobenzoate) + Arylboronic Acid (e.g., 3-(Methoxycarbonylmethyl)phenylboronic acid) coupling Suzuki-Miyaura Coupling reagents->coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->coupling solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->coupling hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) coupling->hydrolysis product Final Dicarboxylic Acid Isomer hydrolysis->product

Caption: Generalized workflow for the synthesis of (carboxymethyl)phenyl]benzoic acid isomers.

The choice of starting materials dictates the final isomeric product. For instance, to synthesize 3-[4-(carboxymethyl)phenyl]benzoic acid , one would couple 3-bromobenzoic acid with 4-(carboxymethyl)phenylboronic acid. The specific reaction conditions, including the choice of palladium catalyst, base, and solvent system, may require optimization for each isomeric combination to maximize yield and purity.

Comparative Physicochemical Properties

Positional isomerism significantly influences the physical properties of molecules, such as melting point, solubility, and crystallinity. These differences arise from variations in intermolecular forces, molecular symmetry, and crystal packing efficiency.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(Carboxymethyl)benzoic acid (Homophthalic acid)89-51-0C₉H₈O₄180.16178-182
3-(Carboxymethyl)benzoic acid 501-89-3C₉H₈O₄180.16183-186
4-(Carboxymethyl)benzoic acid 501-89-3C₉H₈O₄180.16243-247
This compound 1365272-23-6C₁₅H₁₂O₄256.26Not widely reported
4-[4-(Carboxymethyl)phenyl]benzoic acid 868394-59-6C₁₅H₁₂O₄256.26Not widely reported

Data compiled from various sources. Melting points can vary based on purity and measurement conditions.[2][3]

Spectroscopic and Chromatographic Characterization: Differentiating the Isomers

The unambiguous identification of each isomer is paramount and can be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between positional isomers.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene rings dictates the multiplicity and chemical shifts of the aromatic protons.

    • Ortho isomers will typically exhibit more complex splitting patterns due to the close proximity of the substituents.

    • Para isomers , with their higher symmetry, often show simpler, more symmetrical patterns, such as two distinct doublets in the aromatic region.

    • Meta isomers generally display more complex and asymmetric patterns compared to para isomers but may be less complex than ortho isomers. The chemical shift of the methylene protons in the carboxymethyl group can also be subtly influenced by the electronic environment of the phenyl ring to which it is attached.

  • ¹³C NMR: The chemical shifts of the quaternary carbons and the protonated aromatic carbons are sensitive to the electronic effects of the substituents. The number of unique carbon signals can also help confirm the symmetry of the isomer.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the carboxylic acid and carboxymethyl functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4]

  • C=O Stretch: A strong absorption band between 1680-1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[4]

  • C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (600-900 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene rings. Specific patterns of bands in this region can help distinguish between ortho, meta, and para isomers.[5]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups and the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While electron ionization (EI) can lead to extensive fragmentation that may be similar for all isomers, soft ionization techniques like electrospray ionization (ESI) are useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the isomer in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the isomers and assessing their purity. Reversed-phase HPLC is commonly employed for the analysis of benzoic acid derivatives.

Experimental Protocol for HPLC:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Column: Use a C18 reversed-phase column.

  • Isocratic/Gradient Elution: Develop an appropriate isocratic or gradient elution method to achieve baseline separation of the isomers.

  • Detection: Use a UV detector set at a wavelength where the isomers exhibit strong absorbance (e.g., around 254 nm).

Workflow for Isomer Differentiation:

start Isomer Mixture hplc HPLC Separation start->hplc nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms ortho Ortho Isomer hplc->ortho Purity & Retention Time meta Meta Isomer hplc->meta Purity & Retention Time para Para Isomer hplc->para Purity & Retention Time nmr->ortho Splitting Patterns & Chemical Shifts nmr->meta Splitting Patterns & Chemical Shifts nmr->para Splitting Patterns & Chemical Shifts ir->ortho Fingerprint Region ir->meta Fingerprint Region ir->para Fingerprint Region ms->ortho Molecular Weight & Fragmentation ms->meta Molecular Weight & Fragmentation ms->para Molecular Weight & Fragmentation

Caption: Workflow for the separation and identification of (carboxymethyl)phenyl]benzoic acid isomers.

Potential Applications and Biological Activity

While specific biological activity data for each isomer of this compound is limited, the broader class of benzoic acid and biphenyl derivatives has been extensively studied.[6]

  • Pharmaceutical Scaffolds: The biphenyl and benzoic acid moieties are privileged structures in medicinal chemistry.[6] Derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The spatial orientation of the carboxylic acid groups in these isomers can significantly impact their ability to bind to target proteins and enzymes.

  • Materials Science: These dicarboxylic acids are excellent candidates as organic linkers for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The geometry of the isomer will dictate the topology and pore size of the resulting framework, making them valuable for applications in gas storage, catalysis, and drug delivery.

  • Chemical Intermediates: These isomers can serve as versatile starting materials for the synthesis of more complex molecules, including polymers, dyes, and other specialty chemicals.

The biological activity of benzoic acid derivatives is often influenced by their acidity and lipophilicity, which are in turn affected by the position of the substituents. For instance, the position of a second carboxylic acid group can influence the overall pKa of the molecule, which can affect its absorption and distribution in biological systems.

Conclusion

The positional isomers of this compound represent a fascinating case study in the structure-property relationships that govern the behavior of organic molecules. While they share a common molecular formula, their unique three-dimensional arrangements lead to distinct physicochemical properties and spectroscopic signatures. For researchers in drug discovery and materials science, a thorough understanding of these differences is essential for rational design and development. This guide provides a framework for the synthesis, characterization, and comparative analysis of these important building blocks, empowering scientists to make informed decisions in their research endeavors.

References

  • ChemBK. (n.d.). 2-(carboxymethyl)benzoic acid. Retrieved January 12, 2026, from [Link]

  • IJARSCT. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 3-[3-(Carboxymethyl)phenyl]benzoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-[3-(Carboxymethyl)phenyl]benzoic acid, a molecule of interest in various research domains. This document is not a rigid protocol but a comprehensive guide that blends theoretical principles with practical insights to ensure confident structural elucidation. We will explore the nuances of 1H and 13C NMR, supported by a comparative analysis with other instrumental techniques, to provide a multi-faceted approach to structural verification.

The Analytical Challenge: Decoding the Structure of this compound

The structure of this compound presents a distinct set of features for NMR analysis. It comprises two meta-substituted benzene rings linked by a methylene bridge. Each ring possesses a carboxylic acid group or a carboxymethyl group, respectively. This arrangement leads to a unique magnetic environment for each proton and carbon atom, which a well-designed NMR experiment can resolve.

Part 1: Acquiring High-Quality NMR Spectra - A Step-by-Step Workflow

The foundation of accurate structural confirmation lies in the quality of the acquired NMR data. The following protocol is designed to yield high-resolution spectra for this compound.

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound. The purity of the sample is paramount; impurities will introduce extraneous signals and complicate spectral interpretation.

    • Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve polar compounds like dicarboxylic acids and its non-exchangeable proton signal, which does not interfere with the broad carboxylic acid proton signals.[1] Deuterated chloroform (CDCl3) can also be used, but solubility may be a limiting factor.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to cover a range of at least -1 to 15 ppm to ensure the capture of the highly deshielded carboxylic acid protons.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans are typically sufficient.

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Integrate all the signals to determine the relative number of protons corresponding to each resonance.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying the analysis.

    • Set the spectral width to approximately 0 to 200 ppm.

    • A greater number of scans will be required for 13C NMR due to the low natural abundance of the 13C isotope. Typically, several hundred to a few thousand scans are necessary.

    • Process the data similarly to the 1H NMR spectrum.

The following diagram illustrates the general workflow for acquiring 1D NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup & Shimming transfer->instrument proton_acq 1H NMR Acquisition instrument->proton_acq carbon_acq 13C NMR Acquisition instrument->carbon_acq ft Fourier Transform proton_acq->ft carbon_acq->ft phasing Phasing & Baseline Correction ft->phasing integration Integration (1H) & Referencing phasing->integration Final Spectrum Final Spectrum integration->Final Spectrum

Caption: A generalized workflow for 1D NMR sample preparation, data acquisition, and processing.

Part 2: Spectral Interpretation - Assigning the Signals

Based on the principles of NMR spectroscopy and data from analogous compounds, we can predict the 1H and 13C NMR spectra of this compound.

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show signals in three distinct regions: the highly deshielded carboxylic acid protons, the aromatic protons, and the aliphatic methylene protons.

  • Carboxylic Acid Protons (-COOH): Two very broad singlets are anticipated in the downfield region, typically between 10 and 13 ppm.[3][4] These signals often disappear upon the addition of a drop of D2O to the NMR tube due to proton exchange, a useful confirmatory test.

  • Aromatic Protons (Ar-H): The two benzene rings will give rise to a complex multiplet pattern in the range of 7.0 to 8.5 ppm.[5] Due to the meta-substitution pattern on both rings, we expect to see four distinct signals for each ring. The electron-withdrawing nature of the carboxylic acid and carboxymethyl groups will deshield the adjacent protons, causing them to resonate at a higher chemical shift.

  • Methylene Protons (-CH2-): A sharp singlet corresponding to the two methylene protons is expected around 3.6 ppm. Data for phenylacetic acid shows this signal at 3.64 ppm.[6]

Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons (-C=O): Two signals are expected in the highly deshielded region of the spectrum, typically between 165 and 185 ppm, corresponding to the two carboxylic acid carbons.[7][8]

  • Aromatic Carbons (Ar-C): The twelve aromatic carbons will resonate in the region of 120 to 150 ppm.[9] Due to the meta-substitution, we expect to see six distinct signals for the aromatic carbons of each ring, including the quaternary carbons attached to the substituents. The carbons directly attached to the electron-withdrawing groups will be the most deshielded.

  • Methylene Carbon (-CH2-): A single signal for the methylene carbon is expected in the aliphatic region, around 41 ppm, based on the data for phenylacetic acid.[6]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid Protons10.0 - 13.0 (broad s, 2H)-
Carboxylic Acid Carbons-165 - 185
Aromatic Protons7.0 - 8.5 (m, 8H)-
Aromatic Carbons-120 - 150
Methylene Protons~3.6 (s, 2H)-
Methylene Carbon-~41

Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary slightly.

For unambiguous assignment of the aromatic signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling between adjacent protons on the benzene rings, while HSQC would correlate each proton with its directly attached carbon atom. For more complex structures, HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range C-H correlations.[7][10]

Part 3: Comparison with Alternative Techniques - A Holistic Approach to Structural Confirmation

While NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. The following diagram illustrates the synergistic relationship between NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

confirmation_workflow cluster_techniques Analytical Techniques cluster_info Information Provided cluster_conclusion Conclusion nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms Mass Spectrometry (MS) ms_info Molecular Weight Elemental Composition ms->ms_info ir Infrared Spectroscopy (IR) ir_info Functional Groups ir->ir_info confirmation Unambiguous Structural Confirmation nmr_info->confirmation ms_info->confirmation ir_info->confirmation

Caption: The complementary roles of NMR, MS, and IR spectroscopy in structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45) fragments.[11] The presence of two carboxylic acid groups may lead to sequential losses of these fragments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying functional groups. For this compound, the IR spectrum would be characterized by:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimers.[7][12]

  • A strong C=O stretching absorption between 1680 and 1710 cm⁻¹ for the aromatic carboxylic acid, which is conjugated with the benzene ring.[10][13]

  • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and for the methylene group just below 3000 cm⁻¹.[14]

  • C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).[12]

Conclusion

The structural confirmation of this compound is definitively achievable through a systematic application of NMR spectroscopy. By carefully acquiring and interpreting 1H and 13C NMR spectra, and potentially employing 2D NMR techniques for more detailed analysis, a complete picture of the molecule's connectivity can be established. When combined with the molecular weight information from mass spectrometry and the functional group data from infrared spectroscopy, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical requirement for advancing scientific discovery and drug development.

References

  • León, T., Correa, A., & Martin, R. (2013). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Journal of the American Chemical Society.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Nakahigashi, K., et al. (2016). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry.
  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, phenyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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A Comparative Performance Analysis of Aromatic Carboxylic Acid-Based Materials in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of functional materials derived from aromatic carboxylic acids, with a focus on their application in drug delivery and catalysis. While direct and extensive performance data for materials based on 3-[3-(carboxymethyl)phenyl]benzoic acid is emerging, we will establish a robust comparative framework by evaluating well-characterized materials derived from a structurally related and widely used linker, terephthalic acid. This approach will allow us to project the potential performance characteristics of this compound-based materials and guide future research and development.

Introduction: The Role of Organic Linkers in Functional Materials

The design and synthesis of advanced functional materials, such as Metal-Organic Frameworks (MOFs), rely heavily on the judicious selection of organic linkers. These molecules bridge metal nodes to form porous, crystalline structures with tunable properties. Aromatic carboxylic acids are a cornerstone of MOF synthesis due to their rigid nature and strong coordination with metal ions.[1] The functionality of the linker directly influences the physicochemical properties of the resulting material, including pore size, surface area, stability, and active sites for guest-molecule interactions.[2]

This compound presents an intriguing potential as a linker molecule. Its asymmetrical structure and the presence of a flexible carboxymethyl group, in addition to the benzoic acid moiety, could impart unique properties to a MOF, such as hierarchical pore structures or specific recognition sites.

Benchmarking Performance: A Deep Dive into Terephthalic Acid-Based MOFs

To establish a performance baseline, we will analyze two of the most studied MOFs, both synthesized using terephthalic acid (1,4-benzenedicarboxylic acid): UiO-66 and MIL-53 . These materials serve as excellent benchmarks due to their well-documented performance in drug delivery and catalysis.

Structural and Physicochemical Properties

The choice of metal and synthesis conditions profoundly impacts the final structure and properties of the MOF.

PropertyUiO-66MIL-53Source(s)
Metal NodeZirconium (Zr)Aluminum (Al), Chromium (Cr), Iron (Fe)[3]
Organic LinkerTerephthalic acidTerephthalic acid[3]
Chemical FormulaZr₆O₄(OH)₄(C₈H₄O₄)₆M(OH)(C₈H₄O₄) (M = Al, Cr, Fe)[3]
BET Surface Area (m²/g)~1000 - 1800~80 - 1500 (depending on metal and phase)[3]
Pore Volume (cm³/g)~0.40 - 0.90Varies with phase ("breathing effect")[3]
Pore Size (Å)~6 Å (octahedral cages), ~7.5 Å (tetrahedral cages)Bimodal, flexible[3][4]
Thermal StabilityHighModerate to High[5][6]
Chemical StabilityHigh (stable in water and various solvents)Moderate (can be sensitive to water)[7]
Performance in Drug Delivery

The efficacy of a MOF as a drug delivery vehicle is determined by its drug loading capacity, encapsulation efficiency, and release kinetics.

Performance MetricUiO-66MIL-101 (Cr-based, terephthalic acid linker)Source(s)
Drug IbuprofenIbuprofen[8][9]
Loading Capacity (wt%) HighVery High (up to 1.4 g per gram of MOF)[8]
Release Profile Sustained release, pH-responsiveSustained release[4][9]

Experimental Protocol: Evaluating Drug Loading and Release

A standardized protocol to assess drug delivery performance involves the following steps:

  • Activation of the MOF: The synthesized MOF is heated under vacuum to remove any solvent molecules from the pores.

  • Drug Loading: The activated MOF is immersed in a concentrated solution of the drug (e.g., ibuprofen in hexane) and stirred for a set period (e.g., 24-72 hours).

  • Quantification of Loading: The amount of encapsulated drug is determined by separating the MOF from the solution and measuring the change in drug concentration in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • In Vitro Release Study: The drug-loaded MOF is placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions) and samples are withdrawn at different time intervals to measure the concentration of the released drug.

G cluster_loading Drug Loading cluster_release In Vitro Release activated_mof Activated MOF drug_solution Concentrated Drug Solution stirring Stirring (24-72h) separation Centrifugation/Filtration quantification UV-Vis/HPLC Analysis of Supernatant loaded_mof Drug-Loaded MOF release_medium Release Medium (e.g., PBS pH 7.4) sampling Sampling at Time Intervals analysis UV-Vis/HPLC Analysis of Samples release_profile Drug Release Profile

Performance in Catalysis

MOFs can act as heterogeneous catalysts, offering high surface area and tunable active sites. Their performance is evaluated based on conversion rates, selectivity, and reusability.

Performance MetricUiO-66-NH₂MIL-53(Al)Source(s)
Reaction Polycarbonate (PC) methanolysisFriedel-Crafts acylation[6][10]
Conversion (%) Nearly 100%97.1%[6][10]
Selectivity (%) High for Bisphenol A (BPA) and Dimethyl Carbonate (DMC)81.1% for 3-acylindole[6][10]
Reusability Up to 3 cyclesUp to 5 cycles with minimal loss of activity[6][10]

Experimental Protocol: Evaluating Catalytic Performance

A typical protocol for assessing the catalytic activity of a MOF is as follows:

  • Catalyst Preparation: The MOF catalyst is activated as described previously.

  • Reaction Setup: The reactants and the MOF catalyst are added to a reaction vessel with a suitable solvent.

  • Reaction Conditions: The reaction is carried out under specific conditions of temperature and pressure for a defined duration.

  • Product Analysis: The reaction mixture is analyzed at different time points using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion of reactants and the selectivity towards different products.

  • Catalyst Recycling: After the reaction, the MOF catalyst is recovered by filtration or centrifugation, washed, dried, and then reused in subsequent reaction cycles to evaluate its stability and reusability.

G cluster_catalysis Catalytic Reaction cluster_recycling Catalyst Recycling reactants Reactants + Solvent mof_catalyst MOF Catalyst reaction_vessel Reaction Vessel (Controlled T, P) product_analysis GC/NMR Analysis conversion_selectivity Conversion & Selectivity Data recovery Filtration/Centrifugation washing Washing & Drying reuse Reuse in Subsequent Cycles stability_assessment Activity Assessment per Cycle

Projected Performance of this compound-Based Materials

Based on the established performance of terephthalic acid-based MOFs, we can project the potential characteristics of materials synthesized with this compound.

G terephthalic {Terephthalic Acid | - Symmetrical - Rigid - Bidentate Carboxylate} cmpba {this compound | - Asymmetrical - Flexible Side Chain - Potentially Tridentate} node1 Predictable, High Symmetry Structures (e.g., UiO-66, MIL-53) terephthalic->node1 node2 Uniform Pore Environment terephthalic->node2 node3 High Thermal and Chemical Stability (e.g., Zr-MOFs) terephthalic->node3 node4 Lower Symmetry, Potentially More Complex Structures cmpba->node4 node5 Hierarchical or Functionalized Pores cmpba->node5 node6 Potential for Enhanced Host-Guest Interactions cmpba->node6

Implications for Drug Delivery
  • Drug Loading: The larger and more complex structure of the this compound linker might lead to MOFs with larger pore volumes, potentially increasing the loading capacity for bulky drug molecules. The flexible carboxymethyl group could also create specific binding pockets, enhancing encapsulation efficiency for certain drugs.

  • Release Kinetics: The additional functional group could be leveraged to create stimuli-responsive release systems. For instance, the acidity of the carboxymethyl group could lead to pH-sensitive drug release profiles, which is highly desirable for targeted drug delivery to specific tissues or cellular compartments.

Implications for Catalysis
  • Active Sites: The carboxymethyl group could act as an additional active site or be further functionalized to introduce specific catalytic moieties. This could lead to bifunctional catalysts with enhanced activity or selectivity.

  • Substrate Selectivity: The unique pore environment created by the asymmetrical linker could lead to shape-selective catalytic properties, favoring the conversion of specific substrates that fit within the tailored pores.

Conclusion and Future Outlook

While terephthalic acid has proven to be a robust and versatile linker for the synthesis of high-performance MOFs, the exploration of more complex linkers like this compound holds significant promise for the development of next-generation functional materials. The introduction of asymmetry and additional functional groups can lead to materials with more sophisticated properties, tailored for specific and challenging applications in drug delivery and catalysis.

Future research should focus on the synthesis and thorough characterization of MOFs based on this compound. A systematic evaluation of their performance in drug delivery and catalysis, using the standardized protocols outlined in this guide, will be crucial to unlocking their full potential and establishing their position relative to benchmark materials like UiO-66 and MIL-53.

References

  • Metal-organic frameworks: Drug delivery applications and future prospects. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313936/]
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04441j]
  • Structural analysis of terephthalate-based MOFs. Benchchem. [URL: https://www.benchchem.
  • Metal-organic frameworks for advanced drug delivery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535492/]
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. [URL: https://www.mdpi.com/2079-4991/11/11/2891]
  • Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Luminescent-Amino-Functionalized-Pb-MOFs-Based-on-da-Silva-Lima/64104d4dd2199b0c7921312384976735e0220d3f]
  • Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands. AIP Publishing. [URL: https://pubs.aip.
  • Biocompatible Molybdenum Complexes Based on Terephthalic Acid and Derived from PET: Synthesis and Characterization. ResearchGate. [URL: https://www.researchgate.
  • Metal-organic framework MIL-53(Al): Synthesis, catalytic performance for the Friedel-Crafts acylation, and reaction mechanism. ResearchGate. [URL: https://www.researchgate.
  • FT-IR spectra of Zr-MOF1-3 samples compared to terephthalic acid. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-Zr-MOF1-3-samples-compared-to-terephthalic-acid_fig2_385626210]
  • University of Oslo-66: A Versatile Zr-Based MOF for Water Purification Through Adsorption and Photocatalysis. MDPI. [URL: https://www.mdpi.com/2073-4352/14/4/357]
  • The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of. MOST Wiedzy. [URL: https://mostwiedzy.
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00877a]
  • Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. MDPI. [URL: https://www.mdpi.com/1996-1944/16/17/5820]
  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03212e]
  • Dual MOFs composites: MIL-53 coated with amorphous UiO-66 for enhanced photocatalytic oxidation of tetracycline and methylene blue. ResearchGate. [URL: https://www.researchgate.net/publication/359194297_Dual_MOFs_composites_MIL-53_coated_with_amorphous_UiO-66_for_enhanced_photocatalytic_oxidation_of_tetracycline_and_methylene_blue]
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  • Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c12858]
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate. [URL: https://www.researchgate.
  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [URL: https://www.mdpi.com/2073-4344/11/12/1536]
  • PXRD patterns of Al‐MIL‐53, CAU‐10, and Ce‐UiO‐66 in comparison with.... ResearchGate. [URL: https://www.researchgate.net/figure/PXRD-patterns-of-Al-MIL-53-CAU-10-and-Ce-UiO-66-in-comparison-with-their_fig1_332768591]
  • Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/354091910_Luminescent_Amino-Functionalized_Pb-MOFs_Based_on_Benzoic_Acid_Ligands_Design_Physicochemical_Characterization_and_Application_as_Heterogeneous_Catalysts_for_Knoevenagel-Doebner_Reactions]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-[3-(Carboxymethyl)phenyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic program. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of a series of analogs based on the 3-[3-(Carboxymethyl)phenyl]benzoic acid scaffold.

Here, we move beyond a simple listing of data. We delve into the rationale behind experimental design, the nuances of data interpretation, and the critical importance of self-validating protocols. Our goal is to equip you with the insights and methodologies to rigorously assess the specificity of your own small molecule inhibitors.

For the purpose of this illustrative guide, we will consider this compound (parent compound, designated as Cmpd-1 ) as a potent inhibitor of a hypothetical enzyme, "Carboxy-Aryl Lyase" (CAL), which is implicated in a novel cancer signaling pathway.

The Importance of Structural Analogs in Cross-Reactivity Profiling

To understand the structural determinants of binding and specificity, a carefully designed set of analogs is essential. The following analogs of Cmpd-1 were synthesized to systematically probe the contribution of key functional groups.

Compound IDStructureRationale for Modification
Cmpd-1 This compoundParent Compound
Cmpd-2 3-[3-(Aminomethyl)phenyl]benzoic acidReplacement of the carboxymethyl group with an aminomethyl group to probe the importance of the acidic moiety.
Cmpd-3 3-[4-(Carboxymethyl)phenyl]benzoic acidIsomeric shift of the carboxymethyl group to the para-position to assess steric and electronic effects of substitution pattern.
Cmpd-4 3-[3-(Carboxymethyl)phenyl]benzamideConversion of the benzoic acid to a benzamide to evaluate the role of the terminal carboxylic acid as a hydrogen bond donor/acceptor.
Cmpd-5 4'-Chloro-3-[3-(carboxymethyl)phenyl]benzoic acidAddition of a chloro group to investigate the impact of a halogen substituent on binding affinity and potential off-target interactions.

Experimental Design for a Robust Cross-Reactivity Assessment

A comprehensive cross-reactivity study requires a multi-pronged approach, combining high-throughput screening with detailed biophysical and cell-based functional assays. The selection of the off-target panel is equally critical. For our hypothetical primary target, CAL, the panel includes structurally related enzymes and common "promiscuous" targets.

Selected Off-Target Panel:

  • Matrix Metalloproteinase-2 (MMP-2): Structurally related enzyme with a zinc-binding motif that could interact with carboxylic acids.

  • Cyclooxygenase-2 (COX-2): A common off-target for acidic, aromatic compounds.

  • hERG Potassium Channel: A critical anti-target due to its association with cardiotoxicity.

  • A panel of 10 diverse kinases: To assess broader off-target kinase activity.

Experimental Workflow

The following diagram outlines the logical flow of our cross-reactivity investigation.

experimental_workflow cluster_screening Initial Screening cluster_validation Validation & Characterization Primary_Screen Primary Screen (CAL Activity Assay) SPR Surface Plasmon Resonance (SPR) Binding Kinetics Primary_Screen->SPR Active Compounds Off_Target_Panel Off-Target Panel Screen (Biochemical Assays) Off_Target_Panel->SPR Hits Competitive_Binding Competitive Binding Assay (Ki Determination) SPR->Competitive_Binding Cell_Based_Assay Cell-Based Functional Assay (Downstream Signaling) Competitive_Binding->Cell_Based_Assay

Caption: A streamlined workflow for identifying and validating off-target interactions.

Methodologies for Cross-Reactivity Assessment

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics of small molecules to immobilized protein targets.[1][2] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Step-by-Step SPR Protocol:

  • Protein Immobilization: Covalently immobilize the purified target proteins (CAL, MMP-2, COX-2) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of each compound (Cmpd-1 to Cmpd-5) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound solutions over the immobilized protein surfaces at a constant flow rate.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Competitive Binding Assay for Ki Determination

Competitive binding assays are crucial for determining the inhibition constant (Ki) of a test compound against a known ligand-receptor interaction.[3][4]

Step-by-Step Competitive Binding Assay Protocol (Fluorescence Polarization):

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled probe known to bind to the target protein.

    • Prepare serial dilutions of the competitor compounds (Cmpd-1 to Cmpd-5).

  • Assay Setup: In a 384-well plate, add the target protein, the fluorescent probe (at a concentration close to its KD), and the competitor compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization signal as a function of the competitor concentration and fit the data to a competitive binding model to calculate the IC50, from which the Ki can be derived.

Cell-Based Functional Assay

Cell-based assays are essential to confirm that observed binding translates to a functional effect within a cellular context.[5][6] For our hypothetical CAL target, we will measure the inhibition of a downstream signaling event.

Step-by-Step Cell-Based Functional Assay Protocol:

  • Cell Culture: Culture a cancer cell line known to express CAL and exhibit pathway activation.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform a Western blot to measure the phosphorylation status of a key downstream substrate of CAL.

  • Data Analysis: Quantify the band intensities to determine the IC50 of each compound for inhibiting the downstream signaling event.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from our cross-reactivity studies.

Table 1: Binding Affinity (KD) of Analogs to Primary and Off-Targets (SPR)

Compound IDCAL (KD, nM)MMP-2 (KD, nM)COX-2 (KD, nM)
Cmpd-1 15>10,0005,200
Cmpd-2 850>10,000>10,000
Cmpd-3 1208,5006,100
Cmpd-4 2,300>10,000>10,000
Cmpd-5 81,5002,800

Table 2: Inhibition Constants (Ki) from Competitive Binding Assays

Compound IDCAL (Ki, nM)MMP-2 (Ki, nM)COX-2 (Ki, nM)
Cmpd-1 12>10,0004,800
Cmpd-2 920>10,000>10,000
Cmpd-3 1509,1005,900
Cmpd-4 2,500>10,000>10,000
Cmpd-5 61,2002,500

Table 3: Functional Inhibition (IC50) in Cell-Based Assay

Compound IDCAL Pathway Inhibition (IC50, nM)
Cmpd-1 25
Cmpd-2 1,500
Cmpd-3 220
Cmpd-4 3,800
Cmpd-5 15

Structure-Activity Relationship (SAR) and Interpretation

Our analysis reveals critical insights into the structure-activity relationship of this chemical series. The benzoic acid scaffold is a common feature in many biologically active compounds, where the carboxylic acid group often plays a key role in interacting with the active sites of enzymes or receptors.[7]

  • Importance of the Carboxymethyl Group: The significant loss of potency for Cmpd-2 (aminomethyl) and Cmpd-4 (benzamide) against CAL highlights the critical role of the carboxymethyl group's acidic nature for on-target activity.

  • Positional Isomer Effects: The reduced potency of Cmpd-3 suggests that the meta-position of the carboxymethyl group is optimal for binding to the active site of CAL.

  • Halogenation and Off-Target Effects: While the addition of a chloro group in Cmpd-5 slightly improved on-target potency, it also led to a significant increase in off-target binding to both MMP-2 and COX-2. This is a common phenomenon where increasing lipophilicity can lead to broader off-target interactions.

Conclusion and Future Directions

This guide demonstrates a systematic and rigorous approach to evaluating the cross-reactivity of a series of small molecule analogs. Our hypothetical data for the this compound series illustrates how carefully planned experiments can elucidate the structural determinants of both on-target potency and off-target liabilities.

Cmpd-1 emerges as the most promising candidate from this initial study, exhibiting high potency for the primary target (CAL) and a relatively clean off-target profile. In contrast, Cmpd-5 , despite its slightly improved on-target activity, raises concerns due to its increased cross-reactivity.

Future studies should expand the off-target panel to include a broader range of proteins and employ in silico methods to predict potential off-target interactions.[8][9] By integrating these diverse methodologies, researchers can build a comprehensive understanding of a compound's specificity and make more informed decisions in the drug discovery and development process.

References

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A Guide to the Definitive Molecular Weight Confirmation of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is a cornerstone of reproducible and reliable results. For a molecule such as 3-[3-(Carboxymethyl)phenyl]benzoic acid, a bifunctional aromatic compound with potential applications in advanced materials and as a synthetic building block, the unequivocal confirmation of its molecular weight is the first step in establishing its identity and purity. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental rationale and best practices.

The theoretical molecular weight of this compound, with a chemical formula of C₁₅H₁₂O₄, is 256.25 g/mol .[1][2] This value is derived from the sum of the atomic masses of its constituent atoms. However, theoretical calculation is not a substitute for empirical validation. This guide will focus on the gold-standard technique of High-Resolution Mass Spectrometry (HRMS) for direct and precise mass determination, and the complementary method of Elemental Analysis for orthogonal confirmation of the compound's elemental composition.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

For the definitive confirmation of a small molecule's molecular weight, High-Resolution Mass Spectrometry (HRMS) is the undisputed method of choice.[3] Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[4][5] This high precision allows for the determination of the exact molecular mass, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).[5]

Experimental Workflow for HRMS Analysis

The process of confirming the molecular weight of this compound using HRMS follows a logical and self-validating workflow.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Confirmation prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter prep->filter lc Inject sample into LC system for separation filter->lc Introduction to MS ion Ionize sample using Electrospray Ionization (ESI) lc->ion ms Detect ions in high-resolution mass analyzer (TOF/Orbitrap) ion->ms deconv Deconvolute mass spectrum to determine monoisotopic mass ms->deconv Data Acquisition compare Compare experimental mass with theoretical mass (256.0685 Da for C₁₅H₁₂O₄) deconv->compare confirm Confirm identity based on mass accuracy (< 5 ppm error) compare->confirm

Caption: Workflow for Molecular Weight Confirmation by LC-HRMS.

Detailed Protocol for HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of 1 mg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the electrospray ionization source.

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.

  • Instrumentation and Analysis:

    • Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The LC step provides an online purification of the sample, reducing matrix effects and improving the quality of the mass spectrum.[6]

    • The sample is introduced into the mass spectrometer via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.

    • The mass analyzer is calibrated using a known standard to ensure high mass accuracy.

    • The instrument is set to acquire data in a high-resolution mode, typically with a resolving power of >10,000.[6]

  • Data Interpretation:

    • The primary peak of interest in the mass spectrum will correspond to the molecular ion of this compound. In negative ion mode, this will be the [M-H]⁻ ion at an m/z of approximately 255.06.

    • The high-resolution data will provide an exact mass for this ion. The theoretical exact mass of C₁₅H₁₁O₄⁻ is 255.0608.

    • The mass accuracy is calculated in parts per million (ppm) and should ideally be below 5 ppm to confidently confirm the elemental composition.

Orthogonal Confirmation: Elemental Analysis

While HRMS provides a highly accurate molecular weight, elemental analysis offers a complementary and independent confirmation of the compound's elemental composition. This technique determines the percentage by weight of carbon, hydrogen, and oxygen in the sample.[7]

Experimental Protocol for Elemental Analysis
  • A precisely weighed amount of the purified and dried compound is combusted in a furnace in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O) are passed through a series of absorbent traps.

  • The amount of each element is determined by the weight gain of the respective traps.

  • The percentage composition is calculated and compared to the theoretical values for C₁₅H₁₂O₄.

The combination of an accurate mass from HRMS and the correct elemental composition from elemental analysis provides an irrefutable confirmation of the molecular formula and, by extension, the molecular weight.[7][8]

Comparison of Analytical Techniques

FeatureHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis
Primary Output Exact mass-to-charge ratio (m/z)Percent composition of elements (%C, %H, %O)
Information Derived Molecular formula (with high confidence)Empirical formula
Accuracy Typically < 5 ppmTypically within ±0.4% of theoretical values
Sample Amount Micrograms to nanogramsMilligrams
Throughput High (minutes per sample with LC-MS)Moderate
Key Advantage Unambiguous molecular formula determinationIndependent confirmation of elemental ratios
Limitation Does not distinguish between isomersDoes not directly provide molecular weight

Conclusion

The confirmation of the molecular weight of this compound is most robustly achieved through the synergistic use of High-Resolution Mass Spectrometry and Elemental Analysis. HRMS provides a direct and highly accurate measurement of the molecular mass, allowing for the confident assignment of the molecular formula C₁₅H₁₂O₄. Elemental analysis serves as an essential orthogonal technique, validating the elemental composition of the molecule. This dual-pronged approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development involving this compound.

References

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]

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A Technical Guide to Evaluating 3-[3-(Carboxymethyl)phenyl]benzoic Acid as a Novel Linker Scaffold for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1] The success of an ADC hinges on the interplay of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker is arguably the most critical design element, as it must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet allow for efficient release of the active drug upon reaching the target tumor cell.[2][3]

Linker technologies are broadly categorized into two classes: cleavable and non-cleavable.[4] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or the cell, such as low pH, high glutathione concentrations, or the presence of lysosomal proteases.[4][5] Non-cleavable linkers, conversely, release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[6] This latter class is known for its exceptional plasma stability, which can lead to an improved therapeutic window.[6]

This guide introduces 3-[3-(Carboxymethyl)phenyl]benzoic acid , a rigid biphenyl dicarboxylic acid[7], as a candidate scaffold for a new class of non-cleavable linkers. Its defined structure and chemical handles present an opportunity to develop novel ADCs. Here, we propose a comprehensive benchmarking strategy to evaluate the performance of a linker derived from this scaffold against two industry-standard commercial linkers: the non-cleavable SMCC and the protease-cleavable Val-Cit-PABC .

Profiles of Linker Candidates

A rigorous benchmarking study requires well-defined test articles and controls. We propose a theoretical linker derived from this compound and compare it against two of the most widely used linkers in ADC development.

Test Candidate: A Heterobifunctional Linker Derived from this compound
  • Core Structure: this compound (C₁₅H₁₂O₄) is a structurally rigid aromatic scaffold.[8] Its biphenyl core provides a defined spatial separation between the antibody and the payload.

  • Proposed Functionalization: For this benchmarking study, we propose a synthetic conversion of the core scaffold into a heterobifunctional linker. One carboxylic acid would be converted into an N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues on the antibody), while the second would be modified to incorporate a maleimide group for reaction with sulfhydryl groups on a payload. This creates an amine-to-thiol conjugation strategy.

  • Hypothesized Properties:

    • Non-Cleavable: The aromatic backbone contains no biologically labile bonds, ensuring payload release occurs only upon antibody degradation.

    • Rigidity: The biphenyl structure may prevent unwanted interactions between the payload and the antibody, potentially improving ADC homogeneity.

    • Hydrophobicity: The aromatic nature of the linker may increase the overall hydrophobicity of the ADC, a critical parameter to monitor for potential aggregation.[9]

Commercial Benchmark 1: SMCC (Non-Cleavable Standard)
  • Structure: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.[10][11]

  • Mechanism: It facilitates the covalent linkage of primary amines to sulfhydryl groups via stable amide and thioether bonds, respectively.[12][13] As a non-cleavable linker, it relies on lysosomal degradation of the antibody to release its payload-amino acid adduct.[2][5]

  • Significance: SMCC is the linker used in the clinically approved and widely successful ADC, ado-trastuzumab emtansine (Kadcyla, T-DM1), making it the gold standard for non-cleavable linker technology.[2][5]

Commercial Benchmark 2: Val-Cit-PABC (Cleavable Standard)
  • Structure: This linker consists of a valine-citrulline dipeptide, a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and a conjugation handle.[14]

  • Mechanism: The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cancer cells.[14] Following cleavage, the PABC spacer spontaneously decomposes, releasing the unmodified payload.[14]

  • Significance: This is the most common protease-cleavable linker system used in ADCs, including the approved drug brentuximab vedotin (Adcetris).[2] It offers the advantage of releasing a payload that can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[5][14]

G cluster_test Test Candidate cluster_bench1 Benchmark 1 cluster_bench2 Benchmark 2 Test 3-[3-(Carboxymethyl)phenyl]benzoic Acid-Derived Linker Test_Prop Type: Non-Cleavable (Proposed) Core: Rigid Biphenyl Chemistry: Amine-to-Thiol Test->Test_Prop SMCC SMCC Linker SMCC_Prop Type: Non-Cleavable (Standard) Core: Cyclohexane Chemistry: Amine-to-Thiol SMCC->SMCC_Prop VC Val-Cit-PABC Linker VC_Prop Type: Cleavable (Standard) Core: Dipeptide Release: Protease-Mediated VC->VC_Prop

Figure 1: Profile of the proposed test linker and commercial benchmarks.

Benchmarking Strategy and Rationale

The objective of this guide is to provide a robust framework for evaluating our novel linker against established standards. The causality behind our experimental choices is to systematically de-risk the linker and build a comprehensive performance profile, from basic conjugation chemistry to in vitro biological activity.

Our evaluation is structured around five critical questions:

  • Conjugatability: Can the linker be reliably conjugated to a model antibody and payload, achieving a clinically relevant Drug-to-Antibody Ratio (DAR)?

  • Biophysical Integrity: Does the linker introduce adverse biophysical properties, such as aggregation, which could compromise ADC stability and manufacturability?[9]

  • Systemic Stability: Is the resulting ADC sufficiently stable in plasma to prevent premature payload release, a key requirement for minimizing off-target toxicity?[][]

  • Target-Specific Potency: Does the ADC effectively kill antigen-positive cancer cells in vitro?

  • Comparative Performance: How do these performance metrics stack up against the gold-standard cleavable and non-cleavable linkers?

The following workflow provides a logical progression for this comprehensive evaluation.

G start Linker Synthesis & Functionalization conjugation ADC Conjugation (Test, SMCC, Val-Cit) start->conjugation dar DAR Determination (HIC-HPLC) conjugation->dar sec Biophysical Characterization (% Monomer by SEC-HPLC) conjugation->sec stability In Vitro Plasma Stability (Human & Mouse Plasma) dar->stability sec->stability potency In Vitro Cytotoxicity Assay (IC50 Determination) stability->potency analysis Comparative Data Analysis & Performance Assessment potency->analysis

Figure 2: Experimental workflow for benchmarking linker performance.

Experimental Protocols

Each protocol described is designed to be a self-validating system, with clear controls and quantifiable outputs. For all protocols, a model system such as Trastuzumab (anti-HER2 antibody) and a HER2-positive cell line (e.g., SK-BR-3) is recommended.

Protocol 1: ADC Conjugation and Characterization

Objective: To conjugate the test and benchmark linkers to the antibody and payload and determine the average DAR and level of aggregation.

Methodology:

  • Antibody Preparation: Partially reduce Trastuzumab using a mild reducing agent like TCEP to generate free sulfhydryl groups for payload conjugation. Remove excess TCEP via a desalting column.

  • Linker-Payload Activation (for Val-Cit): Prepare the Maleimide-Val-Cit-PABC-Payload construct in a suitable organic solvent like DMSO.

  • Conjugation Reaction:

    • For SMCC & Test Linker: React the antibody (targeting lysine amines) with a 10-fold molar excess of the heterobifunctional linker (NHS ester-maleimide form) in a conjugation buffer (e.g., PBS, pH 7.4) for 2 hours at room temperature. Remove excess linker via a desalting column. Add a 5-fold molar excess of the sulfhydryl-containing payload and react overnight at 4°C.

    • For Val-Cit: React the partially reduced antibody with a 5-fold molar excess of the Maleimide-Val-Cit-PABC-Payload construct in conjugation buffer containing a co-solvent (e.g., 10% DMSO) for 2 hours at room temperature.

  • Purification: Quench any unreacted maleimide groups with N-acetylcysteine. Purify the resulting ADC using Protein A chromatography or size-exclusion chromatography (SEC).

  • Characterization:

    • DAR Measurement: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC-HPLC). The elution profile will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR from the integrated peak areas.

    • Aggregation Measurement: Analyze the ADC by SEC-HPLC under non-denaturing conditions. Determine the percentage of high molecular weight species (% HMW) to quantify aggregation. A value <5% is typically considered acceptable.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker-payload bond in plasma.

Methodology:

  • Incubation: Dilute the test, SMCC, and Val-Cit ADCs to a final concentration of 100 µg/mL in both human and mouse plasma. Incubate samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately add a protease inhibitor cocktail and store at -80°C until analysis.

  • Analysis: Use a validated sandwich ELISA method to measure the concentration of the intact ADC. The capture antibody should bind to the ADC's antibody backbone, and the detection antibody should be specific to the payload. A decrease in signal over time indicates payload loss.

  • Data Interpretation: Plot the percentage of intact ADC remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t½) of the ADC in plasma. The Val-Cit ADC serves as a crucial control, as it is known to have lower stability in mouse plasma compared to human plasma.[17][18]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADCs on an antigen-positive cancer cell line.

Methodology:

  • Cell Plating: Seed SK-BR-3 (HER2-positive) cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of each ADC (Test, SMCC, Val-Cit) and a non-targeting control ADC in cell culture medium.

  • Incubation: Replace the medium in the cell plates with the ADC dilutions and incubate for 72-96 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Normalize the results to untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Expected Outcomes

Quantitative data from the benchmarking experiments should be summarized in clear, comparative tables. The expected outcomes will provide a multi-faceted view of the novel linker's performance.

Table 1: Summary of Conjugation and Biophysical Properties

Linker CandidateConjugation ChemistryAverage DAR (HIC-HPLC)% Monomer (SEC-HPLC)
Test Linker Amine-to-ThiolExpected: 3.5 ± 0.5Expected: >95%
SMCC (Non-Cleavable) Amine-to-Thiol3.6 ± 0.3>98%
Val-Cit-PABC (Cleavable) Thiol-to-Maleimide3.8 ± 0.2>98%
  • Interpretation: The test linker should yield a DAR comparable to the SMCC control, as they use similar conjugation strategies. A high monomer percentage is critical to demonstrate that the linker's hydrophobicity does not induce aggregation.

Table 2: Summary of In Vitro Stability and Potency

Linker CandidateHuman Plasma t½ (hr)Mouse Plasma t½ (hr)IC50 vs. SK-BR-3 (ng/mL)
Test Linker Expected: >150Expected: >150Expected: 10-50
SMCC (Non-Cleavable) >200>20015-30
Val-Cit-PABC (Cleavable) >200~48[6]1-5
  • Interpretation: The test linker is expected to exhibit high plasma stability, similar to SMCC, in both human and mouse plasma. Its in vitro potency (IC50) will likely be higher (less potent) than the Val-Cit ADC, as non-cleavable linkers require full antibody degradation for payload release and lack a bystander effect. However, its potency should be in the same range as the SMCC non-cleavable control.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for evaluating this compound as a novel linker scaffold for the next generation of ADCs. By benchmarking it against industry standards like SMCC and Val-Cit-PABC, researchers can generate a clear, data-driven assessment of its potential. The proposed protocols are designed to probe the most critical attributes of an ADC linker: its chemical tractability, influence on biophysical stability, plasma half-life, and target-specific cytotoxicity. While the performance of this novel linker is currently hypothetical, the structured evaluation described herein provides the necessary framework to empirically determine its viability and potential to contribute to the expanding toolkit of ADC technology.

References

  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from Biotech Informers. [Link]

  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from Wikipedia. [Link]

  • Aestus Biotechnology. (n.d.). SMCC. Retrieved from Aestus Biotechnology. [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from Creative Biolabs. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from NJ Bio, Inc. [Link]

  • Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [Link]

  • Roots Analysis. (n.d.). Top 9 ADC Linker and Conjugation Technologies Providers. Retrieved from Roots Analysis. [Link]

  • CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from CAS. [Link]

  • Shah, D. K., et al. (2022). Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates. The AAPS Journal, 24(5), 90. [Link]

  • BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. Retrieved from BioPharm International. [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from ChemWhat. [Link]

  • PubChem. (n.d.). 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from Wikipedia. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe pharmacological studies. The compound 3-[3-(Carboxymethyl)phenyl]benzoic acid, a dicarboxylic acid, presents a valuable case study for a multi-faceted purity assessment. Its structure, possessing two carboxylic acid moieties and aromatic rings, necessitates a combination of analytical techniques to ensure a comprehensive purity profile. This guide provides an in-depth comparison of orthogonal analytical methods for this purpose, grounded in scientific principles and practical, field-proven insights.

The Imperative of Orthogonal Purity Analysis

No single analytical technique is infallible. Each method possesses inherent strengths and limitations. A robust purity assessment, therefore, relies on the principle of orthogonality, wherein multiple analytical techniques that measure different chemical and physical properties of the analyte are employed. This approach provides a more complete and trustworthy picture of the sample's purity, minimizing the risk of undetected impurities that could confound experimental results. For this compound, we will explore a strategic combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying components in a mixture.[1] Its high resolution and sensitivity make it the primary choice for determining the purity of organic compounds.[2]

Causality Behind Experimental Choices in HPLC

For an aromatic dicarboxylic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] The ionization of the carboxylic acid groups is suppressed by acidifying the mobile phase, which increases the compound's hydrophobicity and retention on the column, leading to better peak shape and resolution.[2]

Self-Validating HPLC Protocol

A self-validating HPLC protocol incorporates system suitability tests to ensure the chromatographic system is performing adequately.[4] This is in line with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7]

Experimental Protocol: RP-HPLC for this compound Purity

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[3]

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Reference standard of this compound (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid or Phosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Purity Calculation:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: Experimental workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound and can also be used for quantitative analysis (qNMR) to determine purity.[8][9][10]

Causality Behind Experimental Choices in NMR

For this compound, ¹H NMR provides information on the number and environment of protons, confirming the aromatic and methylene protons. The acidic protons of the carboxyl groups will typically appear as a broad singlet at a downfield chemical shift (~12 ppm).[11][12] For quantitative analysis, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is chosen.

Self-Validating qNMR Protocol

A self-validating qNMR protocol involves careful selection of acquisition parameters to ensure accurate integration of signals.[13] This includes a sufficient relaxation delay (D1) to allow for full relaxation of all protons between scans.

Experimental Protocol: qNMR for this compound Purity

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified internal standard (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Purity Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:[14] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing (Analyte & Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR NMR Spectrometer (Data Acquisition) Dissolution->NMR Spectrum ¹H NMR Spectrum Generation NMR->Spectrum Integration Signal Integration Spectrum->Integration PurityCalc Purity Calculation (Formula) Integration->PurityCalc

Caption: Experimental workflow for qNMR analysis of this compound.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[15] It is primarily used to confirm the molecular weight of the synthesized compound.[16][17]

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for straightforward determination of the molecular weight.[15]

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • Instrumentation:

    • Mass spectrometer with an ESI source.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion and compare its mass-to-charge ratio to the theoretical molecular weight of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Causality Behind Experimental Choices in FTIR

For this compound, FTIR is used to confirm the presence of the key functional groups: the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C stretches.[19] The carboxylic acid O-H stretch appears as a very broad band in the region of 3300-2500 cm⁻¹, while the C=O stretch appears as an intense band around 1760-1690 cm⁻¹.[11][12]

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the synthesized compound or analyze the solid sample directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Comparative Analysis of Purity Assessment Techniques

Technique Information Provided Strengths Limitations Application to this compound
HPLC Quantitative purity, number of impuritiesHigh sensitivity and resolution, quantitativeRequires a chromophore, may not detect non-UV active impuritiesPrimary method for purity determination and quantification of related substances.
qNMR Quantitative purity, structural confirmationAbsolute quantification without a reference standard of the analyte, non-destructiveLower sensitivity than HPLC, potential for signal overlapOrthogonal method for purity confirmation and structural verification.[8][10]
MS Molecular weight confirmationHigh mass accuracy, sensitiveNot inherently quantitative, may not distinguish isomersConfirms the identity of the synthesized compound.[15][20]
FTIR Functional group identificationFast, simple, provides structural informationNot quantitative, provides limited information on purityConfirms the presence of carboxylic acid and aromatic functionalities.[19][21]

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of synthesized this compound is a critical step in the drug development pipeline. A comprehensive and reliable evaluation is best achieved through an integrated, orthogonal approach. While HPLC serves as the primary tool for quantitative purity determination, its findings should be corroborated by qNMR for an independent, absolute purity value and structural confirmation. Mass spectrometry provides unequivocal confirmation of the molecular weight, and FTIR verifies the presence of the correct functional groups. By employing this multi-technique strategy, researchers can have high confidence in the purity of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations. This rigorous approach to purity assessment is not just good practice; it is a fundamental requirement for advancing safe and effective therapeutics.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

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  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: USP URL: [Link]

  • Title: IR: carboxylic acids Source: University of Calgary URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]

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  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

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  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL: [Link]

  • Title: Video: Spectroscopy of Carboxylic Acid Derivatives Source: JoVE URL: [Link]

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  • Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

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  • Title: Advantages of Molecular Weight Identification during Native MS Screening Source: PMC - NIH URL: [Link]

  • Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]

  • Title: Molecular Weight Source: University of Birmingham URL: [Link]

  • Title: How can benzoic acid be tested for purity? Source: Quora URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC URL: [Link]

  • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: UPB URL: [Link]

  • Title: Identification of Aliphatic & Aromatic Carboxylic Acid Source: Scribd URL: [Link]

  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: USDA URL: [Link]

  • Title: Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid Source: oc-praktikum.de URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: ijarsct URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-[3-(Carboxymethyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Waste Management

Effective chemical disposal begins long before the waste container is full. It is an integrated process of understanding a chemical's properties, anticipating its waste stream, and adhering to institutional and regulatory protocols. The responsibility for proper disposal lies with the generator of the waste.[1] In a research setting, this includes not only the principal investigator but every individual handling the chemical.

Part 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal procedure is a thorough understanding of the chemical's hazards. Based on its structure—an aromatic compound with two carboxylic acid groups—we can infer several key characteristics relevant to its disposal. Carboxylic acids, as a class, can range from non-hazardous to corrosive, and their disposal routes vary accordingly.[2]

Initial Assessment:

  • Review Available Data: While a comprehensive SDS is elusive, information from suppliers indicates a purity of 96%.[3] Always consult any available supplier information for initial safety guidance.

  • Structural Analogy: The presence of benzoic acid moieties suggests that it should be handled with the same precautions as other aromatic carboxylic acids. Benzoic acid itself is classified as causing skin irritation, serious eye damage, and potential organ damage through prolonged exposure.[4][5][6][7] It is prudent to assume 3-[3-(Carboxymethyl)phenyl]benzoic acid may exhibit similar properties.

  • Regulatory Framework: The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the legal framework for hazardous waste management in the United States.[8] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

Is this compound Hazardous Waste?

A definitive hazardous waste determination must be made by a trained professional, often within your institution's Environmental Health and Safety (EHS) department.[10] However, the following workflow provides the logic for this critical decision.

start Start: this compound waste generated is_listed Is the chemical on an EPA hazardous waste list (F, K, P, or U)? start->is_listed has_characteristic Does the waste exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? is_listed->has_characteristic No hazardous Manage as Hazardous Waste is_listed->hazardous Yes non_hazardous Manage as Non-Hazardous Waste has_characteristic->non_hazardous No has_characteristic->hazardous Yes consult_sds Consult SDS and institutional guidance for corrosivity (pH), reactivity, and toxicity data. has_characteristic->consult_sds contact_ehs Consult with Environmental Health & Safety (EHS) for final determination. non_hazardous->contact_ehs hazardous->contact_ehs

Caption: Waste Characterization Workflow.

Given its acidic nature, the primary characteristic of concern is corrosivity . A common threshold for corrosive acidic waste is a pH of 2 or less. However, even if deemed non-hazardous by RCRA criteria, it is crucial to remember that many substances not technically classified as "hazardous waste" are still prohibited from drain disposal.[9]

Part 2: Segregation, Collection, and Storage Protocols

Proper segregation is paramount to prevent dangerous reactions and ensure cost-effective disposal.

Key Segregation Principles:

  • Do not mix incompatible waste streams. For instance, never mix organic acid waste with inorganic acids like hydrochloric acid in the same container.[2]

  • Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh paper) separately from liquid waste (e.g., solutions).

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent for an experiment, segregate based on the solvent's halogen content.

Container and Labeling Requirements:

All chemical waste must be collected in appropriate, sealed containers.

Container AttributeSpecificationRationale
Material High-density polyethylene (HDPE) or glass.Ensures chemical compatibility and prevents degradation of the container.[2]
Condition Clean, leak-proof, with a secure screw-top cap.Prevents spills and fugitive emissions.
Fill Level Do not fill beyond 90% capacity.Allows for vapor expansion and prevents spills during transport.[2]
Labeling Affix a hazardous waste label as soon as waste is added.Provides clear identification for all personnel and is a regulatory requirement.[11][12]

The label must clearly state:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The accumulation start date (the date the first drop of waste enters the container)[13]

  • The associated hazards (e.g., "Corrosive," "Irritant")[12]

Satellite Accumulation Areas (SAA):

Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation.[9][10][11]

  • Waste containers must remain in the SAA, under the control of the operator.[10]

  • There is a storage limit of 55 gallons of hazardous waste per SAA.[10]

  • Partially filled containers can remain in the SAA for up to one year, but full containers must be removed within three days.[2][9]

Part 3: Step-by-Step Disposal Procedures

The following protocols outline the disposal process for solid and liquid waste forms of this compound, assuming it is being managed as a hazardous chemical waste as a best practice.

Protocol 1: Disposal of Solid Waste

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Waste Collection:

    • Carefully sweep up any residual solid this compound. Use a plastic scoop or other compatible tool. Avoid generating dust.[4][5]

    • Place the solid waste, along with any contaminated items (e.g., weigh boats, contaminated paper towels), into a designated solid hazardous waste container.

  • Container Management:

    • Ensure the container is properly labeled as described above.

    • Keep the container closed at all times, except when adding waste.

    • Store the container in your designated SAA.

  • Waste Pickup: Once the container is full (or approaching the one-year accumulation limit), arrange for pickup through your institution's EHS department or designated chemical waste contractor.

Protocol 2: Disposal of Aqueous Solutions (Assumed Acidic)

Dilute, uncontaminated aqueous solutions of some simple carboxylic acids may be eligible for drain disposal after neutralization.[2] However, for an investigational compound like this compound, this is not recommended due to the lack of comprehensive toxicological and environmental fate data. The most prudent course of action is to manage it as liquid hazardous waste.

  • PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Waste Collection:

    • Pour the aqueous waste solution directly into a designated liquid hazardous waste container suitable for corrosive materials (e.g., HDPE or glass).

    • Use a funnel to prevent spills.

  • Container Management:

    • Ensure the container is properly labeled, including the chemical name and estimated concentration.

    • Keep the container tightly sealed and stored in secondary containment within your SAA.

  • Waste Pickup: Arrange for collection by your institution's EHS department.

start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_path Solid Waste segregate->solid_path Solid liquid_path Aqueous Solution segregate->liquid_path Liquid collect_solid Collect in Labeled Solid Waste Container solid_path->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (in Secondary Containment) liquid_path->collect_liquid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa request_pickup Request Pickup from EHS when Full or at Time Limit store_saa->request_pickup end Proper Disposal Complete request_pickup->end

Caption: General Disposal Workflow.

Part 4: Emergency Procedures and Final Considerations

Spill Management:

In the event of a small spill of solid this compound, avoid generating dust.[5] Gently cover with an inert absorbent material like sand or vermiculite, then sweep the material into your hazardous waste container. For liquid spills, use a chemical spill kit to absorb the material before collection. For large spills, evacuate the area and contact your institution's emergency response team.

Empty Container Disposal:

An empty container that held this compound must be managed properly. To be considered "RCRA Empty," the container must have no freestanding liquids, and all material that can be removed has been.[13] For solid residues, this means the container is visually clean. It is best practice to triple-rinse the container with a suitable solvent, collecting all three rinsates as hazardous waste.[13] After proper cleaning, deface the label and dispose of the container according to your facility's procedures for non-hazardous glass or plastic waste.[14]

By adhering to these principles and procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific practice. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Pharmaceutical Waste - Office of Environmental Health and Safety. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. Available at: [Link]

  • Safe Chemical Waste Disposal in Labs . Environmental Marketing Services. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Benzoic Acid Safety Data Sheet . CPAchem. Available at: [Link]

  • Waste Management in Pharma Manufacturing . AbbVie Contract Manufacturing. Available at: [Link]

  • Benzoic Acid Safety Data Sheet . National Institute of Standards and Technology. Available at: [Link]

  • Pharmaceutical Waste Management Services . The Amlon Group. Available at: [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. Available at: [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. Available at: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. Available at: [Link]

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Navigating the Safe Handling of 3-[3-(Carboxymethyl)phenyl]benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

3-[3-(Carboxymethyl)phenyl]benzoic acid is an organic compound featuring two carboxylic acid groups and two phenyl rings. The presence of these functional groups suggests potential for skin and eye irritation, as well as respiratory effects if inhaled as a dust. Similar aromatic carboxylic acids, like benzoic acid, are known to cause skin irritation, serious eye damage, and can be harmful if swallowed[1][2]. Therefore, a cautious approach is warranted.

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.

  • Serious Eye Damage: Direct contact with the eyes is likely to cause significant irritation and potential damage.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles to provide full-face protection[3].
Hand Protection Nitrile or butyl rubber gloves are recommended for handling this compound. Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity[3][4]. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Body Protection A buttoned, long-sleeved laboratory coat should be worn to protect the skin. For handling larger quantities or in situations with a higher risk of contamination, consider a chemical-resistant apron or coveralls[5].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dusts[6][7]. If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary[3].

Procedural Guidance for Safe Handling and Disposal

Adherence to standard laboratory operating procedures is paramount. The following step-by-step guidance will further ensure a safe working environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Work in a chemical fume hood prep1->prep2 handle1 Weigh the solid compound carefully to minimize dust prep2->handle1 Proceed to handling handle2 Use a spatula for transfer handle1->handle2 handle3 If making a solution, add the solid to the solvent slowly handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 After experiment clean2 Segregate waste clean1->clean2 clean3 Dispose of waste in a labeled, sealed container clean2->clean3

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management

In the event of a spill, the following actions should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material for powders.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic acids. Do not pour this chemical down the drain[8].

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[9].

Logical Framework for PPE Selection

The selection of appropriate PPE is a risk-based decision process. The following diagram illustrates the key considerations.

cluster_ppe Required PPE substance This compound hazards Potential Hazards (Skin/Eye/Resp. Irritant) substance->hazards has ppe_selection PPE Selection hazards->ppe_selection informs task Task Assessment (Weighing, Dissolving, etc.) task->ppe_selection informs eye Goggles/ Face Shield ppe_selection->eye gloves Nitrile Gloves ppe_selection->gloves body Lab Coat ppe_selection->body resp Fume Hood/ Respirator ppe_selection->resp

Caption: Decision-making process for selecting appropriate PPE when handling the compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

  • Organic Syntheses. (n.d.). Acetonedicarboxylic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CPAchem. (2023). Safety data sheet: Benzoic acid.
  • Unknown Source. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Biphenylcarboxylic acid.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic acid.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-(Carboxymethyl)benzoic Acid.
  • Biosynth. (2023). Safety Data Sheet: 2-Biphenylcarboxylic acid.
  • BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet: Biphenyl-2-carboxylic acid.
  • Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • PubMed Central. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers.
  • Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • ResearchGate. (2025). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.